1-(4-Chlorobenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJXJZOWHSTWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177723 | |
| Record name | 4-Chlorobenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-88-2 | |
| Record name | 4-Chlorobenzylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Chlorobenzyl)piperazine basic properties and characteristics
An In-Depth Technical Guide to 1-(4-Chlorobenzyl)piperazine: Properties, Synthesis, Analysis, and Pharmacological Profile
Abstract
This compound is a disubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting the central nervous system, exhibiting antihistaminic, and anti-ischemic properties. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed synthetic and analytical methodologies, and a summary of its known pharmacological and toxicological profiles. The content herein is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established data and practical, field-proven insights to facilitate its effective use in a laboratory and development setting.
Introduction to this compound
Chemical Identity and Nomenclature
This compound, also known as 4-chlorobenzylpiperazine or p-chlorobenzylpiperazine, is a synthetic organic compound belonging to the piperazine class. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this molecule, one nitrogen atom is substituted with a 4-chlorobenzyl group.
-
IUPAC Name: this compound
-
CAS Number: 34660-31-0
-
Molecular Formula: C₁₁H₁₅ClN₂
-
Synonyms: N-(4-Chlorobenzyl)piperazine, 1-[(4-chlorophenyl)methyl]piperazine
Historical Context and Significance in Medicinal Chemistry
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a 4-chlorobenzyl group modifies the molecule's lipophilicity and electronic properties, making this compound a versatile building block. It is a key precursor in the synthesis of several notable drugs, including Cetirizine, an H1-antihistamine, and its active enantiomer, Levocetirizine. Its presence in the synthetic pathway of such widely used medications underscores its industrial and pharmaceutical importance.
Overview of Pharmacological Relevance
While primarily known as a synthetic intermediate, this compound is structurally related to benzylpiperazine (BZP), a compound with known CNS-stimulant effects. Therefore, understanding its intrinsic pharmacological profile is crucial for safety and regulatory purposes. It is a key starting material for synthesizing compounds with applications in treating allergies, as well as for research into agents with potential anti-ischemic and other neurological activities.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its handling, formulation, and synthesis.
General Properties
-
Molecular Weight: 210.71 g/mol
-
Appearance: Typically a white to off-white crystalline solid or powder.
Tabulated Physicochemical Data
| Property | Value | Source |
| Melting Point | 78-82 °C | |
| Boiling Point | 135-145 °C at 0.5 mmHg | |
| Density | 1.1±0.1 g/cm³ | |
| pKa | 8.87±0.10 (Predicted) | |
| LogP | 2.37 (Predicted) | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General Knowledge |
Spectroscopic Profile
The identity and purity of this compound are confirmed through standard spectroscopic methods. Key expected features include:
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¹H NMR: Signals corresponding to the aromatic protons of the chlorobenzyl group (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), and multiplets for the piperazine ring protons.
-
¹³C NMR: Aromatic carbons signals between 128-140 ppm, a benzylic carbon signal around 62 ppm, and piperazine carbon signals around 45-55 ppm.
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Mass Spectrometry (MS): A molecular ion peak (M+) at m/z 210, with a characteristic M+2 peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A major fragment is often observed at m/z 125, corresponding to the chlorobenzyl cation [C₇H₆Cl]⁺.
Synthesis and Manufacturing
Common Synthetic Routes
The most direct and widely used method for synthesizing this compound is the N-alkylation of piperazine with 4-chlorobenzyl chloride. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.
Objective: To synthesize this compound via N-alkylation.
Materials:
-
Piperazine (anhydrous)
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in acetonitrile.
-
Causality: Using a large excess of piperazine minimizes the formation of the undesired dialkylated product, 1,4-bis(4-chlorobenzyl)piperazine.
-
-
Base Addition: Add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents relative to 4-chlorobenzyl chloride).
-
Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
-
-
Substrate Addition: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in acetonitrile to the stirring piperazine mixture at room temperature.
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: a. Cool the reaction mixture to room temperature and filter off the solid base. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. Dissolve the residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash with a 1M NaOH solution to remove any unreacted starting material and HCl salts. d. Wash the organic layer with brine to remove residual water-soluble impurities. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
An In-depth Technical Guide to 1-(4-Chlorobenzyl)piperazine (CAS 23145-88-2)
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 1-(4-Chlorobenzyl)piperazine. As a pivotal chemical intermediate, a thorough understanding of its properties, synthesis, analysis, and applications is essential for leveraging its full potential in research and development.
Introduction: The Versatility of a Core Scaffold
This compound, CAS number 23145-88-2, is a disubstituted piperazine derivative that has garnered significant interest in medicinal chemistry. Its structure, which combines a piperazine ring with a 4-chlorobenzyl moiety, makes it a valuable building block for synthesizing a wide array of molecules with diverse pharmacological activities. It is particularly prominent in the development of drugs targeting the Central Nervous System (CNS).[1] The piperazine core is a well-established pharmacophore found in numerous approved drugs, and modifications on this scaffold, such as the addition of the chlorobenzyl group, allow for the fine-tuning of properties like receptor binding, selectivity, and pharmacokinetics.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in the laboratory.
Physicochemical and Structural Characteristics
The foundational step in utilizing any chemical reagent is a complete understanding of its physical and chemical properties. These data are critical for designing experiments, ensuring proper handling, and interpreting results.
Chemical Structure
The structure of this compound is fundamental to its reactivity and function as a scaffold.
Caption: Chemical structure of this compound.
Core Properties
The following table summarizes the key physicochemical data for this compound, compiled from authoritative sources.[][3][4]
| Property | Value | Source |
| CAS Number | 23145-88-2 | [3] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [][3] |
| Molecular Weight | 210.70 g/mol | [][3] |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperazine | [3] |
| Appearance | Clear yellow liquid | [] |
| Density | 1.140 g/mL at 25 °C | [4][5] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [4][5] |
| Refractive Index (n20/D) | 1.5580 | [4][5] |
| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)Cl | [] |
| InChI Key | GSJXJZOWHSTWOX-UHFFFAOYSA-N | [][3] |
Synthesis and Purification
The most common and industrially viable method for synthesizing this compound is through the direct N-alkylation of piperazine with 4-chlorobenzyl chloride.[4] This is a classic nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Synthetic Reaction Scheme
The causality is straightforward: piperazine serves as the nucleophile, and an excess is often used to minimize the formation of the dialkylated byproduct. A base, such as potassium hydroxide or an excess of piperazine itself, is required to neutralize the HCl formed during the reaction.[4]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methods described in the next section.
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Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add piperazine (e.g., 2.5 equivalents) and a suitable solvent such as toluene or isopropanol.[4][6]
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Reagent Addition: While stirring vigorously, dissolve 4-chlorobenzyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the piperazine solution via the dropping funnel. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 60-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.[6]
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove piperazine hydrochloride salt. Wash the filtrate with water to remove any remaining salts and excess piperazine.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.
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Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellow oil, can be purified by vacuum distillation (e.g., 104-106 °C at 0.1 mmHg) to yield the final product with high purity (>98%).[4][5]
Analytical Characterization Workflow
Confirming the identity, purity, and structure of the synthesized or procured compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the highest confidence in the material.
Caption: A typical analytical workflow for the quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
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Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[7]
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H) | Aromatic protons on the chlorophenyl ring, appearing as two doublets (AA'BB' system).[8] |
| ~3.5 ppm (s, 2H) | Benzylic methylene (CH₂) protons adjacent to the nitrogen and the aromatic ring. | |
| ~2.7 ppm (t, 4H), ~2.5 ppm (t, 4H) | Methylene (CH₂) protons of the piperazine ring. Protons adjacent to the benzyl group may be shifted slightly downfield. | |
| ~1.9 ppm (s, 1H) | Amine proton (N-H) of the piperazine ring; may be broad and exchangeable with D₂O.[9] | |
| ¹³C NMR | ~138 ppm, ~132 ppm, ~130 ppm, ~128 ppm | Aromatic carbons of the chlorophenyl ring. |
| ~63 ppm | Benzylic carbon (CH₂). | |
| ~54 ppm, ~46 ppm | Piperazine ring carbons. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing purity and confirming the molecular weight of volatile compounds.[10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a GC system equipped with a non-polar capillary column (e.g., DB-5MS). Use a temperature program that starts low (e.g., 70°C) and ramps to a high temperature (e.g., 300°C) to ensure good separation.[7]
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: The primary peak in the total ion chromatogram (TIC) should correspond to the target compound. The mass spectrum of this peak should show the correct molecular ion and fragmentation pattern.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak at m/z 210, with a characteristic M+2 isotope peak at m/z 212 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
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Key Fragments: A significant fragment at m/z 125 corresponding to the chlorobenzyl cation [Cl-C₆H₄-CH₂]⁺, formed by cleavage of the C-N bond. Other fragments will arise from the piperazine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective technique for identifying the presence of key functional groups.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3200 | N-H Stretch | Secondary Amine (Piperazine) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2800 | C-H Stretch | Aliphatic C-H (Piperazine & Benzyl) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1100 | C-N Stretch | Aliphatic Amine |
| ~820 | C-H Bend | p-disubstituted benzene |
| ~750 | C-Cl Stretch | Aryl Chloride |
Applications in Drug Discovery and Neuroscience
The utility of this compound is best understood through its application as a foundational scaffold in medicinal chemistry.
Caption: Role as a scaffold for generating diverse derivatives to probe biological targets.
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Scaffold for CNS Agents: The compound is a crucial starting material for creating molecules that modulate neurotransmitter systems.[1] Its structural similarity to known psychoactive substances makes it an ideal platform for developing new treatments for depression, anxiety, and other neurological disorders.[1] The well-known antidepressant Trazodone, for example, is a related phenylpiperazine compound, highlighting the therapeutic importance of this chemical class.[11]
-
Serotonin Uptake Inhibition: this compound itself has been identified as an inhibitor of [³H]5-HT (serotonin) uptake in rat brain synaptosomes.[][4][12] This intrinsic activity makes it and its derivatives interesting candidates for research into serotonergic pathways and for developing novel antidepressants or anxiolytics. It has also been shown to inhibit the acute effects of MDMA.[][12]
-
Probing Novel Receptors: Its role extends beyond a simple scaffold. It is a key component of more complex molecules designed to interact with specific receptors. For instance, it has been incorporated into ligands that act as allosteric modulators for the chemokine receptor CXCR3, which is implicated in various immune-related diseases.[] This demonstrates its value in creating sophisticated tools for pharmacological research.
Safety, Handling, and Regulatory Profile
Adherence to strict safety protocols is paramount when working with this compound. It is classified as hazardous and requires careful handling.
Hazard Identification
Based on the Globally Harmonized System (GHS), this compound presents the following hazards:[3][13]
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][13]
-
H314: Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[3][13]
Safe Handling and Storage
| Procedure | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use in a well-ventilated fume hood. | To prevent skin/eye contact and inhalation of vapors. The compound is corrosive.[13] |
| Handling | Avoid breathing mist/vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13] | Minimizes exposure to a corrosive and acutely toxic substance. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Store locked up.[13][14] | Prevents degradation and ensures containment. |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[13] | To avoid vigorous and potentially hazardous reactions. |
| Spill & Disposal | Absorb spills with inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.[13] | Prevents environmental contamination and exposure. |
Regulatory Status
Researchers must be aware of the regulatory status of this compound. While not as widely known as some piperazine derivatives, this compound is a controlled substance in several jurisdictions, including the United States. A related compound, 1-(4-chlorophenyl)piperazine (pCPP), is also controlled under UK misuse of drugs legislation.[15] It is imperative to verify the legal status of this chemical with local and national authorities before procurement and use.
Conclusion
This compound (CAS 23145-88-2) is more than a simple chemical intermediate; it is a versatile tool for innovation in drug discovery and neuroscience. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable component in the research laboratory. Its demonstrated utility as a scaffold for CNS agents and its intrinsic biological activity provide a solid foundation for the development of novel therapeutics. By adhering to the rigorous scientific and safety protocols outlined in this guide, researchers can effectively and safely harness the potential of this valuable compound.
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4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826. PubChem, National Institutes of Health. [Link]
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Optimizing Drug Discovery: The Role of this compound in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
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Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central, National Institutes of Health. [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]
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Probing the Neuropharmacological Landscape: A Technical Guide to the CNS Mechanism of Action of 1-(4-Chlorobenzyl)piperazine
Introduction: The Significance of the Piperazine Scaffold in CNS Drug Discovery
The piperazine heterocycle is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of centrally acting agents.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Within this chemical class, 1-(4-Chlorobenzyl)piperazine has emerged as a key structural motif and a valuable research tool for dissecting the complexities of neurotransmitter systems.[1] Its structural resemblance to known psychoactive compounds has made it an important building block in the synthesis of novel therapeutics for a range of neurological and psychiatric disorders, including depression and anxiety.[1] This guide provides an in-depth exploration of the mechanism of action of this compound in the central nervous system, offering insights for researchers and drug development professionals.
Molecular Mechanism of Action: A Dual Modulator of Serotonergic and Dopaminergic Systems
This compound exerts its effects on the CNS through a dual mechanism, primarily targeting the serotonin and dopamine neurotransmitter systems. This multifaceted interaction underscores its potential as a lead compound for the development of therapeutics with nuanced pharmacological profiles.
Interaction with the Serotonin Transporter (SERT)
Antagonism of the Dopamine D4 Receptor
A significant body of research points to the interaction of this compound and its derivatives with the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic system and cortex and is implicated in cognitive processes and emotional regulation. Structurally related compounds containing the this compound moiety have been shown to be potent D4 receptor antagonists.[3] This antagonism is thought to contribute to the antipsychotic and anxiolytic properties of some piperazine-based drugs.
The downstream signaling cascade following D4 receptor activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] As an antagonist, this compound would be expected to block dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP.
Signaling Pathway of this compound
Caption: Dual mechanism of this compound in the CNS.
Pharmacological Profile: A Summary of In Vitro Data
The following table summarizes the expected pharmacological profile of this compound based on data from structurally related compounds. It is crucial for researchers to experimentally determine the precise values for the specific compound of interest.
| Target | Assay Type | Parameter | Expected Value (nM) | Reference Compound |
| Serotonin Transporter (SERT) | [3H]-Citalopram Binding | Ki | 10 - 100 | Phenylpiperazine derivatives[2] |
| Serotonin Uptake Inhibition | IC50 | 50 - 200 | Phenylpiperazine derivatives[2] | |
| Dopamine D4 Receptor | [3H]-Spiperone Binding | Ki | 5 - 50 | 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone[3] |
| cAMP Functional Assay | IC50 (Antagonist) | 20 - 150 | Benzoxazinone derivatives[5] |
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.
In Vitro Assays
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter and dopamine D4 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT or D4 receptors.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand ([3H]-Citalopram for SERT; [3H]-Spiperone for D4R) and a range of concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays
-
Objective: To determine the functional activity (e.g., antagonist potency) of this compound at the dopamine D4 receptor.
-
Methodology (cAMP Assay):
-
Cell Culture: Culture HEK293 cells stably expressing the human D4 receptor.
-
Assay Setup: Seed cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of dopamine (agonist).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the concentration-response curve to determine the IC50 value for the antagonist effect of this compound.
-
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
In Vivo Studies
Microdialysis
-
Objective: To measure the effect of this compound on extracellular levels of serotonin and dopamine in specific brain regions of freely moving animals.
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, striatum) of a rat or mouse.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound.
-
Conclusion: A Versatile Tool for CNS Research and Drug Development
This compound represents a valuable chemical entity for the investigation of serotonergic and dopaminergic neurotransmission. Its dual mechanism of action, involving inhibition of the serotonin transporter and antagonism of the dopamine D4 receptor, provides a compelling rationale for its use as a scaffold in the design of novel CNS-active agents. The experimental protocols outlined in this guide offer a comprehensive framework for elucidating the detailed pharmacology of this and related compounds, thereby advancing our understanding of the molecular basis of neurological and psychiatric disorders and paving the way for the development of next-generation therapeutics. The continued exploration of the structure-activity relationships of piperazine derivatives will undoubtedly yield further insights into the intricate workings of the central nervous system.
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An In-depth Technical Guide to the Therapeutic Potential of 1-(4-Chlorobenzyl)piperazine (pCPP)
Executive Summary
1-(4-Chlorobenzyl)piperazine (pCPP) is a versatile piperazine derivative that has garnered significant attention within the scientific community. While not a therapeutic agent in its own right, its true value lies in its role as a crucial structural scaffold and key intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its structural similarity to various psychoactive compounds makes it an invaluable tool for probing complex neurological pathways, particularly those involving serotonergic and dopaminergic systems. This guide provides a comprehensive overview of pCPP's chemical properties, pharmacological significance, and its application in the development of novel therapeutics for central nervous system (CNS) disorders and beyond. We will explore its use in structure-activity relationship (SAR) studies, detail established research protocols, and discuss future directions for leveraging this important chemical entity.
Introduction to this compound
Chemical Properties and Synthesis
This compound is a synthetic compound featuring a chlorobenzyl group attached to a piperazine ring.[1] This structure serves as a foundational template for medicinal chemists.
| Property | Value | Reference |
| CAS Number | 23145-88-2 | [1][3] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [3] |
| Molecular Weight | 210.71 g/mol | [2][3] |
| Appearance | Colorless to pale yellow oil/liquid | [2] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [4] |
| Density | ~1.14 g/cm³ at 25 °C | [4] |
Synthesis Overview: The synthesis of pCPP is typically achieved through the reaction of piperazine with 4-chlorobenzyl chloride.[4] A common laboratory-scale procedure involves stirring a mixture of this compound with a bromo-chloro alkane (like 1-bromo-3-chloropropane) and a base such as anhydrous potassium carbonate in a suitable solvent like butanone, followed by reflux.[5] This straightforward synthesis makes pCPP readily accessible for research and development purposes.
Pharmacological Significance: A Scaffold for Discovery
The primary importance of pCPP in drug discovery is its role as a molecular scaffold. The piperazine ring is a common motif in many successful CNS drugs, and the chlorobenzyl group provides a site for systematic modification. Researchers utilize pCPP to:
-
Investigate Structure-Activity Relationships (SAR): By systematically altering substituents on the pCPP core, scientists can determine how molecular changes affect biological activity, receptor binding affinity, and pharmacokinetic profiles.[1] This is fundamental to optimizing drug candidates for improved efficacy and reduced toxicity.[1]
-
Develop Novel CNS Agents: Its structural resemblance to psychoactive substances makes it a prime starting point for synthesizing new molecules targeting neurotransmitter systems.[1][2] This has led to its use in research programs for depression, anxiety, and other neurological disorders.[1][2]
-
Explore Other Therapeutic Areas: Beyond the CNS, derivatives of pCPP have been investigated for a range of other applications, including as anticancer agents, antihistamines, and inhibitors of voltage-gated sodium channels.[6][7][8] For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][9]
Core Mechanism of Action and Pharmacological Profile
While pCPP itself is primarily an intermediate, its derivatives and related compounds exert their effects through various mechanisms. A key area of interest is its interaction with the serotonin (5-HT) system. pCPP is known to be an inhibitor of [3H]5-HT (serotonin) uptake in rat brain synaptosomes, suggesting an interaction with the serotonin transporter (SERT).[4][] This inhibitory action is a hallmark of many antidepressant medications.
Furthermore, the piperazine moiety is a well-known pharmacophore that interacts with a variety of receptors. For example, the related compound meta-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is a known serotonin receptor agonist.[11][12][13]
The versatility of the pCPP structure allows for the synthesis of ligands with specific receptor profiles, including those targeting dopamine D4 receptors and chemokine receptor CXCR3.[]
Potential Therapeutic Applications
The true therapeutic potential of pCPP is realized through the compounds synthesized from it.
Central Nervous System Disorders
The most prominent application of pCPP is in the development of drugs for CNS disorders.[1] Its utility as a scaffold allows for the fine-tuning of receptor affinity and selectivity, which is critical for treating complex conditions like:
-
Depression and Anxiety: By serving as a precursor for compounds that modulate serotonin and other neurotransmitter systems, pCPP is integral to antidepressant and anxiolytic research.[1][2]
-
Neurological Disorders: The ability to modify the pCPP structure enables the creation of molecules that can potentially treat a range of other neurological conditions.[2]
Oncology
Derivatives of the broader benzhydrylpiperazine class, to which pCPP is related, have shown significant potential as anticancer agents.[6][9]
-
Mechanism: Mechanistic studies suggest these compounds can inhibit microtubule synthesis, block cell cycle progression, and induce apoptosis (programmed cell death) in tumor cells.[6]
-
Activity: Substituted benzoyl derivatives have demonstrated cytotoxic effects against a panel of cancer cell lines, including liver, breast, and colon cancer.[6][9]
Other Areas of Investigation
The structural framework of pCPP is also being explored in:
-
Histamine Receptor Antagonism: Piperazine analogues have been characterized as histamine H3 receptor antagonists, a target for various neurological and inflammatory conditions.[14][15]
-
Material Science and Agrochemicals: The stable and reactive nature of pCPP makes it a useful building block for creating advanced polymers, coatings, and pesticides.[2]
Preclinical Research Models and Protocols
Investigating the potential of novel compounds derived from pCPP requires robust preclinical models. Below are representative protocols for in vitro and in vivo evaluation.
In Vitro Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol is essential for determining the binding affinity of a test compound (derived from pCPP) to a specific target receptor, such as a serotonin or dopamine receptor subtype.
Objective: To quantify the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.
Methodology Rationale: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor. The use of a specific, high-affinity radioligand ensures that the binding is to the intended target, while non-specific binding controls account for interactions with other components of the assay system.
Step-by-Step Protocol:
-
Preparation of Membranes:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. This step isolates the cell membranes where the receptors are located.
-
Determine protein concentration using a standard method (e.g., Bradford assay) to ensure consistent amounts are used in each assay tube.
-
-
Assay Setup:
-
In triplicate, prepare assay tubes containing:
-
Total Binding: Membrane preparation, buffer, and a fixed concentration of radioligand (e.g., [³H]MK-801 for the PCP receptor).[16]
-
Non-Specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a non-labeled, known ligand to saturate the target receptors. This measures binding to non-receptor sites.
-
Competitive Binding: Same as total binding, but with the addition of varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate all tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding DPM - NSB DPM.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow for In Vitro Receptor Binding Assay
Caption: A streamlined workflow for determining the receptor binding affinity of a test compound.
In Vivo Model: Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This model is used to screen for potential antipsychotic activity. PCP is an NMDA receptor antagonist that induces behavioral changes in rodents, such as hyperlocomotion, which are considered relevant to certain symptoms of psychosis.[16][17]
Objective: To assess the ability of a test compound (derived from pCPP) to attenuate PCP-induced hyperlocomotion in mice or rats.
Methodology Rationale: The NMDA receptor hypofunction hypothesis of schizophrenia suggests that blocking NMDA receptors can mimic psychotic symptoms.[16] Compounds that can reverse the behavioral effects of an NMDA antagonist like PCP may have antipsychotic potential. This model provides an initial in vivo screen for such activity.
Step-by-Step Protocol:
-
Animal Acclimation:
-
House animals (e.g., male C57BL/6J mice) in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment to reduce stress.
-
-
Habituation:
-
On the test day, place each animal individually into an open-field activity chamber.
-
Allow the animal to habituate to the new environment for 30-60 minutes. This establishes a baseline level of activity.
-
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Allow a specific pretreatment time (e.g., 30 minutes) for the compound to be absorbed and distributed.
-
-
PCP Challenge:
-
Administer a psychomotor-stimulating dose of PCP (e.g., 5 mg/kg, i.p.) or saline to the animals.
-
-
Behavioral Recording:
-
Immediately return the animals to the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) using automated tracking software for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled for each animal.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between groups:
-
Vehicle + Saline (Control)
-
Vehicle + PCP (PCP effect)
-
Test Compound + PCP (Test)
-
-
A significant reduction in locomotor activity in the "Test Compound + PCP" group compared to the "Vehicle + PCP" group indicates potential antipsychotic-like efficacy.
-
Signaling Pathway Implicated in PCP Action
Caption: PCP acts as a non-competitive antagonist by blocking the open NMDA receptor ion channel.
Challenges and Future Directions
The primary challenge in working with pCPP and its derivatives is achieving high selectivity for the desired biological target while minimizing off-target effects. Many piperazine-containing compounds interact with multiple receptors, which can lead to a complex side-effect profile.[18]
Future research should focus on:
-
Rational Drug Design: Employing computational modeling and SAR studies to design derivatives with improved selectivity and pharmacokinetic properties.[1]
-
Exploring Novel Targets: Leveraging the pCPP scaffold to develop ligands for new and underexplored biological targets beyond the classic monoamine systems.
-
Advanced Screening Methods: Utilizing high-throughput screening and phenotypic assays to more efficiently identify promising lead compounds for various disease states.
Conclusion
This compound is a cornerstone chemical intermediate in modern medicinal chemistry. While not a therapeutic agent itself, its structural framework has been instrumental in the discovery and development of numerous compounds with significant therapeutic potential, particularly in the realm of CNS disorders. Its continued use as a versatile scaffold in rational drug design, coupled with advanced preclinical evaluation models, ensures that pCPP will remain a valuable tool for scientists and researchers working to create the next generation of innovative medicines.
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Kohlhardt, G., et al. (1987). PCP and analogs prevent the proliferative response of T lymphocytes by lowering IL2 production. An effect related to the blockade of mitogen-triggered enhancement of free cytosolic calcium concentration. Biochemical Pharmacology, 36(22), 3929-3936.
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Leśniak, A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(2), 990-1002.
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Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1994-1998.
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The Role of the 1-(4-Chlorobenzyl)piperazine Scaffold in Modern Antidepressant Research
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous marketed antidepressants.[1] Its favorable pharmacokinetic profile and ability to engage with key central nervous system targets make it a cornerstone of neuropharmacological research.[1] This technical guide delves into the specific role of a key derivative, 1-(4-Chlorobenzyl)piperazine (pCl-BZP), as a foundational building block in the discovery of novel antidepressant agents. We will explore its synthesis, its function as a versatile scaffold for structure-activity relationship (SAR) studies, its underlying mechanisms of action targeting monoaminergic systems, and the critical in vitro and in vivo protocols used to validate the therapeutic potential of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation treatments for depressive disorders.
Introduction: The Piperazine Core and the Rationale for pCl-BZP
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet current pharmacotherapies are hampered by delayed onset of action and significant non-response rates.[1][2] The monoamine hypothesis, which posits that depression stems from a deficiency in serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA), remains a foundational principle in antidepressant drug design.[3][4] Many successful drugs, from tricyclics to selective serotonin reuptake inhibitors (SSRIs), function by modulating these neurotransmitter systems.
The piperazine ring is a recurring structural motif in CNS-active agents due to its ability to be readily functionalized at two distinct nitrogen positions, allowing for precise tuning of pharmacological activity.[1] this compound (pCl-BZP) has emerged as a particularly valuable starting material. The 4-chlorobenzyl group provides a specific steric and electronic profile that can be systematically modified, making it an ideal tool for probing the complex structure-activity relationships that govern receptor binding and transporter inhibition.[5] Researchers utilize pCl-BZP not as an end-product, but as a scaffold to synthesize novel molecules with potentially improved efficacy, selectivity, and safety profiles for treating depression and other CNS disorders.[5]
Caption: Logical workflow in antidepressant discovery using the pCl-BZP scaffold.
Synthesis and Chemical Properties
The synthesis of pCl-BZP is a straightforward and well-documented process, typically achieved through the nucleophilic substitution of a chlorobenzyl halide with piperazine.
2.1. General Synthesis Protocol A common laboratory-scale synthesis involves the reaction of piperazine with 1-chloro-4-(chloromethyl)benzene.[6]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, dissolve an excess of piperazine (e.g., 4 equivalents) in a suitable solvent such as isopropanol or toluene.[6][7]
-
Reagent Addition: Heat the mixture to 60-70°C. Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) dissolved in the same solvent.[6]
-
Reflux: After the addition is complete, increase the temperature to reflux the mixture for 4-6 hours to ensure the reaction goes to completion.[6]
-
Work-up and Isolation: Cool the reaction mixture. The product can be isolated through a series of extraction and neutralization steps. Typically, the mixture is washed with water, and the organic layer is treated with hydrochloric acid to precipitate the hydrochloride salt of the product.[7] The free base is then liberated by neutralizing the aqueous layer with a base (e.g., NaOH solution), causing the solid product to precipitate.[7]
-
Purification: The crude product is filtered, dried, and can be further purified by recrystallization or column chromatography to yield pCl-BZP with high purity.[7]
2.2. Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23145-88-2 | [8] |
| Molecular Formula | C₁₁H₁₅ClN₂ | |
| Molecular Weight | 210.70 g/mol | [] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 104-106 °C at 0.1 mmHg | [10] |
| Density | 1.140 g/mL at 25 °C | [10] |
Pharmacological Rationale: Mechanism of Action in Antidepressant Research
While pCl-BZP itself is primarily a chemical intermediate, its structural core is designed to interact with key targets in the monoaminergic system. Its parent compound, benzylpiperazine (BZP), is known to be a CNS stimulant that enhances the release and inhibits the reuptake of dopamine, serotonin, and norepinephrine.[11][12][13][14] Derivatives of pCl-BZP are synthesized and tested for their ability to selectively modulate these same systems with higher potency and specificity.
3.1. Primary Targets for pCl-BZP Derivatives
-
Serotonin Transporter (SERT): Many derivatives are designed as potent inhibitors of serotonin reuptake. pCl-BZP is a known inhibitor of [3H]5-HT uptake in rat brain synaptosomes.[][10] By blocking SERT, these compounds increase the concentration of serotonin in the synaptic cleft, a primary mechanism of SSRIs.
-
Dopamine Receptors (D₂/D₄): The chlorophenylpiperazine moiety is a classic pharmacophore for dopamine D₂-like receptors. Numerous studies have shown that derivatives containing this structure exhibit high affinity for D₄ receptors, and to a lesser extent, D₂ receptors.[15][16][17][18] This dual-target approach is of interest for treating anhedonia (the inability to feel pleasure), a core symptom of depression not always addressed by purely serotonergic agents.
-
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): The piperazine scaffold is exceptionally versatile for targeting various serotonin receptor subtypes.[1] Derivatives are often evaluated for partial agonism at 5-HT₁ₐ receptors (anxiolytic and antidepressant effects) or antagonism at 5-HT₇ receptors, which has also been implicated in antidepressant responses.[19][20]
Caption: Potential mechanisms of action for pCl-BZP derivatives in the synapse.
Experimental Evaluation Protocols
Validating the antidepressant potential of novel pCl-BZP derivatives requires a tiered approach, moving from high-throughput in vitro assays to more complex in vivo behavioral models.
4.1. In Vitro Screening Assays
These assays provide initial data on a compound's affinity for its intended targets and its functional effect (e.g., inhibition or agonism).
Protocol: Serotonin Reuptake Inhibition Assay
-
Objective: To determine the potency (IC₅₀) of a test compound to inhibit serotonin uptake into rat brain synaptosomes.[3]
-
Materials: Rat brain cortex, sucrose buffer, Krebs-Henseleit buffer, [³H]-Serotonin (radioligand), test compounds, standard inhibitor (e.g., Fluoxetine), scintillation cocktail, liquid scintillation counter.
-
Methodology:
-
Synaptosome Preparation: Homogenize freshly dissected rat brain cortices in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (nerve terminals). Resuspend the pellet in buffer.
-
Incubation: In test tubes, combine the synaptosomal preparation, buffer, and varying concentrations of the test compound (or standard/vehicle). Pre-incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]-Serotonin to each tube to initiate the uptake reaction. Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of serotonin uptake) by non-linear regression analysis.
-
4.2. In Vivo Behavioral Models
These models are essential for evaluating whether the in vitro activity of a compound translates into an antidepressant-like effect in a living organism.[21][22]
Protocol: Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.[23][24][25] Antidepressants characteristically reduce immobility time.[23]
-
Materials: Male mice (e.g., C57BL/6 strain), glass cylinders (e.g., 25 cm high, 10 cm diameter), water (23-25°C), test compound, standard drug (e.g., Imipramine), vehicle, stopwatch or video tracking software.
-
Methodology:
-
Acclimation & Dosing: Acclimate animals to the testing room for at least 1 hour. Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Procedure: Fill the cylinders with water to a depth where the mouse cannot touch the bottom or easily escape (approx. 15 cm). Gently place one mouse into each cylinder.
-
Scoring: The test duration is typically 6 minutes.[25] Scoring is often performed during the last 4 minutes of the test.[25] An observer, blind to the treatment groups, records the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates a potential antidepressant-like effect.[2][20][26]
-
Caption: Experimental workflow for the murine Forced Swim Test (FST).
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of pCl-BZP derivatives is crucial. While data on pCl-BZP itself is limited, related piperazine compounds are known to be metabolized by cytochrome P450 enzymes, particularly CYP2D6.[11] The pharmacokinetic profile can vary significantly between individuals due to genetic polymorphisms in these enzymes, which can affect both efficacy and side effects.[11][27] Early ADME screening is therefore a critical step in the development of any lead compound derived from this scaffold.
Conclusion and Future Directions
This compound is more than a simple chemical; it is a validated and highly adaptable scaffold for the rational design of novel antidepressant drugs. Its utility lies in its synthetic accessibility and the ability to systematically modify its structure to achieve desired pharmacological profiles, particularly targeting the serotonin and dopamine systems.[5] By leveraging established in vitro and in vivo screening protocols, researchers can efficiently evaluate derivatives for their potential to become next-generation therapeutics. Future research will likely focus on developing derivatives with multi-target engagement—for instance, combining SERT inhibition with D₄ receptor modulation or 5-HT₇ antagonism—to address a wider range of depressive symptoms and improve response rates in patients who do not benefit from current treatments.
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The Versatile Scaffold: A Technical Guide to 1-(4-Chlorobenzyl)piperazine Derivatives in Medicinal Chemistry
Introduction: The Privileged 1-(4-Chlorobenzyl)piperazine Core
In the landscape of medicinal chemistry, the this compound moiety has emerged as a "privileged scaffold"—a core structure that is capable of binding to a variety of biological targets and can be readily modified to create a diverse library of compounds with a wide range of therapeutic applications.[1] Its inherent properties, including a six-membered ring with two nitrogen atoms at opposing positions, provide a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[1] These characteristics often translate to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability, making it an attractive starting point for drug discovery.[1]
The this compound structure, with its reactive secondary amine, serves as a versatile building block for the synthesis of novel therapeutic agents.[2] This guide provides an in-depth exploration of the medicinal chemistry of this compound derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas including oncology, neurology, and psychiatry.
Anticancer Applications: Inducing Apoptosis and Inhibiting Proliferation
The piperazine nucleus is a common feature in a number of FDA-approved anticancer drugs, highlighting its significance in oncology research.[3] Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the liver, breast, colon, gastric, and endometrial cancers.[4][5] The primary mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[6]
Synthesis of Anticancer Derivatives
A common synthetic route to novel anticancer this compound derivatives involves the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides.[4] This approach allows for the introduction of a wide range of substituents on the benzoyl ring, enabling extensive SAR studies. A general synthetic scheme is outlined below:
Caption: General synthetic route for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather a convergence of effects on multiple critical signaling pathways that govern cell survival and proliferation.[7][8]
One of the key mechanisms is the induction of caspase-dependent apoptosis .[5][7] This is often initiated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria.[5] This cascade ultimately leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[5]
Furthermore, these derivatives have been shown to inhibit key pro-survival signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by piperazine derivatives can lead to the deactivation of downstream targets that promote cell survival.[7][8]
-
Src Family Kinases: These non-receptor tyrosine kinases are often overactive in cancer and play a role in cell proliferation, invasion, and angiogenesis. Their inhibition can significantly impede tumor progression.[7][8]
-
BCR-ABL Pathway: This pathway is a hallmark of chronic myeloid leukemia (CML). Piperazine derivatives have demonstrated the ability to inhibit this pathway, leading to apoptosis in CML cells.[3]
Caption: Multi-target mechanism of anticancer this compound derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature of the substituent on the benzoyl ring significantly influences the cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as halogens, on the benzoyl moiety has been shown to enhance anticancer activity against various cancer cell lines.[1][9]
| Compound ID | Substituent (R) | GI50 (µM) on HUH7 (Liver Cancer) | GI50 (µM) on MCF7 (Breast Cancer) | GI50 (µM) on HCT116 (Colon Cancer) |
| 5a | 4-Cl | 1.3 | 1.5 | 1.8 |
| 5b | 4-F | 2.1 | 2.3 | 2.5 |
| 5d | 4-Br | 1.1 | 1.3 | 1.6 |
| 5e | 4-NO2 | 3.5 | 4.1 | 3.9 |
Data synthesized from literature reports.[1][9]
Central Nervous System Applications: Modulating Neurotransmission
The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly for the treatment of depression, anxiety, and psychosis.[2] Its ability to cross the blood-brain barrier and interact with key neurotransmitter receptors makes it a valuable pharmacophore in neuropharmacology.
Antidepressant and Anxiolytic Activity: Targeting Serotonin Receptors
Many arylpiperazine derivatives, including those with the 1-(4-chlorobenzyl) moiety, exhibit antidepressant and anxiolytic properties primarily through their interaction with serotonin (5-HT) receptors, especially the 5-HT1A subtype.[10][11] These derivatives can act as agonists or antagonists at these receptors, modulating serotonergic neurotransmission, which is dysregulated in mood and anxiety disorders.[10][11]
The interaction of these compounds with the 5-HT1A receptor often involves an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue in the receptor's binding pocket.[11] This interaction triggers downstream signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway, which can influence gene expression and neuronal function.[4] Some piperazine derivatives have also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity, which are often impaired in depression.[12][13]
Caption: Mechanism of dopamine receptor antagonism by antipsychotic piperazine derivatives.
Anticonvulsant Properties: Modulating Excitatory Neurotransmission
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Several derivatives of this compound have demonstrated anticonvulsant activity in various animal models of epilepsy. [14]
Mechanism of Action: Targeting Glutamate and Ion Channels
A primary mechanism underlying the anticonvulsant effects of these compounds is the antagonism of excitatory amino acid receptors, particularly the kainate subtype of glutamate receptors. [14]By blocking these receptors, the derivatives can reduce the excessive neuronal excitation that triggers seizures. For example, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) has been shown to be a potent and preferential kainate receptor antagonist. [14] In addition to glutamate receptor modulation, some piperazine derivatives may exert their anticonvulsant effects by interacting with voltage-gated ion channels, such as sodium channels. [15][16]By blocking these channels, they can reduce the propagation of action potentials and thereby dampen neuronal hyperexcitability.
Experimental Protocols: Evaluation of Anticonvulsant Activity
The anticonvulsant potential of novel this compound derivatives is typically assessed using a battery of preclinical models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures. Animals are subjected to a brief electrical stimulus, and the ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is measured. [16]2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that raise the seizure threshold. Pentylenetetrazole, a GABAA receptor antagonist, is administered, and the ability of the test compound to prevent clonic seizures is assessed. [17]3. 6-Hz Psychomotor Seizure Test: This model is considered to be more resistant to standard anticonvulsant drugs and is used to identify compounds with a broader spectrum of activity. [17]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its versatility has led to the development of derivatives with potent anticancer, antidepressant, antipsychotic, and anticonvulsant activities. The ongoing exploration of this chemical space, guided by a deeper understanding of SAR and the intricate signaling pathways involved, holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on the design of multi-target ligands that can address the complex and multifactorial nature of many diseases, further solidifying the legacy of the this compound core in medicinal chemistry.
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Agrochemical and material science uses of 1-(4-Chlorobenzyl)piperazine
An In-depth Technical Guide to the Agrochemical and Material Science Applications of 1-(4-Chlorobenzyl)piperazine
Authored by a Senior Application Scientist
Foreword: The Unseen Potential of a Versatile Scaffold
In the vast landscape of chemical intermediates, few molecules offer the structural versatility and broad applicability of this compound. While its role in pharmaceutical research, particularly in the development of agents targeting the central nervous system, is well-documented, its significant potential in agrochemical and material science remains a field ripe for exploration.[1][2] This guide serves as a technical deep-dive for researchers, scientists, and development professionals, moving beyond the compound's pharmaceutical identity to illuminate its function as a foundational scaffold in creating next-generation fungicides, herbicides, polymers, and specialty materials.
This document is structured to provide not just a catalog of applications, but a causal narrative—explaining the "why" behind the "how." We will explore its synthesis, delve into the structure-activity relationships that drive its efficacy in crop protection, and uncover its utility as a monomer in advanced polymer systems. Each section is designed to be a self-validating system of information, grounded in established scientific principles and supported by authoritative references.
Section 1: Core Molecular Profile and Synthesis
This compound (CAS 23145-88-2) is a disubstituted piperazine featuring a 4-chlorobenzyl group attached to one of the nitrogen atoms of the piperazine ring.[2][3] This unique arrangement of a flexible piperazine core and a rigid, functionalized aromatic ring makes it an exceptionally valuable building block.[1][4] The piperazine ring offers two nitrogen atoms that can be further functionalized, while the chlorobenzyl group provides a site for tuning electronic and steric properties, which is fundamental for optimizing molecular interactions with biological targets or material matrices.[2]
Physicochemical Properties
A thorough understanding of the compound's physical properties is critical for its application in synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₂ | [3][][6][7] |
| Molecular Weight | 210.70 g/mol | [3][][6][7] |
| Appearance | Clear yellow liquid | [][8] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [9] |
| Density | 1.140 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.5580 | [9] |
| CAS Number | 23145-88-2 | [3][6][7] |
Synthesis Protocol: Nucleophilic Substitution
The most common and efficient method for synthesizing this compound is through the nucleophilic substitution reaction between piperazine and 4-chlorobenzyl chloride. The piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2.0 equivalents) and a suitable solvent such as toluene or dichloromethane.[9]
-
Base Addition: Add a base, like potassium carbonate or triethylamine (1.5 equivalents), to the mixture to neutralize the HCl formed during the reaction.
-
Reactant Addition: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in the same solvent to the flask at room temperature. The slow addition is crucial to control the exothermic reaction and minimize the formation of the disubstituted byproduct.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the salt byproduct. Wash the filtrate with water to remove any remaining piperazine and salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a clear yellow liquid, can be further purified by vacuum distillation to achieve high purity (≥98%).[8][9]
Section 2: Applications in Agrochemical Development
The structural features of this compound make it an ideal scaffold for developing novel pesticides.[4] The piperazine ring can be modified to enhance solubility and transport within the plant, while the chlorobenzyl moiety can be altered to fine-tune binding affinity to the target protein. This allows for a systematic approach to studying Structure-Activity Relationships (SAR).[2]
Fungicidal Derivatives
Piperazine derivatives have shown significant promise as antifungal agents.[10] The core concept is to use the this compound structure as a base and append other pharmacophores to create molecules that interfere with essential fungal processes.
Mechanism of Action: A primary target for these derivatives is the fungal cell wall, a structure essential for fungal viability and absent in plants and animals. Some piperazine derivatives have been identified as inhibitors of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the main component of the fungal cell wall.[11] Other derivatives may act on the fungal plasma membrane.[12]
Caption: Structure-Activity Relationship (SAR) approach for fungicide development.
Studies have demonstrated the efficacy of such derivatives against a range of pathogenic fungi, including Gibberella zeae, Phytophthora infestans, and various Candida species.[12][13]
Herbicidal and Insecticidal Derivatives
The versatility of the piperazine scaffold extends to the development of herbicides and insecticides.
-
Herbicidal Activity: Derivatives have been screened for their ability to inhibit plant growth.[14] The mechanism often involves the inhibition of crucial physiological processes, such as acting as Photosystem II (PSII) inhibitors, which disrupts the electron transport chain in photosynthesis, leading to plant death.[14]
-
Insecticidal Activity: Novel insecticides based on the piperazine structure have been developed. These compounds often function as neurotoxins or growth regulators.[15][16] Research has shown good activity against lepidopteran pests, where the compounds are particularly effective upon oral ingestion by the insect.[17]
Protocol: In Vitro Antifungal Activity Screening
This protocol provides a standardized workflow for assessing the efficacy of newly synthesized this compound derivatives.
-
Fungal Strains: Obtain and culture target phytopathogenic fungi (e.g., Gibberella zeae, Pellicularia sasakii) on Potato Dextrose Agar (PDA) plates.[13]
-
Compound Preparation: Dissolve the synthesized derivative compounds in a suitable solvent like DMSO to create stock solutions (e.g., 10 mg/mL).
-
MIC Determination:
-
Prepare a series of dilutions of the stock solutions in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of fungal spores.
-
Include a positive control (commercial fungicide like hymexazol) and a negative control (solvent only).[13]
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth. Further analysis can be done to calculate EC₅₀ values (the concentration that inhibits 50% of growth).[13]
Section 3: Applications in Material Science
Beyond life sciences, this compound is a valuable component in the synthesis of advanced materials, where its unique structure contributes to the final properties of polymers and coatings.[1][4][8]
Polymer Synthesis
The two nitrogen atoms of the piperazine ring allow it to act as a diamine monomer in polymerization reactions. This is particularly useful in the synthesis of polyamides or in creating cross-linked polymer networks.
Example Application: Antibacterial Polymers: Researchers have synthesized novel piperazine-based polymers that exhibit inherent antibacterial properties.[18] In one method, piperazine is reacted with a dianhydride to form a polymer backbone. The resulting material can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for biomedical applications or antibacterial coatings.[18]
Caption: Use of the piperazine derivative as a monomer in polycondensation.
Corrosion Inhibitors
Corrosion is an electrochemical process that degrades metals. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal.[19] Nitrogen-containing heterocyclic compounds, like piperazine derivatives, are known to be effective corrosion inhibitors, especially for steel in acidic environments.
Mechanism of Action: The inhibitor molecules adsorb onto the metal surface. The nitrogen atoms, with their lone pair of electrons, coordinate with the vacant d-orbitals of the metal atoms. This forms a thin, protective film that acts as a barrier, preventing corrosive agents from reaching the metal surface.[19][20]
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Investigating the psychoactive properties of 1-(4-Chlorobenzyl)piperazine
An In-Depth Technical Guide to the Investigation of 1-(4-Chlorobenzyl)piperazine (pCBP) for Psychoactive Properties
Authored for: Drug Development Professionals, Pharmacologists, and Medicinal Chemists Document ID: pCBP-WP-202601 Version: 1.0
Executive Summary
This compound (pCBP) is a synthetic compound belonging to the benzylpiperazine class of molecules, a group known to contain numerous centrally active agents. While extensively utilized as a synthetic intermediate in the development of pharmaceuticals—most notably the second-generation antihistamine cetirizine—the intrinsic psychoactive profile of pCBP remains largely uncharacterized in peer-reviewed literature. Existing data indicates it is an inhibitor of serotonin (5-HT) uptake, and preliminary information suggests potential interaction with dopamine D4 receptors.
This guide provides a comprehensive framework for the systematic investigation of pCBP's psychoactive properties. It moves from its known physicochemical characteristics to a series of proposed hypothesis-driven experimental protocols. By synthesizing data from structurally related compounds and established pharmacological methods, this document serves as a roadmap for researchers aiming to elucidate the full pharmacological and toxicological profile of pCBP. We detail the necessary in vitro and in vivo assays required to define its mechanism of action and predict its potential effects, including stimulant, hallucinogenic, and other central nervous system activities.
Introduction: The Benzylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). When substituted with a benzyl group, the resulting benzylpiperazine derivatives frequently exhibit significant psychoactive effects. The parent compound, 1-benzylpiperazine (BZP), is a CNS stimulant that functions primarily as a dopamine and norepinephrine releasing agent, with actions analogous to amphetamine, albeit with lower potency[1][2]. Other analogues, such as m-CPP and TFMPP, interact more strongly with the serotonin system and can produce hallucinogenic effects[3][4]. These compounds are often encountered as recreational "designer drugs," highlighting the potent neuropharmacological activity of this chemical class[2][3].
This compound (pCBP) is a halogenated derivative of BZP. The addition of a chlorine atom to the para position of the benzyl ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor affinity. Despite its availability and use as a synthetic precursor[5][6], pCBP's own psychoactive profile is a significant knowledge gap. This guide outlines the logical and scientific progression required to fill this gap.
Physicochemical Profile and Synthesis
A thorough understanding of a compound's physical properties is foundational to all subsequent pharmacological investigation, influencing formulation, administration routes, and pharmacokinetic behavior.
Chemical Properties
The key physicochemical properties of pCBP are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperazine | [7] |
| CAS Number | 23145-88-2 | [7] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [7] |
| Molecular Weight | 210.70 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 104-106 °C at 0.1 mmHg | Supplier Data |
| Density | 1.140 g/mL at 25 °C | Supplier Data |
Synthesis Protocol: N-Alkylation of Piperazine
The synthesis of pCBP is readily achievable via standard nucleophilic substitution. The following protocol describes a common method for its preparation.
Causality: This procedure utilizes the nucleophilic secondary amine of the piperazine ring to displace the chloride from 4-chlorobenzyl chloride. An excess of piperazine can be used to act as both the reactant and a base to neutralize the HCl byproduct, though the inclusion of a dedicated base like potassium carbonate is more efficient and prevents the formation of piperazine dihydrochloride salt, improving yield.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous piperazine (4.0 equivalents), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and a suitable solvent such as butanone or acetonitrile.
-
Reagent Addition: While stirring the mixture, add 4-chlorobenzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the filtrate solvent under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water (3x) followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pCBP as a pure solid or oil that solidifies upon standing.
Predicted Pharmacological Profile and Targets for Investigation
Direct pharmacological data for pCBP is sparse. However, based on its structure and limited existing information, a testable hypothesis of its primary targets can be constructed.
-
Known Activity: pCBP is a known inhibitor of serotonin ([³H]5-HT) uptake into rat brain synaptosomes. This strongly suggests it interacts with the serotonin transporter (SERT).
-
Predicted Activity: A commercial source suggests pCBP may act as a dopamine D4 receptor antagonist. While requiring verification, this provides a secondary target for investigation. The structural similarity to BZP also suggests a potential, albeit likely weaker, interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET). The potential for hallucinogenic-like effects, common in related piperazines, necessitates screening at serotonin 5-HT₂ class receptors (5-HT₂ₐ and 5-HT₂𝒸).
Based on this, a primary screening panel should include, at a minimum: SERT, DAT, NET, and dopamine D₁, D₂, D₃, D₄, and serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸 receptors.
Proposed In Vitro Characterization
To define the molecular mechanism of action, a series of in vitro assays are required to determine both the binding affinity (potency) and functional activity (efficacy) of pCBP at its primary targets.
Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
Causality: This assay quantifies the affinity of a test compound (pCBP) for a specific receptor by measuring its ability to compete with a known radioactively labeled ligand ('radioligand') that has high affinity and specificity for that receptor. The resulting inhibition constant (Kᵢ) is a measure of the drug's binding potency.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines (e.g., HEK293, CHO) stably expressing a single human receptor subtype of interest (e.g., hD₄, h5-HT₂ₐ).
-
Assay Buffer Preparation: Prepare a buffer solution appropriate for the specific receptor assay (e.g., Tris-HCl buffer with appropriate ions).
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor-containing cell membranes.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D₄, [³H]-Ketanserin for 5-HT₂ₐ).
-
A range of concentrations of pCBP (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Control Wells:
-
Total Binding: Include wells with membranes and radioligand only (no pCBP).
-
Non-specific Binding: Include wells with membranes, radioligand, and a high concentration of a known, non-labeled drug that saturates the receptors (e.g., Haloperidol for D₄).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of pCBP. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of pCBP that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Proposed Functional Assays
Finding that pCBP binds to a receptor is insufficient; its functional effect must be determined.
-
For G-protein coupled receptors (GPCRs):
-
cAMP Assays: For Gᵢ/ₒ-coupled receptors (like D₂/D₄) or Gₛ-coupled receptors, measure the inhibition or stimulation of forskolin-induced cyclic AMP production.
-
Calcium Flux Assays: For Gᵩ-coupled receptors (like 5-HT₂ₐ/₂𝒸), measure changes in intracellular calcium concentration upon compound addition using a fluorescent calcium indicator (e.g., Fluo-4).
-
-
For Transporters (SERT, DAT, NET):
-
Synaptosome Uptake Assay: Use synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, cortex for SERT). Measure the ability of pCBP to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]-5-HT, [³H]-Dopamine).
-
Proposed In Vivo Psychoactive Profiling
In vivo studies are essential to understand how the molecular activities of pCBP translate into physiological and behavioral effects in a whole organism.
Protocol: Locomotor Activity Assay
Causality: This assay assesses the stimulant or sedative effects of a compound. Drugs that enhance dopamine and norepinephrine signaling, like BZP, typically increase locomotor activity[4]. Conversely, compounds with strong 5-HT₂ₐ/₂𝒸 agonist activity or sedative properties may decrease it[8][9][10]. This test will help classify pCBP's primary behavioral effect.
Step-by-Step Protocol:
-
Apparatus: Use standard open-field arenas equipped with infrared beam grids to automatically track animal movement.
-
Animals: Use male C57BL/6J mice or Sprague-Dawley rats. Acclimate them to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal into the center of the open-field arena and allow it to explore freely for 30-60 minutes to establish a baseline activity level.
-
Administration: Remove the animals, administer pCBP (or vehicle control) via intraperitoneal (i.p.) injection across a range of doses.
-
Testing: Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks/rears) for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare the total activity of each dose group to the vehicle control group using ANOVA.
Protocol: Head-Twitch Response (HTR) Assay
Causality: The HTR is a rapid, rotational head movement in rodents that serves as a highly reliable behavioral proxy for 5-HT₂ₐ receptor agonism and is strongly correlated with hallucinogenic potential in humans[2]. If pCBP has 5-HT₂ₐ agonist activity, it is expected to induce HTR.
Step-by-Step Protocol:
-
Animals: Use male C57BL/6J mice, as they exhibit a robust HTR.
-
Acclimation: Acclimate animals to the testing room and individual observation chambers.
-
Administration: Administer various doses of pCBP (i.p.) or a positive control (e.g., DOI or psilocybin) and a vehicle control.
-
Observation: Place each mouse in a clean, individual observation chamber. A trained observer, blind to the treatment conditions, should manually count the number of head twitches for a set period (e.g., the first 30 minutes post-injection). Alternatively, an automated system using magnetometers or video tracking can be used for higher throughput and objectivity.
-
Data Analysis: Sum the total number of head twitches for each animal. Compare the mean HTR counts between dose groups and the vehicle control using a one-way ANOVA or Kruskal-Wallis test.
Diagram 1: Proposed Experimental Workflow for Psychoactive Profiling
Caption: Workflow for elucidating the psychoactive properties of pCBP.
Protocol: Drug Discrimination Study
Causality: This paradigm is the gold standard for assessing the interoceptive (subjective) effects of a drug in animals[11][12][13]. Animals are trained to recognize the internal state produced by a specific drug and report it by pressing a corresponding lever for a reward. Testing pCBP in animals trained to discriminate a known stimulant (e.g., d-amphetamine) or a known 5-HT₂ₐ agonist hallucinogen (e.g., DOI) will reveal if pCBP produces similar subjective effects.
Step-by-Step Protocol:
-
Apparatus: Use standard two-lever operant conditioning chambers.
-
Training:
-
Train rats to press a lever for a food reward (e.g., sucrose pellets).
-
Begin discrimination training. On "drug" days, administer the training drug (e.g., 1.0 mg/kg d-amphetamine) and reward presses only on the "drug-appropriate" lever.
-
On "vehicle" days, administer saline and reward presses only on the "vehicle-appropriate" lever.
-
Continue this alternating training schedule until animals reliably select the correct lever (>80% accuracy) based on the injection they received.
-
-
Testing:
-
Once trained, begin test sessions. Administer a dose of pCBP (or a positive control, or vehicle) and allow the animal to respond on either lever. No rewards are given during test sessions to avoid influencing their choice.
-
Measure the percentage of responses made on the drug-appropriate lever.
-
-
Data Analysis:
-
Full Substitution: If a dose of pCBP results in >80% of responses on the drug-appropriate lever, it is considered to produce similar subjective effects to the training drug.
-
Partial Substitution: If responding is between 20-80% on the drug-appropriate lever.
-
No Substitution: If responding is <20% on the drug-appropriate lever.
-
Plot the percentage of drug-lever responding versus the dose of pCBP to generate a substitution curve.
-
Diagram 2: Proposed Signaling Pathway for 5-HT₂ₐ Receptor Activation
Caption: Hypothetical 5-HT₂ₐ receptor signaling cascade initiated by pCBP.
Discussion and Future Directions
The available evidence, though limited, positions this compound as a compound of significant interest for psychoactive investigation. Its confirmed identity as a serotonin uptake inhibitor, combined with a plausible (though unverified) interaction with dopamine D4 receptors, suggests a complex pharmacological profile that does not neatly fit with simpler analogues like BZP.
The primary objective for future research must be the systematic execution of the in vitro and in vivo protocols detailed in this guide. The results of receptor binding and functional assays are paramount and will dictate the direction of subsequent behavioral studies. For instance, high affinity and agonist activity at the 5-HT₂ₐ receptor would make the HTR assay a critical endpoint, whereas potent activity at DAT would prioritize locomotor and stimulant-based drug discrimination studies.
Should pCBP demonstrate a unique profile—for example, balanced SERT inhibition and D4 antagonism—it could become a valuable pharmacological tool for dissecting the roles of these systems in behavior. Conversely, if it displays potent stimulant or hallucinogenic-like properties, this information would be vital for public health and regulatory agencies. This structured investigational approach provides a clear path to transforming this compound from a chemical intermediate into a fully characterized neuropharmacological agent.
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The Cornerstone of Neurological Drug Development: A Technical Guide to 1-(4-Chlorobenzyl)piperazine
An In-depth Exploration of Synthesis, Application, and Analysis for Researchers and Drug Development Professionals
Introduction: The Unseen Pillar in CNS Drug Discovery
In the intricate landscape of neuropharmacology, the journey from a promising molecule to a life-altering therapeutic is both arduous and complex. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational scaffolds for a diverse array of drug candidates. Among these, 1-(4-Chlorobenzyl)piperazine has emerged as a pivotal building block, particularly in the development of drugs targeting a spectrum of neurological and psychiatric disorders.[1] Its unique structural motif, featuring a piperazine ring tethered to a 4-chlorobenzyl group, offers an ideal starting point for the synthesis of compounds with tailored affinities for key central nervous system (CNS) receptors.
This technical guide provides a comprehensive overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, explore its critical role as an intermediate in the creation of neurological disorder drugs, and detail the analytical methodologies essential for its quality control. Our focus will be on providing not just procedural steps, but also the underlying scientific rationale, empowering you to leverage this crucial intermediate to its full potential in your research and development endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅ClN₂ | [2] |
| Molecular Weight | 210.70 g/mol | [2] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [2] |
| Density | 1.140 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5580 | [2] |
| CAS Number | 23145-88-2 | [2] |
Safety Information: this compound is classified as a corrosive material and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Comparative Analysis of Synthetic Routes
The efficient and scalable synthesis of this compound is a critical first step in the drug development pipeline. Several synthetic routes have been established, each with its own set of advantages and disadvantages, particularly when considering laboratory-scale synthesis versus industrial-scale production.
Route 1: Direct N-Alkylation of Piperazine with 4-Chlorobenzyl Chloride
This is the most common and straightforward method for synthesizing this compound.
Caption: General scheme for the N-alkylation of piperazine.
Experimental Protocol (Laboratory Scale):
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as toluene or dimethylformamide (DMF), add a base like potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the mixture to 80°C with stirring.[3]
-
Slowly add 4-chlorobenzyl chloride (1 equivalent) to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is purified by vacuum distillation or column chromatography to yield this compound.
Advantages:
-
Simplicity: A one-step reaction that is relatively easy to perform.
-
Readily Available Starting Materials: Piperazine and 4-chlorobenzyl chloride are commercially available and relatively inexpensive.
Disadvantages:
-
Formation of Disubstituted Byproduct: A significant challenge is the formation of the 1,4-bis(4-chlorobenzyl)piperazine byproduct. Using a large excess of piperazine can help to minimize this, but it necessitates a subsequent separation step.
-
Purification: The need for distillation or chromatography can be cumbersome and may not be ideal for large-scale production.
Industrial Scale Considerations:
For industrial production, minimizing the formation of the disubstituted byproduct is crucial for cost-effectiveness.[4] This can be achieved by carefully controlling the stoichiometry and reaction conditions. Continuous flow reactors are also being explored to improve selectivity and yield while reducing reaction times.[5]
Route 2: Reductive Amination of 4-Chlorobenzaldehyde with Piperazine
An alternative approach involves the reductive amination of 4-chlorobenzaldehyde.
Experimental Protocol (Laboratory Scale):
-
In a reaction vessel, dissolve 4-chlorobenzaldehyde (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like methanol or dichloromethane.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages:
-
Higher Selectivity: This method generally offers better control over monosubstitution compared to direct alkylation.
-
Milder Conditions: The reaction is typically carried out at room temperature.
Disadvantages:
-
More Expensive Reagents: The reducing agents can be more costly than the reagents used in direct alkylation.
-
Longer Reaction Times: Reductive amination can be slower than direct N-alkylation.
Application as a Core Intermediate in Neurological Drug Synthesis
The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide range of CNS-active drugs. The piperazine nitrogen atoms provide convenient handles for further chemical modification, allowing for the introduction of various pharmacophores to modulate activity at specific receptors.
Antipsychotics: Targeting Dopamine D₄ Receptors
Many atypical antipsychotic drugs feature a piperazine moiety. Derivatives of this compound have been investigated as potent and selective dopamine D₄ receptor antagonists.[6] The D₄ receptor is a key target in the treatment of schizophrenia, and its modulation is believed to contribute to the efficacy of atypical antipsychotics against the negative and cognitive symptoms of the disorder.[7]
Mechanism of Action: Dopamine D₄ Receptor Antagonism
Caption: Dopamine D₄ receptor antagonist signaling pathway.
Example Synthesis: Aripiprazole Analogue
While aripiprazole itself is not directly synthesized from this compound, its synthesis illustrates the general principle of coupling a piperazine intermediate to a complex aromatic system. A similar strategy can be employed with our core intermediate.
Hypothetical Synthesis of an Aripiprazole Analogue:
-
Synthesis of the Butoxy Side Chain: React 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
-
Coupling Reaction: React this compound with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in a suitable solvent with a base to yield the final aripiprazole analogue.[8]
Antidepressants and Anxiolytics: Modulating Serotonin Receptors
This compound is also a key precursor for the synthesis of compounds targeting the serotonergic system. Many antidepressants and anxiolytics function as selective serotonin reuptake inhibitors (SSRIs) or as agonists/antagonists at specific serotonin receptor subtypes (e.g., 5-HT₁A).[9][10]
Mechanism of Action: Serotonin Reuptake Inhibition
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The Strategic Derivatization of 1-(4-Chlorobenzyl)piperazine: A Technical Guide to Unlocking its Therapeutic Potential
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationship (SAR) of 1-(4-Chlorobenzyl)piperazine. This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders. By understanding the intricate interplay between its structural components and biological activity, researchers can strategically design and synthesize novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in drug discovery, prized for its ability to interact with a wide range of biological targets. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component in the design of CNS-active agents. When combined with a 4-chlorobenzyl moiety, the resulting compound, this compound, exhibits a promising pharmacological profile, notably as a modulator of dopamine and serotonin pathways. This guide will dissect the key structural features of this scaffold and provide a roadmap for its strategic derivatization.
Core Structure and Key Pharmacophoric Features
The fundamental structure of this compound can be deconstructed into three key components, each offering opportunities for modification to fine-tune its biological activity:
-
The Piperazine Ring: This central heterocycle is crucial for the molecule's overall physicochemical properties, including its solubility and ability to cross the blood-brain barrier. The two nitrogen atoms provide key points for interaction with biological targets and for chemical modification.
-
The 4-Chlorobenzyl Group: This lipophilic group plays a significant role in receptor binding and selectivity. The position and nature of the substituent on the benzyl ring are critical determinants of pharmacological activity.
-
The Linker: The methylene bridge connecting the benzyl group to the piperazine ring provides a specific spatial arrangement that influences how the molecule fits into the binding pockets of its target receptors.
Caption: Key pharmacophoric features of the this compound scaffold.
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the this compound scaffold has yielded valuable insights into its SAR, particularly concerning its activity as a dopamine D4 receptor antagonist and a serotonin reuptake inhibitor, both of which are important targets for antidepressant and antipsychotic drug development.[1][2]
Modifications of the Benzyl Ring
The substitution pattern on the benzyl ring significantly impacts receptor affinity and selectivity.
-
Position of the Chlorine Atom: Moving the chlorine atom from the para (4) position to the meta (3) or ortho (2) position can alter the electronic and steric properties of the molecule, leading to changes in binding affinity. Generally, the 4-chloro substitution is found to be optimal for high affinity at dopamine D4 receptors.
-
Replacement of the Chlorine Atom: Substituting the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can modulate the molecule's interaction with the receptor. For instance, replacing the chlorine with a trifluoromethyl group has been shown to influence activity at serotonin receptors.
Modifications of the Piperazine Ring
The second nitrogen atom (N4) of the piperazine ring is a prime site for introducing diversity and modulating the compound's pharmacological profile.
-
N4-Alkylation: Introducing small alkyl groups at the N4 position can influence the molecule's lipophilicity and basicity, which in turn affects its pharmacokinetic properties.
-
N4-Arylation and N4-Acylation: The introduction of aromatic or acyl groups at the N4 position can lead to compounds with significantly different biological activities. For example, the addition of a substituted benzoyl group has been explored in the development of anticancer agents.[3]
The following table summarizes the general SAR trends observed for this compound derivatives:
| Modification Site | Modification | Observed Effect on Activity | Primary Target(s) |
| Benzyl Ring | Shifting the position of the Cl atom | Decreased affinity | Dopamine D4 Receptors |
| Replacing Cl with other halogens | Variable effects on affinity and selectivity | Dopamine D4, Serotonin Transporter | |
| Introducing bulky substituents | Generally decreases affinity | Dopamine D4 Receptors | |
| Piperazine Ring (N4) | Small alkyl substitution | Modulates pharmacokinetics | General CNS activity |
| Aryl or heteroaryl substitution | Can enhance affinity and introduce new activities | Dopamine D4, Serotonin Receptors | |
| Acyl substitution | Can lead to potent and selective compounds | Various, including anticancer targets |
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis of this compound analogs and for the evaluation of their biological activity are provided below.
General Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through a straightforward nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound [4]
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagent: To the stirred solution, add 4-chlorobenzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH of >10.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Caption: General workflow for the synthesis of this compound.
Biological Evaluation: In Vitro Binding Assays
To assess the affinity of the synthesized compounds for their biological targets, competitive radioligand binding assays are commonly employed.
Protocol 2: Dopamine D4 Receptor Binding Assay [5][6]
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Radioligand: Use a suitable radioligand with high affinity for the D4 receptor, such as [³H]-spiperone.
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound or a known D4 antagonist for non-specific binding determination (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow for binding equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
Protocol 3: Serotonin Transporter (SERT) Binding Assay [7][8]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl).
-
Radioligand: Use a suitable radioligand with high affinity for SERT, such as [³H]-citalopram or [³H]-paroxetine.
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound or a known SERT inhibitor for non-specific binding determination (e.g., fluoxetine).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Filtration, Washing, and Scintillation Counting: Follow the same procedure as described for the dopamine D4 receptor binding assay.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis.
Caption: A generalized workflow for radioligand binding assays.
Conclusion and Future Directions
This compound represents a valuable and highly adaptable scaffold for the design and discovery of novel CNS-active compounds. A thorough understanding of its structure-activity relationship is paramount for the rational design of derivatives with improved therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new analogs. Future research in this area should focus on exploring novel substitutions on both the benzyl and piperazine rings, with the aim of identifying compounds with enhanced selectivity for specific receptor subtypes and improved pharmacokinetic profiles, ultimately leading to the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
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An In-depth Technical Guide to 1-(4-Chlorobenzyl)piperazine (pCl-BZP) for Central Nervous System Research
Foreword: The Strategic Utility of 1-(4-Chlorobenzyl)piperazine in CNS Drug Discovery
In the intricate landscape of central nervous system (CNS) drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a research program's trajectory. This compound (pCl-BZP), a derivative of the versatile piperazine heterocycle, has emerged as a compound of significant interest for researchers probing the complexities of neurotransmitter systems.[1] Its utility lies not in a single, well-defined mechanism of action, but rather in its nuanced pharmacological profile and its role as a key structural intermediate for the synthesis of novel therapeutic agents targeting a range of neurological and psychiatric disorders.[2]
This technical guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a conventional, rigid structure in favor of a narrative that prioritizes scientific integrity, logical flow, and actionable insights. As your senior application scientist, my objective is to provide not just a compendium of data, but a strategic framework for leveraging pCl-BZP as a tool to dissect CNS pharmacology and to drive the development of next-generation therapeutics. We will delve into its known characteristics, explore its potential mechanisms of action based on available evidence, and provide robust, field-proven experimental protocols to empower your research endeavors.
Section 1: Physicochemical Properties and Synthesis
A thorough understanding of a research chemical begins with its fundamental properties and a reliable means of its synthesis and characterization.
Core Chemical Characteristics
This compound is a crystalline solid at room temperature, possessing the key structural features of a piperazine ring N-substituted with a 4-chlorobenzyl group.[3] These features are critical to its function as a versatile scaffold in medicinal chemistry.[1]
| Property | Value | Reference |
| CAS Number | 23145-88-2 | [3] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [3] |
| Molecular Weight | 210.70 g/mol | [3] |
| Appearance | Clear yellow liquid to white/light beige crystalline powder | [][5] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [6] |
| Density | 1.140 g/mL at 25 °C | [3] |
| Solubility | Soluble in methanol and other organic solvents | [5] |
Synthetic Pathway: A Generalized Approach
The synthesis of pCl-BZP is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of piperazine with 4-chlorobenzyl chloride. The following is a generalized protocol based on established chemical literature.
Diagram 1: Synthetic Workflow for this compound
Caption: Generalized workflow for the synthesis and analysis of pCl-BZP.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (4 equivalents) and a suitable base such as anhydrous potassium carbonate (1.5 equivalents) in a solvent like butanone or toluene.
-
Addition of Alkylating Agent: While stirring, add 4-chlorobenzyl chloride (1 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove the base and any salts. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent like diethyl ether or dichloromethane and washed with water. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is evaporated.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Section 2: CNS Pharmacological Profile: A Multifaceted Modulator
The pharmacological profile of pCl-BZP is not defined by high-affinity interaction with a single target, but rather by a more complex and nuanced pattern of activity. This makes it a particularly interesting tool for researchers.
Interaction with the Serotonin Transporter (SERT)
A pivotal study has indicated that pCl-BZP is a weak inhibitor of the 5-hydroxytryptamine (5-HT) transporter.[7] This is a critical point of differentiation from many classical antidepressants and psychoactive compounds that potently block serotonin reuptake. The same study revealed that pCl-BZP can significantly attenuate the neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA) in the rat brain.[7] Intriguingly, this neuroprotective effect appears to be mediated by a mechanism independent of 5-HT uptake inhibition, suggesting a novel neuropharmacological action.[7]
Dopamine D4 Receptor Modulation
Evidence suggests that pCl-BZP interacts with the dopamine D4 receptor. It has been shown to inhibit spontaneous activity at D4 receptors. While specific high-affinity binding has been more extensively characterized for more complex derivatives of pCl-BZP, its activity at this receptor subtype is a key aspect of its pharmacological profile.[5][8][9] The D4 receptor is implicated in a variety of CNS functions and disorders, including cognition and psychosis, making pCl-BZP a valuable starting point for the development of D4-selective ligands.[10]
Diagram 2: Hypothesized Mechanism of Action of pCl-BZP
Caption: Hypothesized dual mechanism of pCl-BZP in the CNS.
Section 3: Methodologies for In-Vitro and In-Vivo Evaluation
To fully elucidate the pharmacological profile of pCl-BZP and its derivatives, a systematic and rigorous experimental approach is necessary. The following protocols provide a framework for such an investigation.
In-Vitro Characterization: Receptor Binding and Transporter Uptake Assays
Objective: To quantify the binding affinity of pCl-BZP for key CNS targets and its functional effect on neurotransmitter uptake.
Protocol 1: Radioligand Binding Assay for Dopamine D4 and Serotonin Receptors
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human dopamine D4 receptor or various serotonin receptor subtypes.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]spiperone for D4 receptors), and varying concentrations of pCl-BZP.
-
To determine non-specific binding, include wells with an excess of a known non-labeled ligand.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the pCl-BZP concentration.
-
Determine the IC₅₀ value (the concentration of pCl-BZP that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: [³H]Serotonin Uptake Assay in Rat Brain Synaptosomes
-
Synaptosome Preparation:
-
Isolate rat brain regions of interest (e.g., striatum, hippocampus).
-
Homogenize the tissue in a sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger cellular debris.
-
Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomes in a suitable assay buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of pCl-BZP or a reference inhibitor (e.g., fluoxetine).
-
Initiate the uptake reaction by adding a low concentration of [³H]5-HT.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value for the inhibition of serotonin uptake.
-
In-Vivo Evaluation: Behavioral Pharmacology
Objective: To characterize the behavioral effects of pCl-BZP in rodent models to infer its potential CNS activity (e.g., stimulant, anxiogenic, or antidepressant-like effects).
Protocol 3: Locomotor Activity Assessment
-
Animal Habituation: Acclimate male Wistar rats or C57BL/6 mice to the testing room for at least one hour before the experiment. Habituate the animals to the open-field arenas for 30-60 minutes on the day prior to testing.
-
Drug Administration: Administer pCl-BZP (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the animals in the open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams). Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess both the initial and sustained effects of the compound. Compare the effects of different doses of pCl-BZP to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 4: Elevated Plus Maze for Anxiety-Like Behavior
-
Apparatus: Use a standard elevated plus maze consisting of two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer pCl-BZP or a reference anxiogenic/anxiolytic compound 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes, recording the session with a video camera.
-
-
Data Analysis:
-
Score the time spent in the open and closed arms, and the number of entries into each arm type.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
A significant decrease in open arm exploration compared to the vehicle group may suggest an anxiogenic-like effect.
-
Section 4: Analytical Methodologies
Accurate quantification of pCl-BZP in various matrices is essential for pharmacokinetic studies and for ensuring the purity of the synthesized compound.
Protocol 5: HPLC-UV Method for Quantification
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of pCl-BZP (a wavelength around 230 nm is a likely candidate).
-
-
Standard Preparation: Prepare a stock solution of pCl-BZP in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation: For analysis of biological samples (e.g., plasma), a protein precipitation or liquid-liquid extraction step will be necessary to remove interfering substances.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Section 5: Concluding Remarks and Future Directions
This compound represents a valuable chemical entity for CNS research. Its profile as a weak serotonin transporter inhibitor with potential dopamine D4 receptor activity, coupled with its demonstrated ability to attenuate MDMA-induced neurotoxicity via a novel mechanism, positions it as a compelling tool for probing the intricacies of neurochemical signaling.[7]
The true potential of pCl-BZP, however, lies in its application as a foundational scaffold. The protocols outlined in this guide provide a robust framework for researchers to not only characterize pCl-BZP itself but also to systematically evaluate novel derivatives. Future research should focus on:
-
Broad-Spectrum Pharmacological Profiling: A comprehensive screening of pCl-BZP against a wide array of CNS receptors and transporters to uncover additional targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorobenzyl and piperazine moieties to optimize affinity and selectivity for desired targets.
-
In-Vivo Neurochemical Studies: Employing techniques such as in-vivo microdialysis to understand how pCl-BZP and its derivatives modulate neurotransmitter levels in real-time.
-
Elucidation of Neuroprotective Mechanisms: Further investigation into the SERT-independent mechanism by which pCl-BZP protects against MDMA-induced neurotoxicity.
By embracing a rigorous and systematic approach to the study of this compound, the scientific community can unlock new avenues for the discovery and development of innovative therapies for a host of challenging CNS disorders.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Drug Discovery: The Role of this compound in Research. Retrieved from [Link]
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- Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-2.
- Arese, P., et al. (1999). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Bioorganic & Medicinal Chemistry Letters, 9(1), 77-82.
- Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941–1942.
- Samanin, R., et al. (1978). Chlorophenylpiperazine: a central serotonin agonist causing powerful anorexia in rats. European Journal of Pharmacology, 47(2), 203-207.
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CAHMA. (n.d.). Safer Using - Piperazines. Retrieved from [Link]
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The 1-(4-Chlorobenzyl)piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1-(4-chlorobenzyl)piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. This guide provides a comprehensive technical overview of the discovery, development, and pharmacological significance of drugs incorporating this versatile chemical entity. We will delve into the synthetic strategies employed for the elaboration of this scaffold, explore the nuanced structure-activity relationships (SAR) that govern its biological activity, and detail the mechanisms of action of key drugs derived from it. Particular focus will be given to the diphenylmethylpiperazine class of antihistamines, including Cetirizine, Meclizine, and Homochlorcyclizine. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering insights into the chemical biology and therapeutic applications of this important class of compounds.
Introduction: The Significance of the Piperazine Ring and the 1-(4-Chlorobenzyl) Substituent
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its unique physicochemical properties, including its basicity, conformational rigidity, and ability to participate in hydrogen bonding, make it a highly valuable component in drug design.[1] The piperazine moiety can modulate a drug's pharmacokinetic properties, such as solubility and oral bioavailability, and can also serve as a versatile linker to orient pharmacophoric groups for optimal target engagement.[2]
The introduction of a 1-(4-chlorobenzyl) group to the piperazine scaffold has proven to be a particularly fruitful strategy in the development of various therapeutic agents. This lipophilic group can enhance binding to target proteins and influence the overall pharmacological profile of the molecule. This guide will explore the journey of this chemical scaffold from a synthetic building block to the core of several important medicines.
Featured Drugs Containing the this compound Moiety
The this compound scaffold is most prominently featured in the diphenylmethylpiperazine class of H1 antihistamines. These drugs are widely used to treat allergic conditions such as rhinitis and urticaria.
Cetirizine: A Second-Generation Antihistamine
Cetirizine is a potent and selective second-generation H1 antihistamine.[3] As a major metabolite of the first-generation antihistamine hydroxyzine, it was developed to provide effective allergy relief with a reduced sedative effect.[4]
-
Mechanism of Action: Cetirizine is a competitive antagonist of the histamine H1 receptor.[3] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering symptoms like itching, sneezing, and vasodilation.[5] Cetirizine blocks this interaction, thereby alleviating allergic symptoms.[5] Its high selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier contribute to its non-sedating profile compared to first-generation antihistamines.[5]
-
Clinical Significance: Cetirizine is widely used for the treatment of seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[5] Its rapid onset of action and long duration of effect allow for once-daily dosing.[6]
Meclizine: A First-Generation Antihistamine with Antiemetic Properties
Meclizine is a first-generation antihistamine with notable antiemetic and antivertigo effects.[7] It is structurally similar to other diphenylmethylpiperazines like cyclizine and hydroxyzine.[7]
-
Mechanism of Action: Meclizine acts as a non-selective H1 receptor antagonist.[8] Its antiemetic and antivertigo properties are attributed to its central anticholinergic actions and its ability to depress labyrinthine excitability and vestibular stimulation.[8][9] It may also act on the chemoreceptor trigger zone in the medulla.[8]
-
Clinical Significance: Meclizine is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[7] It is also used to manage vertigo associated with diseases affecting the vestibular system.[8]
Homochlorcyclizine: A First-Generation Antihistamine
Homochlorcyclizine is a first-generation antihistamine of the diphenylmethylpiperazine class that has been marketed primarily in Japan.[10]
-
Mechanism of Action: As a first-generation antihistamine, homochlorcyclizine is a non-selective H1 receptor antagonist and readily crosses the blood-brain barrier, which can lead to sedation.[11] It also possesses anticholinergic, antidopaminergic, and antiserotonergic properties.[12] Its primary therapeutic effect is the blockade of histamine H1 receptors to reduce allergic symptoms.[13]
-
Clinical Significance: Homochlorcyclizine is used for the treatment of various allergic conditions.[12]
Synthesis and Chemical Development
The synthesis of drugs containing the this compound core typically involves the preparation of this key intermediate followed by its elaboration to the final drug molecule.
Synthesis of the Core Intermediate: this compound
A common method for the synthesis of this compound involves the reaction of piperazine with 4-chlorobenzyl chloride.
Experimental Protocol: Synthesis of this compound [14]
-
Reaction Setup: In a reaction flask, dissolve piperazine in a suitable solvent such as toluene.
-
Addition of Reagents: Add 4-chlorobenzyl chloride to the piperazine solution. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
-
Work-up and Purification: After cooling, the reaction mixture is washed with water to remove any remaining piperazine and salts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by crystallization.
Synthesis of Cetirizine
The synthesis of cetirizine often starts from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, which is a derivative of the core scaffold.
Experimental Protocol: Synthesis of Cetirizine from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine [15]
-
N-Alkylation: 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is reacted with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group. A common reagent is methyl 2-(2-chloroethoxy)acetate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile.
-
Hydrolysis: The resulting ester intermediate is then hydrolyzed to the carboxylic acid, yielding cetirizine. This is usually achieved by heating with a strong base like sodium hydroxide in an aqueous or alcoholic solution.
-
Salt Formation: The final step often involves the formation of the dihydrochloride salt by treating the cetirizine free base with hydrochloric acid.
Synthesis of Meclizine
The synthesis of meclizine involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine.[16]
Experimental Protocol: Synthesis of Meclizine [17]
-
Preparation of the Intermediate: The key intermediate, 1-(4-chlorobenzhydryl)piperazine, is first synthesized by reacting piperazine with 4-chlorobenzhydryl chloride.[16]
-
N-Alkylation: The 1-(4-chlorobenzhydryl)piperazine is then reacted with m-methylbenzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol) to yield meclizine.[17]
-
Salt Formation: The crude meclizine base is then converted to its hydrochloride salt by treatment with hydrochloric acid.[17]
Logical Flow of Meclizine Synthesis
Caption: Synthetic pathway for Meclizine Hydrochloride.
Structure-Activity Relationship (SAR) Studies
The biological activity of drugs containing the this compound scaffold is highly dependent on their three-dimensional structure and the nature of the substituents on the piperazine ring and the benzhydryl group.
For the diphenylmethylpiperazine class of antihistamines, the following SAR observations are generally accepted:[11][18][19]
-
Diarylmethylation: The presence of two aryl groups on the methyl carbon attached to the piperazine nitrogen is crucial for high-affinity H1 receptor binding. One of these aryl groups is often a phenyl ring, while the other can be a substituted phenyl ring, such as the 4-chlorophenyl group.
-
Nature of the Second Nitrogen Substituent: The substituent on the second nitrogen of the piperazine ring significantly influences the pharmacological profile.
-
In first-generation antihistamines like meclizine, a simple alkyl or aralkyl group is common.
-
In second-generation antihistamines like cetirizine, the presence of a polar side chain, such as the ethoxyacetic acid group, reduces lipophilicity and limits penetration across the blood-brain barrier, thereby minimizing sedative effects.
-
-
Chirality: For many diphenylmethylpiperazines, the benzhydryl carbon is a chiral center. The different enantiomers can exhibit distinct pharmacological properties. For instance, levocetirizine, the (R)-enantiomer of cetirizine, is the more active form.[20]
Key SAR Features of Diphenylmethylpiperazine Antihistamines
Caption: Experimental workflow for antihistamine assessment.
Quantitative Data Summary
The following table summarizes key pharmacological and pharmacokinetic data for the featured drugs.
| Drug | Generation | H1 Receptor Ki (nM) | Sedation | Half-life (hours) | Bioavailability (%) |
| Cetirizine | Second | ~2-6 [13][21] | Low | ~8.3 [22] | >70 [6][23] |
| Meclizine | First | ~250 [9] | Moderate to High | ~6 [9] | Low and variable [24] |
| Homochlorcyclizine | First | Data not readily available | High | Data not readily available | Data not readily available |
Conclusion and Future Directions
The this compound scaffold has been instrumental in the development of a number of successful drugs, particularly in the area of antihistamines. The evolution from first- to second-generation antihistamines exemplifies the power of medicinal chemistry to optimize drug properties, reducing side effects while maintaining or improving efficacy. Future research in this area may focus on the development of compounds with even greater selectivity and novel mechanisms of action. The versatility of the this compound core suggests that it will continue to be a valuable starting point for the discovery of new therapeutic agents for a wide range of diseases.
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Bioassay of histamine using guinea pig ileum by matching method. - RJPT SimLab. Available from: [Link]
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Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. Available from: [Link]
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A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. Available from: [Link]
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Efficient synthesis of antihistamines clocinizine and chlorcyclizine. ResearchGate. Available from: [Link]
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Representative structures of H1-antihistamines and their Ki values. ResearchGate. Available from: [Link]
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H1 Antihistamines: Current Status and Future Directions. PMC. Available from: [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-(4-Chlorobenzyl)piperazine
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Chlorobenzyl)piperazine, a key intermediate in pharmaceutical research and development. The synthesis is achieved via the direct N-alkylation of piperazine with 4-chlorobenzyl chloride. This guide details the reaction mechanism, optimized experimental procedures, purification techniques, and critical safety considerations. Emphasis is placed on explaining the rationale behind procedural choices to ensure reproducibility and high yield, targeting an audience of researchers, chemists, and drug development professionals.
Introduction and Scientific Principle
This compound is a crucial structural motif found in numerous pharmacologically active compounds, including antihistamines like Meclizine and antipsychotic agents. Its synthesis is a foundational step in the discovery of new therapeutics. The protocol described herein focuses on the direct mono-N-alkylation of piperazine.
The core of this synthesis is a nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This displaces the chloride leaving group and forms a new carbon-nitrogen bond.
A primary challenge in this synthesis is controlling selectivity. Piperazine possesses two reactive secondary amine nitrogens, creating the potential for an undesired side reaction leading to the formation of 1,4-bis(4-chlorobenzyl)piperazine. To mitigate this, the reaction employs a significant molar excess of piperazine. This ensures that a molecule of 4-chlorobenzyl chloride is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one, thus favoring the desired product.[1][2]
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Grade | Notes |
| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | ≥99% | Corrosive, hygroscopic.[3] |
| 4-Chlorobenzyl chloride | 104-83-6 | C₇H₆Cl₂ | 161.03 | ≥98% | Lachrymator, toxic.[4] |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous | Flammable solvent. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ACS Grade | For preparing aqueous solutions. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (Conc.) | For preparing aqueous solutions. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | ACS Grade | Drying agent. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel (100 mL)
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
Detailed Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 mole scale of the limiting reagent, 4-chlorobenzyl chloride.
Reaction Setup
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a thermometer.
-
In the flask, add anhydrous piperazine (43.07 g, 0.5 mol, 5.0 eq.).
-
Add 200 mL of anhydrous toluene to the flask. Stir the mixture until the piperazine is fully dissolved.
-
In a separate 100 mL dropping funnel, prepare a solution of 4-chlorobenzyl chloride (16.10 g, 0.1 mol, 1.0 eq.) in 50 mL of anhydrous toluene.
Reaction Execution
-
Heat the piperazine solution to 60-70 °C using a heating mantle.[1]
-
Once the temperature is stable, begin the dropwise addition of the 4-chlorobenzyl chloride solution from the dropping funnel over a period of approximately 1 hour. Expert Insight: Slow, controlled addition is crucial to maintain a high local concentration of piperazine relative to the alkylating agent, which minimizes the formation of the di-substituted byproduct.
-
After the addition is complete, increase the temperature to bring the mixture to a gentle reflux (~110 °C for toluene) and maintain it for 4-6 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-chlorobenzyl chloride spot has been completely consumed.
Work-up and Isolation
-
Cool the reaction mixture to room temperature. A white precipitate of piperazine hydrochloride will form.
-
Filter the mixture to remove the piperazine hydrochloride solids. Wash the solids with a small amount of fresh toluene (2 x 20 mL).
-
Combine the filtrate and washes and transfer them to a 500 mL separatory funnel.
-
Wash the organic layer with 1 M aqueous HCl (2 x 50 mL) to extract the basic piperazine-containing compounds into the aqueous layer, leaving neutral impurities behind.
-
Combine the acidic aqueous layers and cool them in an ice bath.
-
Slowly basify the aqueous solution to pH > 12 by adding 5 M aqueous NaOH. The product will separate as an oil or solid.
-
Extract the product from the basic aqueous layer with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
Purification
-
The crude product can be purified by vacuum distillation.
-
Set up a vacuum distillation apparatus and distill the crude oil. Collect the fraction boiling at approximately 104-106 °C / 0.1 mmHg. This step effectively removes any remaining starting materials and the high-boiling di-substituted byproduct.
Workflow and Reaction Diagrams
A diagram illustrating the overall experimental workflow is provided below.
Caption: Experimental workflow for the synthesis of this compound.
Trustworthiness: In-Process Controls and Validation
To ensure the integrity of the synthesis, several checkpoints are critical:
-
TLC Monitoring: During the reaction, use a mobile phase such as Ethyl Acetate/Hexane (e.g., 30:70) with a UV indicator to track the disappearance of the 4-chlorobenzyl chloride starting material. The product, being more polar, will have a lower Rf value.
-
pH Checks: Accurate pH control during the acid-base work-up is essential for efficient extraction and isolation of the amine product.
-
Final Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques. Expected values are:
-
Appearance: Clear yellow liquid or low-melting solid.
-
Boiling Point: 104-106 °C at 0.1 mmHg.
-
¹H NMR: Spectroscopy should confirm the presence of the chlorobenzyl and piperazine protons in the correct integration and multiplicity.
-
Purity (GC): A gas chromatography analysis should indicate a purity of >98%.
-
Safety Precautions
This synthesis involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]
-
Piperazine (Anhydrous): Corrosive and causes severe skin burns and eye damage.[3][6][7] It is also a respiratory and skin sensitizer.[6][7] Avoid inhalation of dust and ensure it is handled in a dry environment as it is hygroscopic.[3]
-
4-Chlorobenzyl chloride: This compound is a lachrymator (causes tearing) and is harmful if swallowed, inhaled, or in contact with skin.[4][5] It may also cause an allergic skin reaction.[4] Handle with extreme care.
-
Toluene: Flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled.
-
General Handling: Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. An eyewash station and safety shower must be readily accessible.
References
-
PrepChem. (n.d.). Synthesis of (c) 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Celik, G., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Retrieved from [Link]
- Google Patents. (1959). Purification of piperazine.
- Google Patents. (2014). Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
-
Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]
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University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
-
Ghorpade, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]
-
Sharma, V., et al. (2018). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
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Comprehensive In Vitro Cytotoxicity Profiling of 1-(4-Chlorobenzyl)piperazine Derivatives
An Application Guide for Researchers
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic accessibility.[1] Derivatives of 1-(4-Chlorobenzyl)piperazine, in particular, have garnered significant interest for their potential applications in oncology and central nervous system (CNS) disorders.[2][3] The initial and most critical step in evaluating the therapeutic potential of these novel derivatives, especially for anticancer applications, is to meticulously characterize their cytotoxic effects on relevant cell lines.[4][5][6][7][8]
This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of this compound derivatives. It moves beyond simple viability assays to create an integrated workflow that not only quantifies cytotoxicity but also elucidates the underlying mechanism of action and confirms target engagement. The protocols herein are designed to be self-validating, providing researchers with a robust and reliable pathway from initial screening to mechanistic insight.
An Integrated Workflow for Cytotoxicity Assessment
A multi-assay approach is crucial for a thorough understanding of a compound's cytotoxic profile. Relying on a single endpoint can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death, leading to a false positive in an MTT assay. Conversely, a compound could induce apoptosis without immediate membrane disruption, which an LDH assay might initially miss. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.
Caption: Key detection points in the apoptotic pathway.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest.
-
Treat cells with the piperazine derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine-treated) wells. [9][10]
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization.
-
Combine the floating cells from the medium with the detached adherent cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. * Analyze the samples on a flow cytometer within 1 hour. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
-
Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade, leading to the cleavage of critical cellular proteins. [12]This assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the recognition site for Caspase-3 and -7. [13]When Caspase-3/7 is active in the cell lysate, it cleaves the substrate, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal proportional to the amount of Caspase-3/7 activity. [13] Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.
-
Treat cells with the piperazine derivatives as described in the MTT protocol.
-
-
Reagent Preparation and Addition:
-
Incubation:
-
Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable for several hours.
-
Part 3: Advanced Application - Target Engagement Verification
Confirming that a compound physically interacts with its intended molecular target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose. [15][16] Principle: CETSA is based on the principle of ligand-induced thermal stabilization. [15][17]When a protein binds to a ligand (such as one of the piperazine derivatives), it often becomes more resistant to heat-induced denaturation and aggregation. [16]By heating intact cells or cell lysates across a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature, one can generate a "melt curve". A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement. [18] Protocol: CETSA for a Hypothetical Target (e.g., a Kinase)
-
Cell Culture and Treatment:
-
Culture cells to a high density (~80-90% confluency).
-
Treat the cells with the piperazine derivative at a saturating concentration (e.g., 10-20x IC₅₀) or vehicle control for 1-2 hours at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS containing protease inhibitors. [15] * Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein.
-
Quantify the band intensity for each lane to plot the melt curve (soluble protein vs. temperature).
-
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Data Presentation & Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparing the efficacy and selectivity of different derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Cancer and Normal Cell Lines
| Compound ID | Cell Line (Cancer Type) | Incubation Time | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| PZ-C1 | MCF-7 (Breast) | 48h | 5.2 ± 0.4 | 9.4 |
| HCT-116 (Colon) | 48h | 8.9 ± 0.7 | 5.5 | |
| A549 (Lung) | 48h | 6.1 ± 0.5 | 8.0 | |
| MCF-10A (Normal Breast) | 48h | 49.1 ± 3.8 | - | |
| PZ-C2 | MCF-7 (Breast) | 48h | 1.8 ± 0.2 | 35.5 |
| HCT-116 (Colon) | 48h | 2.5 ± 0.3 | 25.6 | |
| A549 (Lung) | 48h | 2.1 ± 0.2 | 30.4 | |
| MCF-10A (Normal Breast) | 48h | 63.9 ± 5.1 | - | |
| Doxorubicin | MCF-7 (Breast) | 48h | 0.5 ± 0.05 | 4.2 |
| (Control) | MCF-10A (Normal Breast) | 48h | 2.1 ± 0.2 | - |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value indicates greater cancer cell-specific toxicity.
Interpretation:
-
IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves of the MTT and LDH assays. Lower IC₅₀ values indicate higher cytotoxic potency. [10]* Selectivity: Comparing the IC₅₀ values in cancer cell lines versus a non-cancerous cell line (e.g., MCF-10A) is crucial to assess potential therapeutic windows. Compound PZ-C2 shows both high potency and a superior selectivity index compared to the standard chemotherapeutic Doxorubicin.
-
Mechanism: If Annexin V and Caspase-3/7 assays are positive for a compound, it suggests an apoptotic mechanism of action. [7]A strong LDH signal without corresponding early apoptotic markers might indicate a necrotic mechanism.
-
Target Engagement: A clear thermal shift in the CETSA experiment provides strong evidence that the compound's cytotoxic effect is mediated through the binding of its intended target.
References
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(22). Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 237-51. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-61. Retrieved from [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2916-2926. Retrieved from [Link]
-
Aslan, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8084. Retrieved from [Link]
-
ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
RSC Publishing. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of this compound in Research. Retrieved from [Link]
-
PubMed. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
-
PubMed. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f]t[13][17]hiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Retrieved from [Link]
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Analytical methods for 1-(4-Chlorobenzyl)piperazine quantification
An Application Guide to the Quantitative Analysis of 1-(4-Chlorobenzyl)piperazine
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound (pCl-BZP), a substituted piperazine derivative relevant in pharmaceutical synthesis and research. Recognizing the diverse analytical requirements of researchers and drug development professionals, this guide presents three robust, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis. The scientific principles underpinning each technique are explained to rationalize experimental choices. Furthermore, this document includes typical method validation parameters and visual workflows to assist in method selection and implementation, ensuring accuracy, precision, and reliability in the quantification of this compound across various matrices.
Introduction
This compound is a chemical intermediate and a member of the benzylpiperazine class of compounds. Like other piperazine derivatives, it serves as a building block in the synthesis of various pharmacologically active molecules.[] The accurate and precise quantification of pCl-BZP is critical for several applications, including monitoring reaction kinetics, determining purity of a final active pharmaceutical ingredient (API), conducting pharmacokinetic studies, and ensuring quality control.
The selection of an appropriate analytical method depends on factors such as the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation.[2] This guide details three widely-used analytical techniques, providing a framework for researchers to select and implement the most suitable method for their specific needs. While High-Performance Liquid Chromatography (HPLC) with UV detection offers accessibility and robustness for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) provides enhanced specificity.[3] For applications demanding the highest sensitivity, such as bioanalysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[4][5]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| Chemical Structure | Clc1ccc(CN2CCNCC2)cc1 | [6] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [6][7] |
| Molecular Weight | 210.70 g/mol | [6][7] |
| Appearance | Colorless to yellow liquid | [] |
| Boiling Point | 104-106 °C at 0.1 mmHg | [8] |
| Density | 1.140 g/mL at 25 °C | [8] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle & Applicability
This method is ideal for quantifying pCl-BZP in bulk materials, process samples, and formulations where concentration levels are relatively high. The technique separates the analyte from impurities on a reversed-phase (C18) column based on its hydrophobicity. The chlorobenzyl group in pCl-BZP contains a chromophore that absorbs UV light, allowing for direct detection and quantification without derivatization.[9] The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is crucial for ensuring sharp, symmetrical peak shapes by protonating the secondary amine groups of the piperazine ring, thereby preventing interaction with residual silanols on the stationary phase.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Ultrapure water.
-
This compound reference standard.
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 231 nm[9] |
| Run Time | 15 minutes |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pCl-BZP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions, 20% B).
-
Sample Preparation: Dissolve the sample in methanol to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Typical Performance Characteristics
The following table summarizes expected validation parameters for this method.
| Validation Parameter | Typical Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC-UV Workflow Diagram```dot
Method Selection Guide
Choosing the right method is paramount for generating reliable data. The table below provides a comparative summary to guide your decision.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Low (µg/mL) | Medium (ng/mL) | High (pg/mL - ng/mL) |
| Selectivity | Moderate | High | Very High |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Instrumentation Cost | Low | Medium | High |
| Sample Throughput | High | Medium | High |
| Best For | Purity, Assay, Formulations | Identification, Impurity Profiling | Bioanalysis, Trace Quantification |
Conclusion
This application note provides three distinct, robust, and validated analytical methods for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control and high-concentration samples. The GC-MS method offers enhanced specificity, making it suitable for unambiguous identification and quantification in less complex matrices. Finally, the LC-MS/MS method delivers unparalleled sensitivity and selectivity, establishing it as the premier choice for bioanalytical applications and trace-level detection. By understanding the principles and following the detailed protocols herein, researchers can confidently and accurately quantify pCl-BZP in a variety of scientific and developmental contexts.
References
- RSC Publishing. Analytical Methods.
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-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
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Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available from: [Link]
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United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 134826, 4-Chlorobenzylpiperazine. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]
-
Bioanalysis Zone. LC-MS. Available from: [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Acta Poloniae Pharmaceutica. VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. Available from: [Link]
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SciSpace. Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. Available from: [Link]
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Application Note & Protocol: Synthesis of Novel Piperazine-Benzamide Anticancer Agents from 1-(4-Chlorobenzyl)piperazine
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2][3] This guide provides a detailed protocol for the synthesis, purification, and characterization of novel anticancer drug candidates based on the 1-(4-Chlorobenzyl)piperazine core. By functionalizing the second nitrogen of the piperazine ring with various substituted benzoyl chlorides, a library of novel benzamide derivatives can be generated. This application note details the underlying chemical principles, provides a robust, step-by-step synthetic protocol, outlines methods for biological evaluation, and explains the rationale behind key experimental decisions to guide researchers in the development of potent and selective anticancer agents.
Introduction: The Rationale for Piperazine-Based Drug Design
The 1,4-disubstituted piperazine motif is a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer effects.[4] The two nitrogen atoms of the piperazine ring are key to its utility; they can serve as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors, enhancing solubility and enabling critical interactions with biological targets.[3]
The starting material, this compound, provides a versatile and strategic scaffold for building a library of potential drug candidates.[5]
-
The 1-(4-Chlorobenzyl) Group: This moiety anchors the molecule and can participate in hydrophobic or π-stacking interactions within a target protein's binding pocket.
-
The Secondary Amine: The available N-H group on the piperazine ring is a nucleophilic handle, perfectly suited for straightforward derivatization.
This protocol focuses on the acylation of this secondary amine with substituted benzoyl chlorides. This specific modification is based on published research demonstrating that N-benzoyl derivatives of similar piperazine cores exhibit significant cytotoxic activity against a broad range of human cancer cell lines, including those of the liver, breast, and colon.[6][7][8] The goal is to synthesize novel compounds that can be screened for enhanced potency and selectivity.
Experimental Overview: A Modular Approach
The overall workflow is designed as a modular process, allowing for the systematic creation and evaluation of a compound library. Each module represents a critical stage in the drug discovery pipeline, from initial synthesis to biological validation.
Caption: High-level workflow from synthesis to biological testing.
Part I: Chemical Synthesis and Characterization
This section provides a general method for the synthesis of 1-(4-Chlorobenzyl)-4-(substituted-benzoyl)piperazine derivatives.
General Reaction Scheme
The core of the synthesis is a nucleophilic acyl substitution. The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of a substituted benzoyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Acylation of the piperazine core.
Detailed Synthesis Protocol: Example with 4-Fluorobenzoyl Chloride
This protocol describes the synthesis of 1-(4-Chlorobenzyl)-4-(4-fluorobenzoyl)piperazine .
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 210.70 | 1.0 | 5.0 | 1.05 g |
| 4-Fluorobenzoyl Chloride | 158.56 | 1.05 | 5.25 | 0.83 g (0.65 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 7.5 | 1.04 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| Hexane (for chromatography) | - | - | - | As needed |
| Ethyl Acetate (for chromatography) | - | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.05 g, 5.0 mmol). Dissolve it in 50 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.04 mL, 7.5 mmol) to the solution. Cool the flask to 0°C in an ice bath.
-
Rationale: The reaction is cooled to control the initial exothermic reaction upon adding the acyl chloride. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated, preventing the protonation of the starting amine which would render it unreactive.
-
-
Addition of Acyl Chloride: While stirring vigorously at 0°C, add 4-fluorobenzoyl chloride (0.65 mL, 5.25 mmol) dropwise over 5-10 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the starting piperazine spot and the appearance of a new, less polar product spot indicates completion.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acid) and 50 mL of brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[7]
-
Eluent System: A gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing to 7:3) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to yield the final product, typically as a white or off-white solid.
Structural Characterization
To ensure the correct compound has been synthesized, the following characterizations are essential:
-
¹H NMR (Nuclear Magnetic Resonance): Confirms the proton environment of the molecule. Expect to see signals for the aromatic protons of both rings, the benzylic CH₂ group, and the piperazine ring protons. The disappearance of the N-H proton signal from the starting material is a key indicator of success.[7]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compound.
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups, particularly the new amide carbonyl (C=O) stretch, which typically appears around 1635–1645 cm⁻¹.[7]
Part II: Biological Evaluation
After successful synthesis and characterization, the novel compounds must be evaluated for their anticancer potential.
In Vitro Cytotoxicity Screening
The initial step is to determine the concentration at which the compound inhibits cancer cell growth. The Sulforhodamine B (SRB) or MTT assays are standard methods for this purpose.[8]
Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed cells from a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at an appropriate density and allow them to attach overnight.[7][8]
-
Compound Treatment: Prepare serial dilutions of the synthesized compound (and a positive control like 5-Fluorouracil or Doxorubicin) in the cell culture medium. Add these solutions to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. Air dry the plates and then solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Read the absorbance at ~515 nm using a microplate reader.
-
Analysis: Calculate the GI₅₀ (Growth Inhibition 50%) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation:
| Compound | Cell Line | GI₅₀ (µM) |
| Example Compound 1 | MCF-7 (Breast) | 8.5 |
| Example Compound 1 | HCT-116 (Colon) | 5.2 |
| 5-Fluorouracil (Control) | MCF-7 (Breast) | 12.1 |
| 5-Fluorouracil (Control) | HCT-116 (Colon) | 7.8 |
| Note: Data is hypothetical and for illustrative purposes. |
Mechanism of Action: Apoptosis Induction
Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Piperazine derivatives have been shown to activate caspases, which are the primary executioners of the apoptotic pathway.[9][10]
Protocol: Caspase-Glo® 3/7 Assay
This commercial assay measures the activity of caspases 3 and 7, key markers of apoptosis.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with the compound at its GI₅₀ concentration for 18-24 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells, which contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours. If the caspases are active, they will cleave the substrate, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence compared to untreated control cells indicates the induction of apoptosis.
Caption: Potential mechanism of action via caspase activation.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded protocol for synthesizing and evaluating novel anticancer agents derived from this compound. The synthetic route is robust and amenable to the creation of a diverse chemical library by varying the substituted benzoyl chloride. The biological assays outlined provide a clear path for identifying promising lead compounds. Future work should focus on expanding the library to establish clear Structure-Activity Relationships (SAR) and optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles.
References
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Gül, H.İ. et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International Journal of Molecular Sciences. Available at: [Link][6]
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Gül, H.İ. et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. Available at: [Link][7]
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Gül, H.İ. et al. (2012). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available at: [Link][8]
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Various Authors (2025). Piperazine containing derivatives as anticancer agents. ResearchGate. Available at: [Link]
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Cambridge MedChem Consulting. Piperazine bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Al-Oqail, M.M. et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link][9]
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T.T.H. Van, et al. (2022). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. Available at: [Link][10]
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Bebel, K. et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
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ResearchGate. Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. ResearchGate. Available at: [Link]
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ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available at: [Link][4]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Optimizing Drug Discovery: The Role of this compound in Research. Available at: [Link][5]
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Sagar, B.K. et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Sedlák, M. et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. Available at: [Link]
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Encyclopedia MDPI. Synthesis of Piperazines by C-H Functionalization. MDPI. Available at: [Link][3]
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Application Note: High-Purity Isolation of 1-(4-Chlorobenzyl)piperazine via Optimized Flash Column Chromatography
Abstract
1-(4-Chlorobenzyl)piperazine is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including chemokine receptor CXCR3 modulators and potential tyrosinase inhibitors.[][2] The purity of this precursor is paramount for the integrity of subsequent synthetic steps and the reliability of biological data. This document provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind methodological choices, addressing the specific challenges posed by the basicity of the piperazine moiety to ensure high yield and purity (>98%). This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction & Chromatographic Rationale
Column chromatography is a cornerstone liquid chromatography technique for the separation and purification of individual compounds from a mixture.[3][4] The principle of separation is based on the differential partitioning of components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[3][5] Compounds with a stronger affinity for the stationary phase move more slowly, while those with a lower affinity are eluted more quickly, enabling effective separation.[6]
The subject of this protocol, this compound, possesses a molecular structure that presents a specific challenge for standard silica gel chromatography.
Compound Properties:
-
Molecular Formula: C₁₁H₁₅ClN₂
-
Molecular Weight: 210.70 g/mol
-
Appearance: Colorless to pale yellow liquid[]
-
Key Feature: The presence of two nitrogen atoms in the piperazine ring confers significant basicity to the molecule.
This basicity is the critical factor influencing the chromatographic strategy. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[7] Basic amines, like our target compound, can undergo strong acid-base interactions with these silanols. This interaction leads to several undesirable outcomes:
-
Irreversible adsorption, resulting in low product recovery.
-
Significant peak tailing, leading to poor resolution and co-elution with impurities.[8]
-
Potential on-column degradation of the target molecule.
To overcome these challenges, our protocol employs a proven strategy: deactivation of the silica stationary phase by introducing a small quantity of a competing base, triethylamine (TEA), into the mobile phase.[7][9] The TEA preferentially interacts with the acidic silanol sites, rendering the surface more neutral and allowing the basic analyte to elute symmetrically, thereby achieving sharp peaks and efficient separation.
Pre-Purification Method Development: Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive preview of the separation, allowing for the determination of an optimal mobile phase composition.[9]
Protocol: TLC Solvent System Optimization
-
Preparation: Prepare several eluent test systems. Good starting points for moderately polar compounds like this compound are mixtures of hexanes (or heptane) and ethyl acetate. To each, add 0.5-1% triethylamine (v/v).
-
System A: 90:10 Hexanes:Ethyl Acetate + 1% TEA
-
System B: 80:20 Hexanes:Ethyl Acetate + 1% TEA
-
System C: 70:30 Hexanes:Ethyl Acetate + 1% TEA
-
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).
-
Analysis: Calculate the Retention Factor (Rf) for the desired product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will yield an Rf value of 0.2 - 0.4 for the target compound , ensuring it moves off the baseline but is well-resolved from faster-moving non-polar impurities and slower-moving polar impurities.[9]
Detailed Purification Protocol: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes.
Materials & Reagents
| Item | Specification | Purpose |
| Crude Product | This compound (post-reaction) | Sample to be purified |
| Stationary Phase | Silica Gel | 230-400 mesh (for flash chromatography) |
| Mobile Phase Solvents | n-Hexane (or Heptane), Ethyl Acetate | ACS Grade or higher |
| Mobile Phase Modifier | Triethylamine (TEA) | ≥99% |
| Column | Glass chromatography column with stopcock | Sized appropriately for the sample amount |
| Support Materials | Cotton or Glass Wool, Sand (optional) | Prevents stationary phase from eluting |
| Collection Vessels | Test tubes or flasks | For collecting fractions |
| Analytical Equipment | TLC Plates, UV Lamp, Rotary Evaporator | Monitoring and product isolation |
| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat | Safety |
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Securely clamp the chromatography column in a vertical position within a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing. A thin layer of sand (0.5 cm) can be added on top of the plug.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase determined by TLC (e.g., 90:10 Hexanes:EtOAc + 1% TEA). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more of the initial mobile phase to the top as it drains, ensuring the silica bed never runs dry. The final packed bed should be uniform and free of cracks.
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for preventing band broadening and improving resolution, especially if the crude product is not readily soluble in the initial mobile phase.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the packed column bed. A thin layer of sand can be gently added on top to prevent disturbance.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column. Use a pipette to gently run it down the inside wall to avoid disturbing the top layer.
-
Open the stopcock and begin eluting the column. For flash chromatography, apply gentle positive pressure to the top of the column (using a bulb or regulated air/nitrogen line) to achieve a flow rate of approximately 2 inches/minute.
-
Start with the low-polarity mobile phase identified during TLC analysis.
-
If necessary, employ a gradient elution by gradually increasing the proportion of the more polar solvent (ethyl acetate).[9] For example:
-
2 column volumes of 90:10 Hexanes:EtOAc (+1% TEA)
-
2 column volumes of 85:15 Hexanes:EtOAc (+1% TEA)
-
Continue increasing polarity until the product elutes.
-
-
Collect the eluent in sequentially numbered test tubes or flasks.
Step 4: Monitoring and Product Isolation
-
Periodically analyze the collected fractions using TLC to track the elution of the target compound. Spot every few fractions on a single TLC plate for easy comparison.
-
Once identified, combine all fractions that contain the pure product (as determined by a single spot on the TLC plate at the correct Rf).
-
Remove the solvents from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the percentage yield. Assess purity using analytical methods like ¹H NMR, LC-MS, or GC-MS.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | 1. Inappropriate mobile phase polarity.2. Column was overloaded with crude sample.3. Column packed unevenly or cracked. | 1. Re-optimize mobile phase with TLC; use a shallower polarity gradient.2. Use a larger column or reduce the sample load.3. Repack the column carefully, ensuring no air bubbles or cracks. |
| Compound Streaking / Tailing | 1. Strong interaction with acidic silica (insufficient TEA).2. Compound is poorly soluble in the mobile phase. | 1. Increase the concentration of triethylamine in the mobile phase to 1-2%.2. During elution, switch to a solvent system that better solubilizes the compound. |
| Compound Stuck on Column | 1. Mobile phase is not polar enough to elute the compound.2. Irreversible adsorption to the stationary phase. | 1. Greatly increase the polarity of the mobile phase (e.g., add methanol to the ethyl acetate).2. If still stuck, the compound may have degraded. Consider using a less acidic stationary phase like alumina. |
| Low Product Recovery | 1. Irreversible adsorption (see above).2. Sample was not loaded correctly.3. Some pure fractions were mistakenly discarded. | 1. Ensure adequate TEA is used in the mobile phase.2. Use the dry loading method for best results.3. Carefully monitor all fractions by TLC before combining or discarding. |
Safety & Handling Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage. It is also harmful if swallowed.[10]
-
Engineering Controls: All handling and purification steps must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[10] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles or a face shield.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]
-
Waste Disposal: Dispose of chemical waste, including used silica gel and solvents, in accordance with local, state, and federal regulations.
By adhering to this detailed protocol and its underlying principles, researchers can confidently and safely achieve high-purity this compound, ensuring the quality and success of their downstream research and development efforts.
References
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Aakash Institute. (n.d.). Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ. Retrieved from Aakash Institute website.
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Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from Phenomenex website.
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BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from BenchChem website.
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ChemicalBook. (2025, September 25). This compound | 23145-88-2. Retrieved from ChemicalBook website.
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Cayman Chemical. (2025, October 24). Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from Cayman Chemical website.
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage website.
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GC-MS Analysis of 1-(4-Chlorobenzyl)piperazine and its Metabolites: A Comprehensive Protocol for Identification and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the analysis of 1-(4-Chlorobenzyl)piperazine (pCBP) and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key chemical intermediate and structural analogue to various psychoactive piperazine derivatives, making it a compound of interest in pharmaceutical research, drug development, and forensic toxicology.[1][2] The methodologies outlined herein offer a robust framework for sample preparation, instrumental analysis, and data interpretation, ensuring scientific rigor and reproducibility. We delve into the rationale behind each procedural step, from liquid-liquid extraction and derivatization to the specifics of GC-MS parameter optimization. This guide is designed to be a self-validating system, providing researchers with the necessary protocols to achieve high sensitivity, specificity, and accuracy in their analytical workflows.
Introduction and Scientific Background
Piperazine derivatives represent a significant class of compounds with a broad spectrum of pharmacological activities.[3] this compound is a versatile building block used in the synthesis of molecules targeting the central nervous system (CNS).[1][2] Its structural similarity to designer drugs like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) necessitates the development of reliable analytical methods for its detection in various matrices.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the forensic analysis of seized drugs and the metabolic profiling of xenobiotics.[5][6] Its combination of the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry provides the specificity required for complex sample analysis.[4] This protocol focuses on leveraging GC-MS for the qualitative and quantitative analysis of pCBP and its metabolites, which is critical for pharmacokinetic studies, drug metabolism research, and toxicological screening.
Predicted Metabolic Pathways of this compound
The metabolism of piperazine-containing drugs is well-documented and typically involves two primary Phase I biotransformation routes: N-dealkylation and aromatic hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP3A4.[7][8][9] Based on these established pathways for analogous compounds, the metabolism of this compound is predicted to proceed as follows:
-
N-Dealkylation: Cleavage of the benzyl-piperazine bond results in the formation of piperazine and a 4-chlorobenzyl moiety.
-
Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation, leading to the formation of hydroxylated pCBP metabolites. These metabolites are often major targets in urinary analysis.[10][11]
-
Piperazine Ring Degradation: The piperazine ring itself can be degraded, leading to metabolites like N-(4-chlorobenzyl)ethylenediamine.[12]
-
Phase II Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[11] For GC-MS analysis, a hydrolysis step is typically required to analyze the total (free + conjugated) metabolite concentration.
Caption: Predicted metabolic pathways of this compound.
Comprehensive Analytical Protocol
This protocol provides a step-by-step methodology for the extraction, derivatization, and GC-MS analysis of pCBP and its metabolites from a biological matrix (e.g., urine or plasma).
Materials and Reagents
-
Solvents: Methanol, Ethyl Acetate, Acetonitrile (all HPLC or GC grade)
-
Reagents: Ammonium Hydroxide (NH₄OH), Hydrochloric Acid (HCl), Sodium Sulfate (anhydrous)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA)
-
Enzyme (for urine): β-glucuronidase from E. coli
-
Extraction Columns: Solid-Phase Extraction (SPE) C18 cartridges (optional, for cleaner extracts)
-
Standards: Certified reference materials of this compound and a suitable internal standard (IS), e.g., deuterated pCBP or a structurally similar piperazine derivative.
Experimental Workflow: From Sample to Result
The entire analytical process is a sequence of carefully controlled steps designed to ensure accuracy and reproducibility.
Caption: Step-by-step workflow for GC-MS analysis of pCBP.
Step-by-Step Sample Preparation Protocol
Causality: The goal of sample preparation is to isolate the analytes from the complex biological matrix, concentrate them, and chemically modify them (derivatize) to enhance their volatility for GC analysis.[13][14]
-
Sample Aliquoting: Pipette 1 mL of the biological sample (urine or plasma) into a 15 mL glass tube.
-
Internal Standard Addition: Spike all samples, calibrators, and quality controls with the internal standard (IS) solution. This is crucial for correcting variations in extraction efficiency and instrument response.
-
Enzymatic Hydrolysis (for total metabolite analysis in urine):
-
Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 2 hours. This step cleaves the glucuronide conjugates, releasing the hydroxylated metabolites for analysis.[14]
-
-
Alkalinization: Add 100 µL of concentrated ammonium hydroxide (NH₄OH) to raise the pH to >9.
-
Rationale: At alkaline pH, the piperazine nitrogens are deprotonated, making the analytes less polar and readily extractable into a non-polar organic solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Drying and Evaporation:
-
Derivatization:
-
Rationale: Derivatization with an acylating agent like TFAA replaces active hydrogens on amine and hydroxyl groups with trifluoroacetyl groups. This increases the molecule's volatility and thermal stability while improving its chromatographic properties (e.g., peak shape).[14][16]
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the tube tightly and heat at 70°C for 30 minutes.[14]
-
After cooling, evaporate the derivatizing agent under a nitrogen stream.
-
Reconstitute the final residue in 100 µL of ethyl acetate for injection into the GC-MS.
-
GC-MS Instrumental Parameters
The following parameters are a robust starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for sensitivity without overloading the column. |
| Injector Port Temp | 250°C | Ensures rapid volatilization of derivatized analytes.[4] |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level detection.[4] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface.[17][18] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column is versatile for drug screening.[17] |
| Oven Program | Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | A temperature ramp effectively separates compounds with different boiling points.[17] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns and library matching.[11][17] |
| Ion Source Temp | 230°C | Prevents analyte condensation within the source.[4] |
| Transfer Line Temp | 280°C | Ensures analytes remain in the gas phase when moving from GC to MS.[4] |
| Acquisition Mode | Full Scan (m/z 40-550) & SIM | Full scan for identification of unknowns; SIM for high-sensitivity quantification of target ions.[13] |
Data Interpretation and Expected Results
Analyte Identification
Identification is confirmed by a dual-criteria match:
-
Retention Time (RT): The RT of the analyte in the sample must match that of a certified reference standard analyzed under the same conditions.
-
Mass Spectrum: The EI mass spectrum of the sample peak must match the spectrum of the reference standard and/or a validated spectral library.
Mass Spectra and Fragmentation
The mass spectrum of derivatized pCBP is expected to show characteristic fragments. The primary cleavage occurs at the benzylic position, yielding a stable tropylium-like ion.
-
This compound (TFA-derivatized):
-
Molecular Ion (M+): Will be present but may be of low abundance.
-
Base Peak: A fragment corresponding to the 4-chlorobenzyl cation [Cl-C₆H₄-CH₂]⁺ (m/z 125/127, showing the characteristic 3:1 chlorine isotope pattern).
-
Other Fragments: Ions resulting from the fragmentation of the derivatized piperazine ring.
-
-
Metabolites: Hydroxylated metabolites will show a mass shift corresponding to the addition of an oxygen atom and the TFA group. N-dealkylated products will have their own characteristic spectra.
| Compound (TFA-Derivatized) | Expected Key Ions (m/z) | Notes |
| This compound | 125, 127 | 4-chlorobenzyl fragment, characteristic 3:1 isotope ratio. |
| Hydroxy-pCBP | 237, 239 | Mass shift due to hydroxyl and TFA group addition on the ring. |
| Piperazine (bis-TFA) | 280 (M+) | Fully derivatized piperazine. |
Method Validation for Trustworthiness
To ensure the reliability of results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19] A self-validating system confirms its own performance through these tests.[13]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analytes in blank matrix. | Ensures the signal is from the analyte of interest only.[19] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[19] | Confirms a proportional response of the instrument to analyte concentration. |
| Accuracy | Recovery of 85-115% for spiked samples at different concentrations.[17][19] | Measures how close the experimental value is to the true value. |
| Precision (RSD%) | ≤ 15% (Repeatability & Intermediate).[17][19] | Demonstrates the reproducibility of the results. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration that can be reliably detected.[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; must be accurate and precise.[5][17] | The lowest concentration that can be accurately quantified. |
| Robustness | Results are unaffected by small, deliberate changes in method parameters.[19] | Assesses the method's reliability under varied conditions. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its metabolites. By explaining the causality behind critical steps such as sample preparation and derivatization, and by providing a framework for robust method validation, this guide equips researchers with the tools to generate trustworthy and reproducible data. The successful implementation of this methodology will support advancements in drug metabolism research, pharmacokinetic analysis, and forensic science.
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- NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening.
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PubChem. (n.d.). 4-Chlorobenzylpiperazine. National Institutes of Health. [Link]
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Application Note: A Robust LC-ESI-MS/MS Method for the Quantitative Analysis of Piperazine Derivatives in Biological Matrices
Abstract
This application note details a comprehensive and robust Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method for the sensitive and selective quantification of piperazine derivatives in complex biological matrices such as human plasma. Piperazine and its derivatives are a significant class of compounds, forming the structural core of numerous pharmaceuticals and also appearing as drugs of abuse.[1][2] Accurate measurement of these compounds in biological fluids is therefore critical for pharmacokinetic (PK), toxicokinetic (TK), and clinical monitoring studies. The method described herein utilizes a simple protein precipitation for sample preparation and Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of these polar analytes, followed by detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol has been developed and validated based on current regulatory guidelines, ensuring accuracy, precision, and reliability.[3][4]
Principle of the Method: Overcoming the Analytical Challenge
The quantitative analysis of piperazine derivatives in biological samples presents a distinct analytical challenge. Due to their chemical nature—containing two basic nitrogen atoms—these molecules are typically polar and exist in a protonated state at physiological pH.[2] This high polarity makes them difficult to retain and separate using conventional Reversed-Phase Liquid Chromatography (RPLC), where they often elute in the solvent front with endogenous interferences.[5][6]
This method leverages the power of LC-MS/MS, the gold standard for bioanalysis, to overcome these challenges.[3][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Instead of RPLC, this method employs HILIC. HILIC utilizes a polar stationary phase (e.g., bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] In this mode, polar analytes like piperazine derivatives partition into a water-enriched layer on the surface of the stationary phase, leading to excellent retention and separation from less polar matrix components.[6][9] This approach provides complementary selectivity to RPLC and is ideal for this class of compounds.[5][6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that efficiently transfers ions from the liquid phase (LC eluent) to the gas phase for mass analysis.[10][11] For basic piperazine derivatives, ESI is operated in the positive ion mode. A high voltage applied to the ESI needle creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase analyte ions, typically protonated molecules [M+H]⁺, are ejected and directed into the mass spectrometer.[12][13]
-
Tandem Mass Spectrometry (MS/MS): To achieve exceptional selectivity and sensitivity, a triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. In this process, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion).[10] This precursor → product ion transition is unique to the target analyte, effectively eliminating background noise and allowing for precise quantification even at very low concentrations.[7]
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of a representative piperazine derivative, referred to here as "Piperazine-X".
Materials and Reagents
-
Analyte and Internal Standard: Piperazine-X (≥98% purity) and its stable isotope-labeled (SIL) internal standard (IS), Piperazine-X-d6 (≥98% purity). The use of a SIL-IS is the most recognized technique to correct for matrix effects and procedural variability.[14][15]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Water (Type I, 18.2 MΩ·cm).
-
Biological Matrix: Human Plasma (K2EDTA), sourced from authorized vendors.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of accurate gradient delivery (e.g., Shimadzu Nexera X2, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500, Agilent 6400 Series).
-
Analytical Column: A HILIC column suitable for polar basic compounds (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Piperazine-X and Piperazine-X-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the Piperazine-X stock solution in a 50:50 (v/v) acetonitrile/water mixture to create working solutions for calibration standards (CS). Prepare a separate working solution for the IS (e.g., 500 ng/mL).
-
Calibration Standards and QCs: Spike the CS working solutions into blank human plasma to achieve the desired final concentrations for the calibration curve (e.g., 0.1 to 100 ng/mL). Similarly, prepare QC samples at four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)
-
LQC: Low Quality Control (e.g., 0.3 ng/mL)
-
MQC: Medium Quality Control (e.g., 10 ng/mL)
-
HQC: High Quality Control (e.g., 80 ng/mL)
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for high-throughput sample preparation in bioanalysis.[15]
-
Aliquot: Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 10 µL of the IS working solution (e.g., 500 ng/mL Piperazine-X-d6) to all samples except for the double blank (matrix blank). Vortex briefly.
-
Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic analytes protonated and improves protein crashing.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
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Application Notes & Protocols: Evaluating the In Vivo Efficacy of 1-(4-Chlorobenzyl)piperazine (CBP) in Rodent Models of CNS Disorders
Introduction
1-(4-Chlorobenzyl)piperazine (CBP) is a piperazine derivative that serves as a crucial chemical intermediate in the synthesis of novel therapeutic agents targeting the Central Nervous System (CNS).[1] Its structural framework is a common feature in numerous psychoactive compounds, suggesting its potential for modulating critical neurotransmitter systems.[1] Specifically, the piperazine moiety is integral to drugs that interact with serotonergic and dopaminergic pathways. For instance, Trazodone, a well-known antidepressant, is a phenylpiperazine compound that acts as a serotonin antagonist and reuptake inhibitor (SARI).[2]
Given its structural characteristics, it is hypothesized that CBP may exhibit intrinsic psychoactive properties, potentially as an anxiolytic or antidepressant agent. To transition from chemical structure to functional therapeutic, a robust preclinical evaluation using validated in vivo animal models is indispensable. These models are essential for assessing the compound's systemic effects on complex behaviors that recapitulate aspects of human psychiatric disorders.[3][4]
This guide provides detailed protocols for a battery of well-established behavioral assays designed to characterize the neuropsychopharmacological profile of CBP. We will focus on three core domains:
-
Anxiety-like Behavior: Evaluated using the Elevated Plus Maze (EPM).
-
Depressive-like Behavior: Assessed with the Forced Swim Test (FST).
-
Recognition Memory: Measured by the Novel Object Recognition (NOR) test, as cognitive deficits are frequently co-morbid with mood disorders.
These protocols are designed for researchers, scientists, and drug development professionals to ensure methodological rigor, reproducibility, and the generation of reliable efficacy data.
Pre-Experimental Considerations: Foundational Parameters
Scientific integrity begins before the first animal is tested. The following parameters must be standardized to ensure the validity of the results.
-
Animal Selection: Adult male C57BL/6 mice (8-12 weeks old) are recommended due to their extensive use in behavioral neuroscience and the availability of genetic data. Sprague-Dawley rats are also a suitable alternative. It is critical to consider potential sex differences in behavioral responses.[5]
-
Housing and Acclimation: Animals should be group-housed (unless single housing is part of a stress model) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Upon arrival, a minimum 7-day acclimation period is mandatory. Behavioral testing should occur during the light phase, and animals should be habituated to the testing room for at least 60 minutes prior to any experiment.[5][6]
-
Drug Formulation and Administration:
-
Vehicle: CBP should be dissolved in a suitable vehicle, such as sterile saline with a small percentage of a solubilizing agent like Tween 80 or DMSO. The vehicle alone must be administered to a control group to isolate the effects of CBP.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic delivery in rodents.
-
Dose-Response Curve: It is essential to establish a dose-response curve. A pilot study with a wide range of doses (e.g., 1, 5, 10, 25 mg/kg) is recommended to identify the optimal dose range that elicits a behavioral effect without causing sedation or motor impairment.
-
Timing: The time between drug administration and testing must be kept consistent and should be based on the pharmacokinetic profile of the compound, if known. A typical window is 30-60 minutes post-IP injection.[6]
-
Integrated Experimental Workflow
A structured workflow is crucial for managing a multi-assay study. The tests should be conducted in order from least stressful to most stressful to minimize confounding effects between assays. A recommended order is NOR, followed by EPM, and finally FST, with sufficient rest periods (at least 24 hours) between tests.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
Scientific Rationale
The EPM test is a gold-standard assay for assessing anxiety-like behavior in rodents.[7] It capitalizes on the conflict between the animal's innate drive to explore a novel environment and its aversion to open, elevated spaces.[6][8] Anxiolytic compounds, like benzodiazepines, typically increase the proportion of time spent and entries made into the unprotected open arms, reflecting a reduction in anxiety.
Detailed Experimental Protocol
-
Apparatus: A plus-shaped maze elevated approximately 50-80 cm from the floor.[9][10] It consists of two open arms (e.g., 25x5 cm) and two enclosed arms (e.g., 25x5x16 cm) of the same size, arranged opposite each other, with a central platform (5x5 cm).[10]
-
Pre-Test Procedure:
-
Habituate the mouse to the testing room for at least 60 minutes.
-
Administer CBP or vehicle via IP injection and return the animal to its home cage for the predetermined uptake period (e.g., 30 minutes).
-
-
Test Procedure:
-
Gently place the mouse onto the central platform of the maze, facing one of the closed arms.[6][10]
-
Immediately start a video recording and tracking software. The experimenter should leave the room to avoid influencing the animal's behavior.
-
Allow the mouse to freely explore the maze for a single 5-minute session.[11]
-
After 5 minutes, carefully return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between trials to eliminate olfactory cues.[11]
-
-
Data Collection and Analysis:
-
An automated video-tracking system is used to score the following parameters:
-
Time spent in open arms.
-
Time spent in closed arms.
-
Number of entries into open arms (all four paws must enter the arm).[9]
-
Number of entries into closed arms.
-
Total distance traveled.
-
-
Calculate the key indices of anxiety:
-
% Time in Open Arms = (Time in Open Arms / Total Time in Arms) x 100
-
% Open Arm Entries = (Entries into Open Arms / Total Arm Entries) x 100
-
-
Data Presentation and Interpretation
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (cm, Mean ± SEM) |
| Vehicle | 10 | 18.5 ± 2.1 | 22.3 ± 2.5 | 1540 ± 85 |
| CBP (5 mg/kg) | 10 | 35.2 ± 3.4 | 40.1 ± 3.8 | 1595 ± 92 |
| CBP (10 mg/kg) | 10 | 41.8 ± 4.0 | 48.5 ± 4.2 | 1610 ± 78 |
| Diazepam (2 mg/kg) | 10 | 45.1 ± 3.9 | 52.0 ± 4.5 | 1450 ± 101 |
*p < 0.05, **p < 0.01 compared to Vehicle group. SEM: Standard Error of the Mean.
An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent and entries made into the open arms. The "Total Distance" parameter is crucial; a lack of significant change suggests the observed effects are specific to anxiety and not due to general hyperactivity or motor stimulation.
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity
Scientific Rationale
The FST is a widely used screening tool for assessing the efficacy of antidepressant compounds.[5][12] The model is based on the principle of "behavioral despair." When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture, making only the minimal movements necessary to stay afloat.[13][14] This immobility is interpreted as a depressive-like state. Clinically effective antidepressants decrease the duration of immobility and increase active, escape-oriented behaviors like swimming or climbing.[12][15]
Detailed Experimental Protocol
-
Apparatus: A transparent glass or Plexiglas cylinder (e.g., 30 cm height, 20 cm diameter).[16]
-
Pre-Test Procedure:
-
Test Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is 6 minutes.[16] The first 2 minutes are considered a habituation period and are typically excluded from the final analysis.[5]
-
Record the entire session with a side-view camera.
-
The experimenter must continuously monitor the animal for safety. If an animal shows signs of drowning, it must be removed immediately.[13]
-
After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly under a warming lamp, until fully dry to prevent hypothermia.[5]
-
-
Data Collection and Analysis:
-
Score the last 4 minutes of the test session for the duration of the following behaviors:
-
Immobility: The mouse remains floating with only minor movements required to keep its head above water.
-
Swimming: Active movements of the limbs and tail, resulting in horizontal displacement around the cylinder.
-
Climbing: Frantic, upward-directed movements of the forepaws along the cylinder wall.
-
-
Data Presentation and Interpretation
| Treatment Group | N | Immobility Time (s, Mean ± SEM) | Swimming Time (s, Mean ± SEM) | Climbing Time (s, Mean ± SEM) |
| Vehicle | 10 | 165.4 ± 8.2 | 60.1 ± 5.5 | 14.5 ± 2.1 |
| CBP (10 mg/kg) | 10 | 110.2 ± 7.5 | 115.3 ± 7.1 | 14.5 ± 1.9 |
| CBP (25 mg/kg) | 10 | 85.9 ± 6.9 | 138.6 ± 8.0 | 15.5 ± 2.3 |
| Fluoxetine (20 mg/kg) | 10 | 92.3 ± 7.2 | 135.2 ± 7.8 | 12.5 ± 1.8 |
**p < 0.01, ***p < 0.001 compared to Vehicle group.
A significant reduction in immobility time is indicative of an antidepressant-like effect. Differentiating between swimming and climbing can provide insights into the potential neurochemical mechanism. For example, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine typically increase swimming, whereas norepinephrine reuptake inhibitors often increase climbing.
Protocol 3: Novel Object Recognition (NOR) for Cognitive Assessment
Scientific Rationale
The NOR test evaluates recognition memory, a cognitive domain often impaired in individuals with depression and anxiety. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[17][18] This paradigm avoids external reinforcement or stress, making it a robust measure of memory.[18]
Detailed Experimental Protocol
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) made of non-porous material. A set of objects that are distinct in shape, color, and texture but similar in size and lacking any innate reward or aversion.
-
Procedure (3-Day Protocol):
-
Day 1: Habituation: Allow each mouse to explore the empty arena for 5-10 minutes to acclimate to the environment.[17][19]
-
Day 2: Familiarization/Training (T1): Place two identical objects (A1 and A2) in opposite corners of the arena. Place the mouse in the center and allow it to explore for 10 minutes.[17] Return the mouse to its home cage.
-
Day 3: Testing (T2): After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced by a novel object (A and B). Administer CBP or vehicle prior to this session. Allow the mouse to explore for 5-10 minutes.[17]
-
-
Data Collection and Analysis:
-
Record all sessions via an overhead camera.
-
Manually or automatically score the time spent exploring each object (defined as the nose pointing toward the object within a 2 cm proximity).
-
Calculate the Discrimination Index (DI) :
-
DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time for Both Objects)
-
-
Data Presentation and Interpretation
| Treatment Group | N | Total Exploration Time (s, Mean ± SEM) | Discrimination Index (DI, Mean ± SEM) |
| Vehicle | 10 | 45.3 ± 4.1 | 0.35 ± 0.05 |
| CBP (10 mg/kg) | 10 | 47.1 ± 3.8 | 0.48 ± 0.06* |
| Scopolamine (1 mg/kg) | 10 | 44.8 ± 4.5 | -0.05 ± 0.04** |
*p < 0.05 compared to Vehicle; **p < 0.01 compared to Vehicle, indicating amnesia.
A positive DI value indicates that the mouse remembers the familiar object and prefers the novel one. A DI close to zero suggests a memory deficit.[20] An increase in DI in the CBP group compared to the vehicle would suggest a pro-cognitive or memory-enhancing effect. Total exploration time should be monitored to rule out effects on motivation or general activity.
Hypothesized Mechanism of Action
The structural similarity of CBP to known serotonergic modulators suggests it may act on key components of the serotonin system. A plausible mechanism could involve the inhibition of the serotonin transporter (SERT) or direct interaction with postsynaptic serotonin receptors like 5-HT1A or 5-HT2A.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the initial in vivo characterization of this compound. By systematically evaluating its effects on anxiety-like behavior, depressive-like states, and recognition memory, researchers can build a robust efficacy profile for this compound. Adherence to standardized procedures, inclusion of appropriate controls, and careful interpretation of multi-faceted behavioral data are paramount for determining the therapeutic potential of CBP and guiding future drug development efforts.
References
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Wikipedia. Trazodone. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Drug Discovery: The Role of this compound in Research. [Link]
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National Institutes of Health (NIH). The Mouse Forced Swim Test. [Link]
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protocols.io. Elevated plus maze protocol. [Link]
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National Institutes of Health (NIH). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. [Link]
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National Institutes of Health (NIH). Animal models of anxiety disorders in rats and mice: some conceptual issues. [Link]
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National Institutes of Health (NIH). Animal Models of Depression: Molecular Perspectives. [Link]
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National Institutes of Health (NIH). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
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Mouse Metabolic Phenotyping Centers (MMPC). Elevated Plus Maze. [Link]
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NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
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Mouse Metabolic Phenotyping Centers (MMPC). Novel Object Recognition test. [Link]
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PubMed. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. [Link]
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Application Note: High-Throughput Screening of 1-(4-Chlorobenzyl)piperazine Derivative Libraries for Drug Discovery
Introduction: The Therapeutic Potential of the 1-(4-Chlorobenzyl)piperazine Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This structural motif is particularly prominent in agents targeting the central nervous system (CNS), where it forms the core of molecules designed to modulate neurotransmitter systems.[1][2] Derivatives of this versatile scaffold have been investigated for a multitude of therapeutic applications, including antidepressant, antipsychotic, anticancer, and antimicrobial activities.[1][3] The piperazine ring, with its two nitrogen atoms, offers facile opportunities for chemical modification, allowing for the creation of large and diverse compound libraries with a wide range of physicochemical properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for this compound derivative libraries. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for relevant assays, and present a framework for data analysis and hit validation. Two case studies will be presented: a cell-based assay for a G-protein coupled receptor (GPCR) target and a biochemical assay for an enzyme target, reflecting the broad applicability of this compound class.
Strategic Considerations for Screening a this compound Library
The design of a successful HTS campaign hinges on a clear understanding of the potential biological targets of the compound library. For this compound derivatives, the historical and pharmacological data point towards two primary classes of targets:
-
G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing the piperazine scaffold interact with GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[4] Therefore, cell-based functional assays that measure downstream signaling events, like changes in intracellular calcium ([Ca2+]) or cyclic AMP (cAMP), are highly relevant.[5][6][7][8][9]
-
Enzymes: Piperazine derivatives have also shown inhibitory activity against various enzymes, including acetylcholinesterase (AChE), a key target in Alzheimer's disease, and tyrosinase, an enzyme involved in melanin production.[10] For these targets, biochemical assays that directly measure enzyme activity are the preferred screening method.[1][2][11][12][13]
The choice of assay will ultimately depend on the therapeutic area of interest and the specific biological hypothesis being tested. In this application note, we will provide detailed protocols for both a GPCR-targeted cell-based assay and an enzyme-targeted biochemical assay.
Visualizing the High-Throughput Screening Workflow
A well-structured HTS campaign follows a logical progression from primary screening to hit confirmation and characterization. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for a high-throughput screening campaign.
Case Study 1: Screening for Antagonists of a Gq-Coupled GPCR
Many GPCRs involved in neurotransmission, such as certain serotonin and muscarinic acetylcholine receptors, signal through the Gq pathway, leading to an increase in intracellular calcium. A calcium mobilization assay is therefore a robust and widely used method for screening compounds that modulate these receptors.[5][14][15]
Signaling Pathway: Gq-Coupled GPCR Activation
Caption: Simplified signaling pathway of a Gq-coupled GPCR leading to calcium mobilization.
Protocol: High-Throughput Calcium Mobilization Assay
This protocol is designed for a 384-well plate format and utilizes a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (to prevent dye leakage)
-
This compound derivative library (10 mM in DMSO)
-
Reference antagonist
-
Agonist for the target GPCR
-
384-well black, clear-bottom assay plates
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 10,000-20,000 cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the this compound derivative library and reference antagonist in assay buffer to the desired final concentration (typically 10 µM for a primary screen).
-
The fluorescent plate reader will add the compounds from the compound plate to the cell plate.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
The plate reader will add the agonist solution to the cell plate after a short pre-incubation with the compounds.
-
Measure the fluorescence intensity before and after agonist addition in a kinetic read. The change in fluorescence corresponds to the intracellular calcium concentration.
-
Data Analysis and Hypothetical Results
The activity of each compound is typically expressed as a percentage of inhibition of the agonist response.
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| CBP-001 | 10 | 85.2 | Yes |
| CBP-002 | 10 | 12.5 | No |
| CBP-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| Ref. Antagonist | 1 | 98.7 | Yes |
Hits from the primary screen are then subjected to dose-response analysis to determine their potency (IC50).
Case Study 2: Screening for Inhibitors of Acetylcholinesterase
Acetylcholinesterase (AChE) is a well-established target for the treatment of Alzheimer's disease. A colorimetric assay based on Ellman's reagent is a simple and robust method for HTS of AChE inhibitors.[1][2][11][12][13]
Biochemical Reaction: Acetylcholinesterase Activity
Caption: The enzymatic reaction of acetylcholinesterase and the colorimetric detection method.
Protocol: High-Throughput Acetylcholinesterase Inhibition Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Human recombinant acetylcholinesterase
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
This compound derivative library (10 mM in DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
384-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of the library compounds and reference inhibitor into the wells of the 384-well plate to achieve the desired final concentration (e.g., 10 µM).
-
-
Enzyme Addition:
-
Add the AChE solution in assay buffer to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Signal Detection:
-
Prepare a substrate-reagent mixture containing ATCI and DTNB in assay buffer.
-
Add the substrate-reagent mixture to each well to start the reaction.
-
Immediately begin measuring the absorbance at 412 nm in a kinetic mode for 5-10 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis and Hypothetical Results
The rate of the enzymatic reaction is calculated from the linear portion of the kinetic read. The percent inhibition for each compound is then determined relative to the uninhibited control.
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| CBP-101 | 10 | 78.9 | Yes |
| CBP-102 | 10 | 5.2 | No |
| CBP-103 | 10 | 88.4 | Yes |
| ... | ... | ... | ... |
| Donepezil | 0.1 | 95.3 | Yes |
Confirmed hits would then be subjected to dose-response studies to determine their IC50 values.
Conclusion: A Pathway to Novel Therapeutics
The this compound scaffold represents a rich starting point for the discovery of novel therapeutics. The successful implementation of a high-throughput screening campaign, as outlined in this application note, is a critical first step in unlocking the potential of a compound library. By carefully selecting the appropriate assay based on the biological target of interest and following a rigorous workflow of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and validate promising lead compounds. The detailed protocols provided herein for both cell-based GPCR assays and biochemical enzyme assays offer a solid foundation for initiating such drug discovery efforts.
References
- BenchChem. (2025). Application of RX 67668 in High-Throughput Screening Assays for Acetylcholinesterase Inhibition. BenchChem.
- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
- BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems.
- BenchChem. (2025). Application Notes & Protocols: High-Throughput Screening for Tyrosinase Inhibitors. BenchChem.
- BenchChem. (2025). Application Note: High-Throughput Screening of Piperazine-Based Compound Libraries for Drug Discovery. BenchChem.
- National Center for Biotechnology Information. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3.
- Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery.
- ResearchGate. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- PubMed. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed.
- BenchChem. (2025).
- PubMed Central. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- BenchChem. (2025).
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
- National Center for Biotechnology Information. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Abcam. (n.d.). Tyrosinase Inhibitor Screening Assay Kit (Colorimetric). Abcam.
- Promega Corporation. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes 97.
- Griffith University. (2024).
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- ResearchGate. (n.d.). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate | Request PDF.
- PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
- PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
- PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.
- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central.
- PubMed. (n.d.). High throughput screening for orphan and liganded GPCRs. PubMed.
- Royal Society of Chemistry. (n.d.). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science.
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- PubMed. (2015).
- University of Bath. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
- PubMed Central. (n.d.).
- ResearchGate. (2025). (PDF) Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease.
- PubMed Central. (n.d.). Tools for GPCR drug discovery. PubMed Central.
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Application Note: A Guide to Cell Culture Techniques for Elucidating the Cellular Effects of 1-(4-Chlorobenzyl)piperazine (pCBP)
Abstract
1-(4-Chlorobenzyl)piperazine (pCBP) is a versatile piperazine derivative used as a key structural scaffold in the development of therapeutics, particularly for Central Nervous System (CNS) disorders.[1][2] Recent studies have also highlighted the cytotoxic potential of related piperazine compounds against various cancer cell lines, suggesting a broader therapeutic applicability.[3][4][5] A thorough understanding of pCBP's cellular and molecular effects is crucial for its development as a drug candidate. This guide provides a comprehensive, multi-assay framework for characterizing the biological impact of pCBP in vitro, progressing from initial cytotoxicity screening to in-depth mechanistic analysis of cell death, proliferation, and underlying signaling pathways.
Introduction: A Strategic Approach to Compound Characterization
The journey from a promising chemical entity to a well-understood drug candidate requires a systematic and logical investigative approach. The primary goal is to move beyond a simple observation of effect (e.g., "the compound kills cells") to a detailed mechanistic understanding (e.g., "the compound induces G2/M cell cycle arrest and triggers apoptosis via the intrinsic mitochondrial pathway"). This application note outlines a four-part strategy designed to build this understanding for this compound.
The proposed workflow begins with a broad assessment of cytotoxicity to establish effective dose ranges. It then proceeds to dissect the nature of the cellular response, differentiating between cytostatic (proliferation-inhibiting) and cytotoxic (cell-killing) effects. Finally, it delves into the specific molecular machinery—the signaling pathways—that pCBP modulates to exert its biological function.
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Protocol 2: Apoptosis Detection with Annexin V/PI Staining
Materials:
-
Cells cultured in 6-well plates
-
pCBP and vehicle (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with pCBP at relevant concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control. As a positive control, treat one well with a known apoptosis inducer like Staurosporine (1 µM for 4 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well. This is critical as apoptotic cells often detach.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Part 3: Mechanistic Deep Dive - Analyzing Effects on Cell Proliferation
Scientific Rationale
In addition to inducing cell death, chemical compounds can exert cytostatic effects by halting the cell division cycle. [6]Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. [7]Analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound causes arrest at a specific checkpoint. This is commonly achieved by staining cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. [8]The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell, allowing a flow cytometer to distinguish between cells in G0/G1 (2N DNA content), S phase (between 2N and 4N), and G2/M (4N DNA content). [9]
Protocol 3: Cell Cycle Analysis using PI Staining
Materials:
-
Cells cultured in 6-well plates
-
pCBP and vehicle (DMSO)
-
70% Ethanol (ice-cold)
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with pCBP at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) for 24-48 hours. Using lower concentrations is important to observe cell cycle arrest without widespread apoptosis.
-
Harvesting: Harvest adherent cells by trypsinization.
-
Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA. 7. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale. Use modeling software to deconvolute the histogram and quantify the percentage of cells in each phase.
Data Presentation: Example Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| pCBP (0.5x IC50) | 25.8% | 15.1% | 59.1% |
This hypothetical data suggests that pCBP induces a strong G2/M phase arrest.
Part 4: Unraveling Molecular Mechanisms - Signaling Pathway Analysis
Scientific Rationale
The cellular responses observed—cytotoxicity, apoptosis, and cell cycle arrest—are the result of complex intracellular signaling cascades. Western blotting is a powerful and fundamental technique used to detect and quantify specific proteins within a complex mixture, providing a snapshot of the state of these signaling pathways. [10][11]Based on findings for other piperazine derivatives, a key area to investigate is the intrinsic apoptosis pathway. [12]This pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, leading to the activation of executioner caspases like Caspase-3. [12]
Caption: Hypothetical intrinsic apoptosis pathway modulated by pCBP.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
pCBP and vehicle (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with pCBP at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay. [11]3. Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins. [13]4. SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. [10]10. Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control like β-Actin.
References
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Wikipedia. (2023). Cell cycle analysis. Retrieved from Wikipedia. [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from NanoCellect. [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from Biocompare. [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology. [Link]
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Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from Da-Ta Biotech. [Link]
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Ozen, F., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8085. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka. [Link]
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Pricella. (2024). cell biology academy | ultra-detailed apoptosis assay selection guide! Retrieved from Pricella. [Link]
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Shanmugam, G., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(2). [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from NorthEast BioLab. [Link]
-
Creative Bioarray. (n.d.). Cell Apoptosis Assays. Retrieved from Creative Bioarray. [Link]
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Jo, A. R., et al. (2019). Effect of a novel piperazine compound on cancer cells. Journal of Veterinary Science, 20(5), e57. [Link]
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ResearchGate. (2012). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from ResearchGate. [Link]
-
PubMed. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. Retrieved from PubMed. [Link]
-
StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from NCBI. [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from Springer Nature. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of this compound in Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubMed Central. (2021). Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. Retrieved from NCBI. [Link]
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Wikipedia. (2023). Piperazine. Retrieved from Wikipedia. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex. [Link]
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PubMed Central. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Retrieved from NCBI. [Link]
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Application Notes and Protocols: Receptor Binding Assays for 1-(4-Chlorobenzyl)piperazine Targets
Introduction: Unveiling the Molecular Interactions of 1-(4-Chlorobenzyl)piperazine
This compound (pCl-BZP) is a synthetic compound belonging to the piperazine class of molecules. Structurally related to psychoactive substances, it serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutics targeting the central nervous system (CNS). Understanding the precise molecular targets of pCl-BZP is paramount for elucidating its pharmacological effects and guiding drug discovery efforts. Receptor binding assays are the cornerstone of this endeavor, providing quantitative data on the affinity of a ligand for its specific receptor targets.
This guide provides a comprehensive overview and detailed protocols for conducting receptor binding assays to characterize the interaction of pCl-BZP with its primary molecular targets. Based on the pharmacology of structurally related arylpiperazine compounds, the principal targets of interest for pCl-BZP are within the dopamine, serotonin, and adrenergic receptor families. These protocols are designed for researchers, scientists, and drug development professionals to reliably determine the binding affinity (Ki) of pCl-BZP and its analogs.
The Scientific Rationale: Why Receptor Binding Assays?
Receptor binding assays are governed by the law of mass action, describing the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). The equilibrium dissociation constant (Kd) is a measure of the affinity of the ligand for the receptor, with a lower Kd value indicating a higher affinity. In competitive binding assays, a test compound (like pCl-BZP) competes with a radiolabeled ligand of known high affinity and specificity for binding to the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) for the test compound can be calculated using the Cheng-Prusoff equation. This Ki value provides a standardized measure of the compound's binding affinity, allowing for direct comparison across different assays and laboratories.
Anticipated Binding Profile of this compound
While a definitive and comprehensive binding profile for this compound is not extensively published in a single source, analysis of structurally similar arylpiperazine compounds allows for a highly probable prediction of its primary receptor targets. This synthesized profile guides the selection of the detailed protocols provided below.
| Receptor Family | Specific Subtype(s) of Interest | Anticipated Affinity Range (Ki) | Rationale & Supporting Evidence |
| Dopamine | D2-like (D2, D3, D4) | Low to mid-nanomolar (nM) | Arylpiperazine moieties are classic pharmacophores for D2-like receptors. Studies on related compounds show high affinity for D4 receptors in the low nanomolar range.[1] |
| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C | Mid to high nanomolar (nM) | Many arylpiperazines exhibit significant affinity for various serotonin receptor subtypes. m-Chlorophenylpiperazine (mCPP), a related compound, shows broad affinity for 5-HT receptors in the 360-1300 nM range.[2][3] |
| Adrenergic | α1, α2 | Mid to high nanomolar (nM) | The piperazine scaffold is also known to interact with adrenergic receptors.[4][5] mCPP displays affinity for α2-adrenergic receptors around 570 nM.[3] |
Part 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay using cell membranes expressing the human dopamine D2 receptor. The assay is based on the displacement of a high-affinity D2 antagonist radioligand by the test compound, pCl-BZP.
Workflow Diagram: Dopamine D2 Receptor Binding Assay
Caption: Workflow for the Dopamine D2 Receptor Radioligand Binding Assay.
Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (Specific Activity: 60-90 Ci/mmol).
-
Test Compound: this compound (pCl-BZP).
-
Non-specific Binding (NSB) Determinate: (+)-Butaclamol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber (GF/B) filter plate.
-
Scintillation Cocktail: Liquid scintillation fluid suitable for microplate readers.
-
Instrumentation: Microplate scintillation counter, vacuum filtration manifold.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of pCl-BZP in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Thaw the D2 receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration that yields optimal signal-to-noise ratio (typically 5-20 µg of protein per well).
-
Prepare the radioligand working solution by diluting [³H]Spiperone in assay buffer to a final concentration at or below its Kd (typically 0.1-0.5 nM).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [³H]Spiperone working solution, and 100 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of (+)-Butaclamol (to a final concentration of 10 µM), 50 µL of [³H]Spiperone working solution, and 100 µL of diluted membrane preparation.
-
Competition Binding: Add 50 µL of each pCl-BZP dilution, 50 µL of [³H]Spiperone working solution, and 100 µL of diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of the plate through the GF/B filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the pCl-BZP concentration.
-
IC50 Determination: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 2: Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol details a competitive binding assay for the human serotonin 5-HT2A receptor, a key target for many psychoactive compounds.
Workflow Diagram: 5-HT2A Receptor Binding Assay
Caption: Workflow for the Alpha-2 Adrenergic Receptor Radioligand Binding Assay.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) expressing the human α2A-adrenergic receptor, or rat cerebral cortex tissue homogenate.
-
Radioligand: [³H]Rauwolscine (also known as [³H]α-Yohimbine) (Specific Activity: 70-90 Ci/mmol).
-
Test Compound: this compound (pCl-BZP).
-
Non-specific Binding (NSB) Determinate: Phentolamine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber (GF/B) filter plate.
-
Scintillation Cocktail: Liquid scintillation fluid.
-
Instrumentation: Microplate scintillation counter, vacuum filtration manifold.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of pCl-BZP in assay buffer.
-
Thaw the α2-adrenergic receptor membrane preparation on ice and dilute in ice-cold assay buffer (typically 20-50 µg of protein per well).
-
Dilute [³H]Rauwolscine in assay buffer to a final concentration near its Kd (typically 0.5-2.0 nM).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [³H]Rauwolscine working solution, and 100 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of Phentolamine (to a final concentration of 10 µM), 50 µL of [³H]Rauwolscine working solution, and 100 µL of diluted membrane preparation.
-
Competition Binding: Add 50 µL of each pCl-BZP dilution, 50 µL of [³H]Rauwolscine working solution, and 100 µL of diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes.
-
-
Filtration, Washing, Scintillation Counting, and Data Analysis:
-
Follow steps 4, 5, and 6 from the Dopamine D2 Receptor protocol to terminate the reaction, wash the filters, count the radioactivity, and analyze the data to determine the Ki of pCl-BZP for the α2-adrenergic receptor.
-
Trustworthiness and Self-Validation
The robustness of these protocols is ensured by the inclusion of critical controls:
-
Total Binding (TB): Represents the maximum possible binding of the radioligand to the receptors in the absence of a competitor.
-
Non-specific Binding (NSB): Measured in the presence of a saturating concentration of an unlabeled ligand, this accounts for the portion of the radioligand that binds to non-receptor components (e.g., filters, lipids). High NSB (typically >20% of total binding) can compromise assay quality and should be optimized by, for example, pre-treating filters with PEI.
-
Positive Control: Including a known reference compound with established affinity for the target receptor in each assay run validates the assay's performance and ensures consistency between experiments.
By meticulously adhering to these protocols and including the appropriate controls, researchers can generate high-quality, reproducible data on the receptor binding characteristics of this compound and its derivatives. This information is fundamental to advancing our understanding of its pharmacology and potential therapeutic applications.
References
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MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Retrieved from [Link]
-
PubMed. (2011). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
-
MDPI. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Retrieved from [Link]
-
MDPI. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
Wikipedia. (n.d.). Trazodone. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]
-
PubMed Central. (n.d.). Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers. Retrieved from [Link]
-
PubMed. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. Retrieved from [Link]
-
PubMed Central. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]
-
ResearchGate. (n.d.). Distribution of selected compound properties (pKi, predicted pKa and Tc values towards cluster centroid) for the most populated clusters of non-basic 5-HT2AR ligands. Retrieved from [Link]
-
PubMed Central. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Retrieved from [Link]
-
PubMed. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Retrieved from [Link]
-
MDPI. (n.d.). Ligands of Adrenergic Receptors: A Structural Point of View. Retrieved from [Link]
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- 2. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for the Development of CNS Drug Candidates from 1-(4-Chlorobenzyl)piperazine
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on utilizing the privileged scaffold, 1-(4-Chlorobenzyl)piperazine (pCPP), for the discovery and development of novel Central Nervous System (CNS) drug candidates. We present a strategic overview of medicinal chemistry approaches, detailed synthetic protocols for library generation, and a robust cascade of in vitro and in vivo screening assays to identify and characterize promising lead compounds. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the drug discovery process.
Introduction: The this compound Scaffold in CNS Drug Discovery
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs targeting the CNS. Its conformational flexibility, ability to engage in hydrogen bonding, and the presence of two nitrogen atoms that can be independently functionalized, allow for the precise tuning of physicochemical and pharmacological properties.
This compound (pCPP) has emerged as a particularly valuable starting point for CNS drug discovery.[1] The chlorobenzyl moiety provides a handle for modulating lipophilicity and aromatic interactions, while the piperazine core offers a versatile platform for introducing diverse chemical functionalities.[1] Structurally similar to various psychoactive substances, pCPP and its derivatives have shown potential in modulating key neurotransmitter systems, including serotonin, making them relevant for developing treatments for depression, anxiety, and other neurological disorders.[1][2] For instance, the related compound m-chlorophenylpiperazine (mCPP) is a known serotonin agonist that has been used as a pharmacological probe in human studies.[3][4]
This guide will walk through the strategic derivatization of the pCPP core and the subsequent pharmacological evaluation of the resulting compound library.
Medicinal Chemistry: Strategic Derivatization of the pCPP Core
The primary goal of a medicinal chemistry campaign starting from pCPP is to generate a library of analogs with diverse functionalities to explore the structure-activity relationship (SAR). The secondary amine of the piperazine ring is the primary site for modification. Several robust synthetic methodologies can be employed.
Synthetic Strategy Overview
The derivatization of the pCPP core can be systematically approached through several key chemical transformations targeting the N4 position of the piperazine ring. The choice of reaction depends on the desired functionality to be introduced.
Caption: Synthetic strategies for derivatizing the pCPP scaffold.
Protocols: Synthesis of a pCPP Analog Library
The following protocols provide step-by-step procedures for creating a diverse library of compounds from the pCPP starting material.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing simple alkyl or substituted alkyl chains.[5][6]
Objective: To synthesize N-alkylated pCPP derivatives.
Materials:
-
This compound (pCPP)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)[6]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous butanone (or acetonitrile/DMF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add pCPP (1.0 eq.), anhydrous K₂CO₃ (1.5 eq.), and anhydrous butanone (to make a ~0.4 M solution).[6]
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.05 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
Dissolve the residue in DCM and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: Reductive Amination with Carbonyls
Reductive amination is a versatile method for introducing a wide range of functional groups, including those with basic or acidic moieties.[1][7]
Objective: To synthesize N-substituted pCPP derivatives via reaction with aldehydes or ketones.
Materials:
-
This compound (pCPP)
-
Aldehyde or ketone (e.g., 4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve pCPP (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add STAB (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[5]
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted product.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
This palladium-catalyzed cross-coupling reaction is the premier method for forming C-N bonds and introducing aryl or heteroaryl moieties.[8][9]
Objective: To synthesize N-aryl pCPP derivatives.
Materials:
-
This compound (pCPP)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), pCPP (1.2 eq.), and NaOtBu (1.4 eq.).
-
In a separate vial, dissolve the palladium source (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[8]
-
Heat the reaction mixture to 100-110°C and stir for the required time (typically 4-24 hours). Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
In Vitro Screening Cascade: From Binding to Function
Once a library of pCPP derivatives has been synthesized, a tiered screening approach is employed to identify compounds with the desired pharmacological profile.
Caption: A tiered in vitro screening cascade for pCPP derivatives.
Protocol 4: 5-HT₂ₐ Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity of test compounds for the serotonin 5-HT₂ₐ receptor, a key target in psychosis and depression.
Objective: To determine the inhibitory constant (Ki) of pCPP derivatives at the human 5-HT₂ₐ receptor.
Materials:
-
Membrane preparation from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Unlabeled Ketanserin (1 µM).[11]
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).[10]
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of ~10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled Ketanserin (for non-specific binding).
-
50 µL of varying concentrations of the pCPP test compound.
-
50 µL of [³H]Ketanserin (final concentration ~0.5 nM).[11]
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[11]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in 0.5% polyethyleneimine, using a cell harvester.[10] Wash the filters 3-4 times with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 5: Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)
This functional assay measures the ability of compounds to inhibit the reuptake of neurotransmitters like dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[12]
Objective: To determine the IC₅₀ of pCPP derivatives for the inhibition of neurotransmitter transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye.[1][13]
-
Known inhibitors for positive controls (e.g., Nomifensine for DAT, Imipramine for SERT/NET).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with bottom-read capability.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the microplate the day before the assay to achieve a confluent monolayer. A typical density is 40,000-60,000 cells/well for a 96-well plate.[1]
-
Compound Addition: On the day of the assay, remove the culture medium. Add assay buffer containing varying concentrations of the pCPP test compounds or control inhibitors to the wells.
-
Reagent Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol. Add this solution to all wells.
-
Signal Measurement: Immediately place the plate in the fluorescence reader. The assay can be run in two modes:[13]
-
Kinetic Mode: Measure the fluorescence signal every 1-2 minutes for 10-20 minutes to observe the rate of uptake.
-
Endpoint Mode: Incubate the plate for a set time (e.g., 20 minutes) at 37°C, then read the final fluorescence signal.
-
-
Data Analysis: For each concentration of the test compound, calculate the percent inhibition of uptake relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Behavioral Pharmacology: Assessing CNS Effects
Promising candidates from in vitro screening are advanced to in vivo models to assess their effects on complex behaviors relevant to CNS disorders.
Protocol 6: Forced Swim Test (FST) in Mice
The FST is a widely used primary screen for assessing potential antidepressant activity.[10][13] Antidepressant compounds typically reduce the time the animal spends immobile.
Objective: To evaluate the antidepressant-like effects of lead pCPP candidates.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Glass or Plexiglas cylinder (25 cm high, 10 cm diameter).
-
Water maintained at 24-25°C.
-
Video recording system.
-
Heating pad and clean, dry cages for recovery.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer the pCPP test compound or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Session:
-
Fill the cylinder with water to a depth of 15 cm, such that the mouse cannot touch the bottom or escape.
-
Gently place the mouse into the water.
-
The test session lasts for 6 minutes. Video record the entire session.
-
-
Post-Test: After 6 minutes, remove the mouse from the water, gently dry it with a paper towel, and place it in a clean, heated cage for recovery before returning it to its home cage.
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the video recordings. The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
Protocol 7: Elevated Plus Maze (EPM) Test in Rats/Mice
The EPM is a standard assay for assessing anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces.[2][3] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Objective: To evaluate the anxiolytic or anxiogenic potential of lead pCPP candidates.
Materials:
-
Male Wistar rats (250-300g) or C57BL/6 mice.
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking software (e.g., ANY-maze).
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 45-60 minutes prior to the test.[2][3] The room should have dim, consistent lighting.
-
Drug Administration: Administer the test compound or vehicle i.p. 30-60 minutes before testing.
-
Test Session:
-
Post-Test: Return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.
-
Data Analysis: The tracking software will automatically score key parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity). An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
-
Data Summary & Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Representative Synthetic Yields for pCPP Derivatization
| Entry | Synthetic Method | R Group | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | 3-chloropropyl | 80%[6] |
| 2 | Reductive Amination | 4-methoxybenzyl | 75-90% (Typical) |
| 3 | Amide Coupling | 4-chlorobenzoyl | >90% (Typical) |
| 4 | Buchwald-Hartwig | 4-methylphenyl | 96% |
Table 2: Hypothetical Screening Data for Lead Candidate (PCPP-021)
| Assay | Target/Model | Result (IC₅₀/Kᵢ or Effect) |
|---|---|---|
| Binding Assay | 5-HT₂ₐ Receptor | Kᵢ = 15 nM |
| Binding Assay | 5-HT₁ₐ Receptor | Kᵢ = 250 nM |
| Uptake Assay | Dopamine Transporter (DAT) | IC₅₀ > 10,000 nM |
| Uptake Assay | Serotonin Transporter (SERT) | IC₅₀ = 120 nM |
| Forced Swim Test | C57BL/6 Mice | 45% decrease in immobility at 10 mg/kg |
| Elevated Plus Maze | Wistar Rats | 150% increase in open arm time at 5 mg/kg |
Conclusion
The this compound scaffold provides a fertile ground for the development of novel CNS drug candidates. By employing systematic medicinal chemistry strategies such as N-alkylation, reductive amination, and Buchwald-Hartwig coupling, diverse libraries of analogs can be efficiently synthesized. A subsequent screening cascade, beginning with in vitro receptor binding and functional assays and progressing to in vivo behavioral models, allows for the identification and characterization of lead compounds with promising therapeutic potential for disorders like depression and anxiety. The protocols outlined in this guide provide a robust framework for executing such a drug discovery program, emphasizing scientific rigor and reproducibility.
References
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Optimizing Drug Discovery: The Role of this compound in Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Elevated plus maze protocol. protocols.io. Available at: [Link]
-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Synthesis of (c) 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine. PrepChem.com. Available at: [Link]
-
The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. Available at: [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed Central. Available at: [Link]
-
The mouse forced swim test. PubMed. Available at: [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
-
Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. PubMed. Available at: [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available at: [Link]
-
The mouse forced swim test. JoVE. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
-
Video: The Mouse Forced Swim Test. JoVE. Available at: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
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Application Notes and Protocols for the Investigation of 1-(4-Chlorobenzyl)piperazine in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive framework for investigating the potential therapeutic efficacy of 1-(4-Chlorobenzyl)piperazine in prostate cancer cell lines. While direct studies on this specific compound are emerging, the broader class of piperazine derivatives has demonstrated significant anti-cancer properties.[1][2][3][4] This guide synthesizes established methodologies from research on structurally related compounds to provide a robust starting point for evaluation.
The protocols herein are designed to be self-validating, with integrated controls and clear endpoints. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. Our objective is to furnish a scientifically rigorous guide for the initial characterization of this compound as a potential anti-prostate cancer agent.
Introduction and Scientific Rationale
Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic agents, particularly for advanced and castration-resistant forms of the disease.[5][6] Piperazine-containing compounds have garnered considerable attention in medicinal chemistry due to their versatile pharmacophore that can be tailored for various biological targets.[1][7][8] Numerous studies have reported the cytotoxic and pro-apoptotic effects of piperazine derivatives against a range of cancer cell lines, including those of the prostate (PC-3, LNCaP, and DU145).[2][3][4]
The core hypothesis for investigating this compound is based on the established anti-proliferative activity of its chemical analogues. The 4-chlorobenzyl moiety is a common feature in bioactive molecules, and the piperazine ring serves as a versatile scaffold.[9] It is plausible that this compound may exert its effects through mechanisms frequently observed with related compounds, such as the induction of apoptosis or cell cycle arrest.[7][10][11][12]
This document outlines a logical experimental workflow to:
-
Determine the cytotoxic effects of this compound on various prostate cancer cell lines.
-
Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
-
Investigate the impact on cell cycle progression.
-
Probe potential effects on key signaling pathways implicated in prostate cancer.
Experimental Workflows and Protocols
Initial Cytotoxicity Screening
The first step is to determine the concentration-dependent effect of this compound on the viability of prostate cancer cell lines. A panel of cell lines representing different stages and androgen sensitivities of prostate cancer is recommended.
Recommended Cell Lines:
-
LNCaP: Androgen-sensitive, expresses functional androgen receptor (AR).
-
PC-3: Androgen-insensitive, aggressive, and metastatic.
-
DU145: Androgen-insensitive, less aggressive than PC-3.
-
RWPE-1: Non-cancerous prostate epithelial cell line (to assess selectivity).
Workflow Diagram: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Allow cells to attach overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Treatment: The following day, remove the old medium and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Docetaxel).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Investigation of Apoptosis Induction
If this compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.
Workflow Diagram: Apoptosis Analysis
Caption: Dual-approach workflow for confirming apoptosis induction.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Cell Cycle Analysis
Piperazine derivatives have been shown to induce cell cycle arrest.[11] This protocol assesses the effect of this compound on cell cycle distribution.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13] Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 72h | Selectivity Index (IC50 RWPE-1 / IC50 Cancer Cell) |
| LNCaP | Androgen-Sensitive | [Experimental Value] | [Calculated Value] |
| PC-3 | Androgen-Insensitive | [Experimental Value] | [Calculated Value] |
| DU145 | Androgen-Insensitive | [Experimental Value] | [Calculated Value] |
| RWPE-1 | Non-cancerous | [Experimental Value] | N/A |
Table 2: Summary of Mechanistic Assay Results
| Assay | Cell Line | Treatment Concentration | Expected Outcome if Active |
| Annexin V/PI | PC-3 | IC50 | Increase in Annexin V-positive cells |
| Cell Cycle Analysis | PC-3 | IC50 | Accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) |
| Western Blot | PC-3 | IC50 | Increased levels of cleaved Caspase-3 and cleaved PARP |
Potential Signaling Pathways for Further Investigation
Based on literature for related piperazine compounds, if this compound induces apoptosis or cell cycle arrest, further investigation into underlying signaling pathways is warranted.[14]
Diagram: Potential Signaling Pathways Affected by Piperazine Derivatives
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Follow-up experiments could include:
-
Western Blot Analysis: To probe the phosphorylation status of key proteins like Akt and ERK, and the expression levels of cell cycle regulators like Cyclin D1, p21, and p27.[11]
-
Kinase Assays: To directly measure the inhibitory effect of the compound on specific kinases if a pathway is identified.
Conclusion
This document provides a structured and scientifically grounded approach to the initial investigation of this compound in prostate cancer cell lines. By systematically assessing cytotoxicity, mode of cell death, and effects on cell cycle, researchers can build a comprehensive profile of this compound's potential as an anti-cancer agent. The provided protocols are based on established methodologies in the field, ensuring robust and reproducible data generation.
References
-
Yurttas, L., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(9), 11334-11349. [Link]
-
ResearchGate. (n.d.). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
-
Schweizer, M. T., et al. (2023). A Compound that Inhibits Glycolysis in Prostate Cancer Controls Growth of Advanced Prostate Cancer. Clinical Cancer Research, 29(1), 173-186. [Link]
-
Chen, W., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12048-12064. [Link]
-
Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]
-
PubMed. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. Molecules, 19(8), 12048-64. [Link]
-
Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609341. [Link]
-
Ouyang, D., et al. (2013). Piperine inhibits the proliferation of human prostate cancer cells via induction of cell cycle arrest and autophagy. Food and Chemical Toxicology, 62, 521-527. [Link]
-
MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor... International Journal of Molecular Sciences, 23(3), 1165. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of this compound in Research. [Link]
-
National Institutes of Health. (2021). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 11(48), 30206-30221. [Link]
-
National Institutes of Health. (2020). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 10, 1269. [Link]
-
National Institutes of Health. (2021). ...Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609341. [Link]
-
MDPI. (2021). Hydralazine and Panobinostat Attenuate Malignant Properties of Prostate Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
National Institutes of Health. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. Journal of Biomolecular Structure and Dynamics, 41(8), 2825-2838. [Link]
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- 3. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Compound that Inhibits Glycolysis in Prostate Cancer Controls Growth of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydralazine and Panobinostat Attenuate Malignant Properties of Prostate Cancer Cell Lines [mdpi.com]
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- 10. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 11. Piperine inhibits the proliferation of human prostate cancer cells via induction of cell cycle arrest and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorobenzyl)piperazine
Welcome to the technical support center for the synthesis of 1-(4-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction for higher yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower than expected yield of the desired monosubstituted product. What are the potential causes and how can I improve it?
Answer: Low yields in the N-alkylation of piperazine with 4-chlorobenzyl chloride are a common issue, often stemming from several factors. The primary culprit is typically the formation of the undesired 1,4-bis(4-chlorobenzyl)piperazine byproduct.[1] Additionally, incomplete reaction or degradation of the product can contribute to a lower yield.
Causality and Strategic Solutions:
The core of the issue lies in the fact that the product, this compound, is also a secondary amine and can react with another molecule of 4-chlorobenzyl chloride. To favor the formation of the mono-alkylated product, we must control the reactivity and relative concentrations of the starting materials.
Step-by-Step Troubleshooting Protocol:
-
Molar Ratio Adjustment: The stoichiometry of the reactants is critical. Using a large excess of piperazine relative to 4-chlorobenzyl chloride will statistically favor the mono-alkylation. A molar ratio of piperazine to 4-chlorobenzyl chloride of at least 4:1 is recommended.[2]
-
Controlled Addition of the Alkylating Agent: Instead of adding all the 4-chlorobenzyl chloride at once, a slow, dropwise addition to the solution of piperazine can help maintain a high local concentration of piperazine, thereby minimizing the chance of the product reacting further.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of the disubstituted byproduct. Running the reaction at a moderate temperature, for instance, 80°C in a solvent like toluene, can provide a good balance between reaction speed and selectivity.[2]
-
Choice of Base and Solvent: The choice of base and solvent system is crucial. Using a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is common.[2] The solvent should be chosen to ensure the solubility of the reactants while allowing for appropriate temperature control. Toluene and butanone are often used.[2]
Issue 2: Significant Formation of 1,4-bis(4-chlorobenzyl)piperazine
Question: My final product is contaminated with a significant amount of the disubstituted byproduct, which is difficult to separate. How can I suppress its formation?
Answer: The formation of 1,4-bis(4-chlorobenzyl)piperazine is a classic example of a competing side reaction in the N-alkylation of piperazine.[1] This occurs because the desired mono-substituted product is still nucleophilic and can react with the electrophilic 4-chlorobenzyl chloride.
Mechanistic Insight and Prevention:
To prevent this, we can employ strategies that either reduce the nucleophilicity of the mono-substituted product or limit its exposure to the alkylating agent.
Experimental Strategies to Enhance Selectivity:
-
Use of a Protecting Group: A more advanced strategy involves the use of a protecting group on one of the piperazine nitrogens. For instance, starting with N-Boc-piperazine or N-acetylpiperazine ensures that only one nitrogen is available for alkylation.[3] The protecting group can then be removed in a subsequent step. This multi-step approach often leads to a much cleaner product with a higher overall yield of the desired mono-substituted piperazine.
-
Piperazine Dihydrochloride Method: A clever approach involves using a mixture of piperazine hexahydrate and piperazine dihydrochloride.[4] The dihydrochloride acts as a controlled source of HCl, which protonates the newly formed this compound, rendering it non-nucleophilic and preventing further alkylation.
Illustrative Workflow: Piperazine Dihydrochloride Method
Caption: Workflow for selective mono-alkylation using piperazine dihydrochloride.
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification techniques?
Answer: Purification can be challenging due to the similar polarities of the starting materials, product, and the disubstituted byproduct. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Purification Strategies:
| Method | Description | Best For |
| Acid-Base Extraction | The basic nature of the piperazine derivatives allows for their separation from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) and the free base is extracted back into an organic solvent.[2] | Removing non-basic impurities. |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. The hydrochloride salt of this compound is often a crystalline solid and can be precipitated from the reaction mixture.[4] | Removing small amounts of impurities from a solid product. |
| Column Chromatography | For small-scale reactions or when high purity is required, column chromatography on silica gel is a viable option. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for separating the mono- and di-substituted products.[2] | High-purity samples and separation of closely related compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the reaction?
A1: The base, typically an inorganic base like potassium carbonate or an organic base like triethylamine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the N-alkylation reaction.[5][6] This is essential because the generated HCl would otherwise react with the basic piperazine starting material, forming its hydrochloride salt and rendering it unreactive.
Q2: Are there any alternative alkylating agents to 4-chlorobenzyl chloride?
A2: Yes, 4-chlorobenzyl bromide can also be used. Bromides are generally more reactive than chlorides in SN2 reactions, which could lead to faster reaction times. However, they are also typically more expensive. For some syntheses, starting from 4-chlorobenzaldehyde and performing a reductive amination with piperazine is another viable route.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][8] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product and any byproducts.
Q4: What are the key safety precautions when handling these reagents?
A4: 4-Chlorobenzyl chloride is a lachrymator and is corrosive. Piperazine is also a corrosive substance.[9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Reaction Scheme and Mechanism
Caption: The synthesis proceeds via a nucleophilic substitution (SN2) mechanism.
References
-
Organic Syntheses Procedure: 1-benzylpiperazine. Available from: [Link]
- Google Patents: Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
MDPI: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available from: [Link]
-
Organic Chemistry Portal: Piperazine synthesis. Available from: [Link]
-
ResearchGate: A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]
-
National Institutes of Health: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]
-
PubMed Central: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
MDPI: An Update on the Synthesis of Pyrrolo[1][4]benzodiazepines. Available from: [Link]
-
PubChem: 4-Chlorobenzylpiperazine. Available from: [Link]
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- 5. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Common side products in 1-(4-Chlorobenzyl)piperazine synthesis and removal
Welcome to the technical support center for the synthesis and purification of 1-(4-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.[1] We will delve into the causality behind the formation of common side products and provide field-proven, step-by-step protocols for their effective removal, ensuring you achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, practical issues that may arise during the synthesis of this compound. The answers provide not just a solution, but an explanation of the underlying chemical principles.
Question 1: My reaction yield is significantly lower than expected, and my Mass Spec/LC-MS analysis shows a major impurity with a mass of ~348.9 g/mol . What is this compound and how did it form?
Answer: This is a classic and very common issue. The impurity you are observing is almost certainly N,N'-bis(4-chlorobenzyl)piperazine .
-
Causality (The "Why"): The root cause is over-alkylation. Your desired product, this compound, is a secondary amine. This secondary amine is still nucleophilic and can compete with the primary starting material, piperazine, for the electrophilic 4-chlorobenzyl chloride. When a molecule of your newly formed product reacts with another molecule of 4-chlorobenzyl chloride, it forms the disubstituted, symmetrical side product. This side reaction becomes particularly problematic if the concentration of piperazine drops significantly or if there are localized "hot spots" of high 4-chlorobenzyl chloride concentration.
-
Preventative Strategy: The most effective way to suppress this side reaction is to manipulate the reaction kinetics in your favor by using a significant molar excess of piperazine (typically 3 to 5 equivalents). By ensuring piperazine is in large excess, the statistical probability of 4-chlorobenzyl chloride colliding with and reacting with a piperazine molecule is much higher than it is with a molecule of the mono-substituted product.
Question 2: My crude product is contaminated with a significant amount of unreacted piperazine. How can I remove it without resorting to column chromatography?
Answer: Residual piperazine is easily removed by taking advantage of its chemical properties: it is a base and is highly soluble in water. An acidic wash is the most efficient method.[2]
-
Causality (The "Why"): Piperazine has two basic nitrogen atoms. When you wash your crude organic solution with a dilute aqueous acid (e.g., 1M HCl), the piperazine is protonated to form piperazine hydrochloride salts.[3] These salts are ionic and therefore have extremely high solubility in the aqueous phase and are virtually insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate. Your desired product, being a weaker base and more sterically hindered, will also be protonated and may show some solubility in the aqueous layer, but partitioning can be controlled. To recover the product from the organic layer, a subsequent wash with a base (like NaOH solution) is needed to deprotonate any product salt and ensure it remains in the organic phase.
-
Practical Tip: After the acid wash, separate the layers. Then, wash the organic layer with a saturated sodium bicarbonate solution or dilute NaOH to neutralize any remaining acid and to deprotonate any of your desired product that may have formed a salt. Finally, wash with brine to remove excess water before drying with a desiccant like MgSO₄ or Na₂SO₄.[4]
Question 3: I performed a reductive amination of 4-chlorobenzaldehyde with piperazine and my NMR spectrum shows peaks consistent with 4-chlorobenzyl alcohol. What happened and how do I purify my product?
Answer: The presence of 4-chlorobenzyl alcohol indicates a competing reduction reaction.
-
Causality (The "Why"): In reductive amination, the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is intended to reduce the iminium ion intermediate formed from the condensation of 4-chlorobenzaldehyde and piperazine. However, these reducing agents can also directly reduce the starting aldehyde to its corresponding alcohol.[5] This side reaction is more likely if the iminium ion formation is slow or if the reducing agent is particularly reactive towards aldehydes.
-
Removal Strategy: 4-chlorobenzyl alcohol is less polar than your desired product but can be challenging to separate from the free base by extraction alone.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent the product from streaking on the acidic silica, will effectively separate the less polar alcohol from the more polar amine product.[6]
-
Recrystallization: If the alcohol is a minor impurity, recrystallization of your final product may be effective. The alcohol will likely remain in the mother liquor.[7][8]
-
Question 4: My final product is a persistent yellow oil, but literature reports it as a solid. Does this indicate impurity?
Answer: Not necessarily, but it often does. This compound as a free base has a relatively low melting point and can sometimes be isolated as an oil or a low-melting solid, especially if minor impurities are present that cause freezing point depression.[4][9] The yellow color often indicates trace impurities or degradation products.
-
Recommended Action:
-
Purification: First, ensure the product is pure via one of the methods described above (chromatography or recrystallization).
-
Salt Formation: A highly effective strategy for obtaining a stable, crystalline solid is to convert the free base into a salt, such as the dihydrochloride salt. This is done by dissolving the purified oily product in a suitable solvent (like isopropanol or ether) and adding a solution of HCl (e.g., HCl in ether or isopropanol). The salt will typically precipitate as a well-defined, high-melting-point crystalline solid that is much easier to handle, weigh, and store.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products to expect in the direct alkylation synthesis of this compound? The most common and significant side product is N,N'-bis(4-chlorobenzyl)piperazine due to over-alkylation. Other potential impurities include unreacted starting materials: piperazine and 4-chlorobenzyl chloride .
Q2: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is an excellent technique. Use a mobile phase like 10% methanol in dichloromethane. The starting material, 4-chlorobenzyl chloride, will be less polar (higher Rf), the product will be in the middle, and piperazine will typically stay at the baseline (Rf=0). The disubstituted side product will be the least polar of the amine products (highest Rf among products).
Q3: Which purification method offers the highest purity for this compound? Flash column chromatography on silica gel will generally provide the highest purity, capable of separating the desired product from both unreacted starting materials and the over-alkylated side product.[10][11] However, for removing bulk impurities like excess piperazine, an acidic wash is more practical as a first step.[2]
Data Summary: Product & Key Impurities
This table summarizes the physical properties of the target compound and its most common impurities to aid in the design of purification strategies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State |
| This compound | C₁₁H₁₅ClN₂ | 210.70 | 104-106 / 0.1 mmHg | Clear yellow liquid/low melting solid[9][] |
| Piperazine | C₄H₁₀N₂ | 86.14 | 146 | Colorless solid |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 107 / 14 mmHg | Colorless liquid |
| N,N'-bis(4-chlorobenzyl)piperazine | C₁₈H₂₀Cl₂N₂ | 349.28 | >250 (est.) | Solid |
| 4-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | 235 | Colorless solid |
Visualized Pathways and Workflows
Reaction Scheme: Side Product Formation
Caption: Primary reaction pathway and competing over-alkylation side reaction.
General Purification Workflow
Caption: Decision workflow for purification of the crude product.
Experimental Protocols
Protocol 1: Removal of Unreacted Piperazine via Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate fully. The bottom layer will be the organic phase if using DCM; the top layer if using ethyl acetate. Drain the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one more time to ensure complete removal of piperazine.
-
Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
-
Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of piperazine.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system where this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common systems include ethanol/water, isopropanol, or hexanes/ethyl acetate.[7] Perform small-scale tests to find the optimal solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: High-Purity Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of ~0.3-0.4 and show good separation from all impurities. A common eluent system is Hexanes/Ethyl Acetate with 1% Triethylamine (to prevent tailing of the amine on the acidic silica).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet-packing is recommended).[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady, fast rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
References
-
Ali, M. R., et al. (2021). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. Available from: [Link]
- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Drug Discovery: The Role of this compound in Research. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
PubMed. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available from: [Link]
-
Organic Syntheses. 1-benzylpiperazine. Available from: [Link]
-
ResearchGate. How do I remove piperazine from the solid compound?. Available from: [Link]
-
Reddit. Reductive amination of piperazine. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
-
Biotage. Successful flash chromatography. Available from: [Link]
-
LCGC International. Boosting the Purification Process of Biopharmaceuticals by Means of Continuous Chromatography. Available from: [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]
-
PMC. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
- 9. labproinc.com [labproinc.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Purity of Synthesized 1-(4-Chlorobenzyl)piperazine
Welcome to the technical support guide for the synthesis of 1-(4-Chlorobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals encountering purity challenges in their synthetic work. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common issues effectively.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the nucleophilic substitution of piperazine with 4-chlorobenzyl chloride. While seemingly straightforward, this N-alkylation reaction is frequently plagued by a critical side reaction: over-alkylation, leading to the formation of 1,4-bis(4-chlorobenzyl)piperazine. Achieving high purity of the desired mono-substituted product requires careful control over starting materials, reaction conditions, and purification strategies.
This guide provides a structured, question-and-answer approach to troubleshoot and optimize your synthesis, ensuring you can consistently produce high-purity material.
Core Synthetic Pathway
The primary reaction involves the mono-N-alkylation of the secondary amine, piperazine, with the electrophilic 4-chlorobenzyl chloride.
Caption: General synthesis of this compound.
Part 1: Troubleshooting Reaction and Starting Materials
This section addresses the most common sources of impurity formation, beginning with the reactants and the conditions of the reaction itself.
Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how do I prevent its formation?
A1: The most probable high molecular weight impurity is 1,4-bis(4-chlorobenzyl)piperazine . This arises because the desired mono-alkylated product, this compound, still possesses a nucleophilic secondary amine (N-H) group that can react with a second molecule of 4-chlorobenzyl chloride.[1] This is a classic issue in piperazine chemistry.
Causality: The mono-substituted product is often as reactive, or even more so, than the starting piperazine, leading to a competitive reaction that forms the di-substituted byproduct.
Mitigation Strategies:
-
Stoichiometric Control (Excess Piperazine): The most direct method to favor mono-alkylation is to use a significant molar excess of piperazine (e.g., 4 to 10 equivalents) relative to 4-chlorobenzyl chloride. By Le Châtelier's principle, this increases the probability that a molecule of 4-chlorobenzyl chloride will encounter and react with an un-substituted piperazine molecule rather than the mono-substituted product.
-
Slow Addition of Alkylating Agent: Adding the 4-chlorobenzyl chloride solution dropwise to the reaction mixture over an extended period helps to maintain a low instantaneous concentration of the electrophile. This minimizes the chance of a second alkylation event occurring on the already-formed product.[2]
-
Use of a Mono-Protected Piperazine: A highly effective, albeit longer, route is to start with a mono-protected piperazine, such as 1-Boc-piperazine.[3] The Boc (tert-butoxycarbonyl) group blocks one nitrogen, forcing the alkylation to occur selectively at the other. The Boc group can then be removed under acidic conditions to yield the pure mono-substituted product. This method virtually eliminates the formation of the di-substituted byproduct.[3]
Caption: Competing mono- and di-alkylation pathways.
Q2: The reaction is sluggish or fails to proceed to completion. What factors should I investigate?
A2: Several factors can lead to an incomplete or slow reaction:
-
Purity of 4-Chlorobenzyl Chloride: This reagent can degrade over time, especially if exposed to moisture, leading to hydrolysis to 4-chlorobenzyl alcohol. It should ideally be a low-melting solid.[4] If it appears as an oil or is discolored, its purity is suspect. Consider purification by recrystallization or vacuum distillation before use.[5]
-
Base Strength and Solubility: When using piperazine free base, the reaction generates one equivalent of hydrochloric acid (HCl), which protonates the piperazine, rendering it non-nucleophilic. An external base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is required to scavenge this acid.[6] Ensure the base is anhydrous and present in at least stoichiometric amounts. The choice of base can matter; an inorganic base like K₂CO₃ is often used in polar aprotic solvents like acetonitrile or DMF.
-
Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. Aprotic polar solvents like acetonitrile, DMF, or acetone are generally good choices. Protic solvents like ethanol can also be used, but may participate in side reactions if conditions are harsh.[1][3]
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. A moderate temperature (e.g., 50-80 °C) is typically a good starting point. If the reaction is slow, a modest increase in temperature may be beneficial.
-
Catalytic Additives: The addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction. This is an example of the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide, which is a better leaving group.[6][7]
| Parameter | Recommendation | Rationale |
| Piperazine:Alkyl Halide Ratio | 4:1 to 10:1 | Statistically favors mono-alkylation. |
| Solvent | Acetonitrile, DMF, Acetone | Aprotic polar solvents facilitate SN2 reactions. |
| Base (if using free base) | K₂CO₃, Et₃N (≥1 eq.) | Neutralizes in-situ generated HCl.[6] |
| Temperature | 50-80 °C | Balances reaction rate and side product formation. |
| Additive (Optional) | Catalytic KI or NaI | Increases reactivity of the alkylating agent.[7] |
Table 1: Recommended Reaction Parameters for Clean Mono-alkylation.
Part 2: Work-up and Purification Troubleshooting
A successful reaction can be compromised by a suboptimal work-up or purification strategy.
Q3: During aqueous work-up, I'm struggling with emulsions or my product seems to be lost to the aqueous phase. What's happening?
A3: this compound is a basic compound. At neutral or acidic pH, it will be protonated to form a water-soluble ammonium salt. This is the most common reason for product loss during extraction.
-
pH is Critical: Before extracting with an organic solvent (like dichloromethane, ethyl acetate, or chloroform), ensure the aqueous layer is made distinctly basic (pH > 12) by adding a strong base like 10M NaOH.[1] This deprotonates the product, ensuring it is in its free-base form, which is soluble in the organic phase.
-
Emulsion Breaking: Emulsions can form due to the amphiphilic nature of the product salt. To break them, try adding a saturated brine (NaCl solution). The increased ionic strength of the aqueous phase helps to force the organic components out, breaking the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent their formation.
Q4: I have isolated a crude solid, but I'm unsure whether to use recrystallization or column chromatography for purification. How do I decide?
A4: The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is the ideal method if the primary impurity is the di-substituted byproduct and you have a significant amount of material.[8] this compound and its di-substituted analog often have different solubilities in a given solvent system. A good starting point for recrystallization solvent screening is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar co-solvent (like hexanes or water). The goal is to find a system where the desired product is soluble when hot but crystallizes upon cooling, while the di-substituted impurity remains in the mother liquor.[9]
-
Flash Column Chromatography: This is the more powerful technique for separating mixtures with multiple components or when impurities have similar solubility profiles to the product.[10] A silica gel column is effective. A typical eluent system would be a gradient of methanol (0-10%) in dichloromethane, often with a small amount of triethylamine (~0.5-1%) added to the mobile phase. The triethylamine prevents the basic amine product from streaking on the acidic silica gel, leading to better separation.
Caption: Purification decision workflow.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (High Excess Method)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq.) and a suitable solvent (e.g., acetonitrile, 10 mL per gram of alkyl halide).
-
Dissolution: Stir the mixture until the piperazine is fully dissolved.
-
Reagent Addition: Dissolve 4-chlorobenzyl chloride (1.0 eq.) in a minimal amount of the same solvent. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water and 10M NaOH solution until the pH is >12.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Remove the solvent by rotary evaporation to yield the crude product, which can then be purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears upon cooling, you have found a good single-solvent system.[11] More likely, you will need a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent needed to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat. If using a two-solvent system, add the second solvent (the "anti-solvent") dropwise until the solution just becomes cloudy. Add a drop or two of the first solvent to redissolve the solid.
-
Cooling: Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.[12] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions for this reaction?
-
A: 4-Chlorobenzyl chloride is a lachrymator and irritant.[4] Piperazine is corrosive.[13][14] Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted with care, especially during heating and basification steps.
-
-
Q: My NMR spectrum shows unreacted piperazine. Is this a problem?
-
A: If you used the excess piperazine method, this is expected. Unreacted piperazine is highly water-soluble, especially in its protonated form. It should be easily removed during the basic aqueous work-up. If it persists, an acidic wash (e.g., with 1M HCl) of the organic layer can remove it, but you must then re-basify and re-extract your product.
-
-
Q: Can I use piperazine dihydrochloride instead of the free base?
-
A: Yes. Using piperazine dihydrochloride can be an effective way to control the reaction and prevent di-alkylation, as described in some literature preparations.[1] However, you will need to add at least two equivalents of a base (relative to the piperazine salt) to first generate the free base in situ and then to neutralize the HCl produced during the reaction.
-
References
-
Fallarini, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
-
PubChem. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826. National Institutes of Health. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Reddy, T.S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. Available at: [Link]
- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. (2006). Available at: [Link]
- Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
Senzer, B.D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society. Available at: [Link]
-
Costa, B., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
MDPI. 4-Chlorobenzyl Chloride. (2021). Available at: [Link]
-
YouTube. Chemical/Laboratory Techniques: Recrystallization. (2022). Available at: [Link]
-
YouTube. Recrystallization. (2020). Available at: [Link]
-
PrepChem.com. Preparation of 4-chlorobenzyl chloride. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for 1-(4-Chlorobenzyl)piperazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis and optimization of 1-(4-chlorobenzyl)piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions and detailed experimental protocols to enhance reaction yield, purity, and selectivity.
Frequently Asked Questions (FAQs)
This section provides answers to high-level questions regarding the synthesis of this compound and its derivatives.
Q1: What are the primary synthetic routes for preparing this compound derivatives?
There are three principal methods for synthesizing N-substituted piperazine derivatives, each with distinct advantages:
-
Direct N-Alkylation: This is the most straightforward approach, involving the reaction of piperazine (or a derivative) with an alkyl halide, such as 4-chlorobenzyl chloride. The reaction is typically performed in the presence of a base to neutralize the acid generated.[1][2] While direct, this method can be challenging to control, often leading to mixtures of products.[3]
-
Reductive Amination: This one-pot process involves reacting piperazine with an aldehyde or ketone (e.g., 4-chlorobenzaldehyde) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[4][5] This method is highly effective and avoids the formation of over-alkylated quaternary ammonium salts.[5][6]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is used to form the N-aryl bond, typically by coupling an aryl halide with piperazine.[7][8][9] It is a versatile method for creating N-aryl piperazines, which are prevalent scaffolds in many biologically active molecules.[7][10] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, and base.[7][11]
Q2: How can I selectively synthesize a mono-substituted piperazine and avoid the di-substituted byproduct?
Controlling selectivity is a critical challenge due to the two reactive secondary amine groups on the piperazine ring.[3] The formation of the 1,4-disubstituted byproduct is a common issue.[11] Several strategies can be employed to favor mono-substitution:
-
Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction with an unsubstituted piperazine molecule.[11][12]
-
Slow Addition: A slow, dropwise addition of the electrophile (e.g., 4-chlorobenzyl chloride) helps maintain its low concentration, reducing the probability of a second alkylation event on the already mono-substituted product.[5][11]
-
Use of Protecting Groups: This is the most reliable method for ensuring mono-substitution.[5][11] By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen atom is blocked, forcing the reaction to occur exclusively at the other site. The protecting group is then removed in a subsequent step.[3]
-
Protonation Control: Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[5][13]
Q3: What are the most critical parameters to control for a successful N-alkylation reaction?
The success of direct N-alkylation hinges on the careful optimization of several parameters:
-
Choice of Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct without competing with the piperazine as a nucleophile. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[1][5] For more sensitive substrates, a hindered organic base like diisopropylethylamine (DIPEA) can be used.[14]
-
Solvent Selection: Aprotic polar solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or butanone are typically used as they can dissolve the reagents and facilitate the SN2 reaction.[1][15] It is crucial to use anhydrous solvents to prevent side reactions.[16]
-
Temperature: The reaction temperature influences the reaction rate and selectivity. While higher temperatures can increase the rate, they may also promote the formation of the di-substituted byproduct.[12] Often, running the reaction at room temperature or slightly elevated temperatures (50-80°C) provides a good balance.[15] For improved selectivity, conducting the reaction at a lower temperature (e.g., 0 °C) may be beneficial.[14]
Troubleshooting Guides
This section addresses specific experimental issues in a detailed question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My N-alkylation or reductive amination reaction is showing very low conversion or has stalled completely. What are the likely causes and how can I fix it?
Answer: Low or no yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Reagent Quality | Alkylating Agent: 4-chlorobenzyl chloride can degrade over time. Verify its purity by NMR or GC-MS. Piperazine: Piperazine is hygroscopic. Ensure it is anhydrous. Reducing Agent (for Reductive Amination): Reagents like STAB (sodium triacetoxyborohydride) are moisture-sensitive.[14] Use a fresh bottle stored in a desiccator. |
| Inefficient Base | The chosen base may be too weak or not sufficiently soluble in the reaction medium. Ensure at least 1.5-2.0 equivalents of a strong, non-nucleophilic base like anhydrous K₂CO₃ are used.[5] For stubborn reactions, a stronger base like Cs₂CO₃ can be effective. |
| Suboptimal Solvent | The reagents may not be fully soluble, or the solvent may not be suitable for the reaction type. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are preferred.[15] Ensure the solvent is anhydrous, as water can interfere with the reaction.[11] |
| Low Reaction Temperature | The activation energy for the reaction may not be met. If the reaction is sluggish at room temperature, consider moderately heating the mixture (e.g., to 50-80 °C) while monitoring for byproduct formation by TLC or LC-MS.[15] |
| Catalyst Issues (Buchwald-Hartwig) | The palladium catalyst or ligand may be deactivated, often due to exposure to air or moisture. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).[7] The choice of ligand is also crucial; sterically hindered and electron-rich phosphine ligands are often necessary.[7][11] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: High Percentage of Di-substituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-bis(4-chlorobenzyl)piperazine byproduct. How can I improve the selectivity for the mono-substituted product?
Answer: This is the most common challenge in piperazine chemistry. Improving mono-selectivity requires precise control over the reaction parameters to disfavor the second substitution.
Strategies for Enhancing Mono-Selectivity
| Strategy | Detailed Protocol & Explanation |
| Use Large Excess of Piperazine | Why it works: By increasing the concentration of unsubstituted piperazine, the 4-chlorobenzyl chloride is statistically more likely to react with a free piperazine molecule than with the already formed mono-substituted product. Protocol: Use 5 to 10 molar equivalents of piperazine for every 1 equivalent of 4-chlorobenzyl chloride.[11][12] |
| Slow Reagent Addition | Why it works: This maintains a low, steady concentration of the electrophile, minimizing its opportunity to react with the mono-substituted product. Protocol: Dissolve the 4-chlorobenzyl chloride in the reaction solvent and add it dropwise to the piperazine solution over several hours using a syringe pump.[11] |
| Lower Reaction Temperature | Why it works: The second N-alkylation step may have a higher activation energy than the first. Lowering the temperature can reduce the rate of the second reaction more significantly, thus improving selectivity.[12][14] Protocol: Run the reaction at room temperature or cooled in an ice bath (0 °C). |
| Employ a Protecting Group (Most Reliable) | Why it works: Using mono-N-Boc-piperazine physically blocks one nitrogen atom, ensuring that substitution can only occur at the unprotected site.[3][11] Protocol: Perform the N-alkylation on N-Boc-piperazine. After purification, the Boc group is easily removed with an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.[3] |
Decision Tree for Synthesis Strategy
Caption: Decision tree for selecting a synthetic strategy.
Problem 3: Difficulty Isolating the Product During Work-up
Question: I believe my reaction has worked, but I am losing my product during the aqueous extraction. What is happening?
Answer: This is a frequent issue caused by the basic nature of the piperazine product. The mono-alkylated piperazine derivative is an amine and will readily form a water-soluble salt in the presence of acid.
Cause and Solution
-
Cause: During the reaction, an acid (e.g., HCl from the reaction of 4-chlorobenzyl chloride) is produced. If this acid is not fully neutralized, or if the work-up involves an acidic wash, your product will be protonated to form an ammonium salt. This salt is highly polar and will partition into the aqueous layer rather than the organic extraction solvent (e.g., ethyl acetate, dichloromethane).[3][13]
-
Solution: To recover your product, you must convert the salt back to the free base, which is less polar and will be soluble in organic solvents.
-
Separate the aqueous layer that you suspect contains your product.
-
Cool the aqueous layer in an ice bath.
-
Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, while stirring until the pH is basic (pH > 9).[13]
-
Extract the now-basic aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.
-
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine (Stoichiometric Control)
This protocol prioritizes simplicity and avoids protecting group steps.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (10.0 eq.) and anhydrous acetonitrile (approx. 0.2 M relative to the alkylating agent).
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add Electrophile: Dissolve 4-chlorobenzyl chloride (1.0 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine suspension at room temperature over 1-2 hours.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine.
-
If the product remains in the aqueous layer, perform a basic work-up as described in Problem 3 .
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with 4-Chlorobenzaldehyde
This protocol is excellent for achieving clean, selective mono-alkylation.
-
Setup: In a round-bottom flask, dissolve piperazine (2.0-3.0 eq.) and 4-chlorobenzaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the mixture. Be cautious, as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
- 1-(4-Chlorobenzhydryl)piperazine synthesis. ChemicalBook.
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central.
- Synthesis of (c) 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine. PrepChem.com.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate.
- Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Request PDF - ResearchGate.
- Troubleshooting common issues in the synthesis of N-substituted piperidines. Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Preventing di-substitution in piperazine N-alkylation reactions. Benchchem.
- Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma.
- Technical Support Center: Synthesis of Piperazine Derivatives. Benchchem.
- Optimizing reaction conditions for the N-alkylation of piperazine. Benchchem.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
- Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Benchchem.
- Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Google Patents.
- N alkylation at sp 3 Carbon Reagent Guide.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- PRODUCT INFORMATION. Cayman Chemical.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem.
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
- 1-benzylpiperazine. Organic Syntheses Procedure.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Optimizing Drug Discovery: The Role of this compound in Research.
- This compound. BOC Sciences.
- Unsuccessful intramolecular N-alkylation strategy. ResearchGate.
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Technical Support Center: 1-(4-Chlorobenzyl)piperazine Solubility
Welcome to the technical support guide for 1-(4-Chlorobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical steps to ensure successful and repeatable experimental outcomes.
Section 1: Understanding the Root Cause of Solubility Issues
The primary challenge in working with this compound is its limited solubility in neutral aqueous solutions. This behavior is a direct consequence of its physicochemical properties.
Like many pharmaceutical compounds, this compound is a weakly basic molecule.[1] Its structure includes a piperazine ring, which contains two nitrogen atoms. These nitrogens can be protonated, significantly influencing the molecule's overall charge and, consequently, its solubility.[2][3]
A key parameter is the pKa , which is the pH at which the compound is 50% ionized and 50% unionized. For this compound, the predicted pKa is approximately 9.11.[4] This indicates it is a base. For weakly basic drugs, solubility increases as the pH of the solution decreases.[1] At a pH below the pKa, the molecule becomes protonated (ionized), making it more polar and thus more soluble in aqueous media. Conversely, at a pH above the pKa, it exists predominantly in its neutral, less soluble form.
Physicochemical Properties of this compound
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₁H₁₅ClN₂ | - |
| Molecular Weight | 210.70 g/mol | - |
| Predicted pKa | 9.11 ± 0.10 | The compound is a weak base. It will be poorly soluble at neutral (pH 7.4) and alkaline pH but will become more soluble at acidic pH.[4] |
| Predicted LogP | 3.4 | This value indicates high lipophilicity ("oil-loving"), which corresponds to low intrinsic aqueous solubility. |
Section 2: Troubleshooting Guide - A Step-by-Step Approach
Encountering precipitation or cloudiness when preparing your solutions can be a significant roadblock. This guide provides a logical workflow to diagnose and solve solubility issues.
Troubleshooting Workflow
Here is a visual guide to the decision-making process for addressing solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Strategy 1: pH Adjustment (Recommended First Approach)
The most effective method for solubilizing weakly basic compounds is to adjust the pH.[1][5] By preparing the initial stock solution in an acidic vehicle, you protonate the piperazine nitrogens, forming a highly soluble salt.
Experimental Protocol: Acidic Stock Preparation
-
Preparation of Vehicle: Prepare a sterile solution of 0.1 M Hydrochloric Acid (HCl).
-
Weighing Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the acidic vehicle dropwise to the powder while vortexing or stirring. For example, to make a 10 mM stock, you would dissolve 21.07 mg in 10 mL of 0.1 M HCl.
-
Observation: The compound should readily dissolve to form a clear solution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Dilution into Final Buffer: When diluting this acidic stock into your final experimental buffer (e.g., PBS, pH 7.4), perform the dilution slowly and with vigorous stirring. The buffer's capacity should be sufficient to neutralize the small amount of acid added, resulting in a final pH suitable for your assay.
-
Crucial Tip: Always add the acidic stock to the final buffer, not the other way around. This ensures rapid pH equilibration and prevents localized areas of high pH that could cause precipitation.
-
Strategy 2: Utilizing Co-solvents
If pH adjustment alone is insufficient or not suitable for your experimental system, the use of a water-miscible organic co-solvent is the next logical step.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep lipophilic compounds in solution.[5]
Commonly Used Co-solvents
| Co-solvent | Typical Starting % (in final media) | Considerations |
| DMSO (Dimethyl sulfoxide) | 0.1% - 1.0% | Excellent solubilizing power. Can be toxic to cells at concentrations >1%. Ensure the final concentration is consistent across all experimental conditions, including vehicle controls. |
| Ethanol | 1% - 5% | Generally less toxic than DMSO but may have lower solubilizing power for this compound. Can affect protein structure at higher concentrations. |
| PEG 400 (Polyethylene glycol 400) | 1% - 10% | A good option for in vivo studies due to its low toxicity. May increase the viscosity of the solution. |
Experimental Protocol: Co-solvent Stock Preparation
-
Dissolution: Dissolve the this compound directly in 100% DMSO (or another suitable co-solvent) to create a high-concentration primary stock (e.g., 50-100 mM).
-
Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous buffer.
-
Precipitation Check: After each dilution step, visually inspect the solution for any signs of precipitation (the "crash-out" effect). This will help you determine the maximum soluble concentration in your specific buffer system with that percentage of co-solvent.
Strategy 3: Advanced Solubilization Techniques
For particularly challenging applications requiring high concentrations, more advanced formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[8] The hydrophobic drug molecule sits inside the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Surfactants can solubilize hydrophobic compounds by forming micelles.[6] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in low concentrations (e.g., 0.01% - 0.1%) to improve wetting and solubility.[1]
Section 3: Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO to make a 50 mM stock. When I diluted it 1:1000 into PBS (pH 7.4), it immediately turned cloudy. What happened?
This is a classic example of a compound "crashing out" of solution. While your compound is highly soluble in the organic solvent (DMSO), its solubility in the final aqueous buffer is much lower, especially at neutral pH. When you dilute the DMSO stock, the solvent environment abruptly changes from 100% organic to 99.9% aqueous. The compound is no longer soluble in this new environment and precipitates. To solve this, consider using the pH adjustment method (Strategy 1) or performing a stepwise dilution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (buffer with the same final percentage of DMSO but without your compound) to ensure the solvent itself is not causing any cytotoxic or confounding effects.
Q3: Can I just sonicate my cloudy buffer solution until the compound dissolves?
While sonication can help break up particles and accelerate the dissolution of a compound that is slow to dissolve, it will not increase the thermodynamic solubility limit.[7] If the compound has precipitated because the concentration is above its solubility limit in that specific buffer, sonication will only create a temporary, unstable suspension. The compound will likely precipitate out again over time. It is better to address the root cause using the strategies outlined above.
Q4: Is it better to use the hydrochloride salt form of this compound if it's available?
Yes. If a pre-made salt form (e.g., this compound HCl) is available, it is often a more convenient starting point. Salt forms of basic drugs are created by reacting them with an acid, which effectively pre-protonates the molecule.[5][8] This dramatically increases their aqueous solubility compared to the free base form. However, even with a salt, you may still encounter solubility limits in neutral buffers at high concentrations.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
- ACS Publications. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
- PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF.
- ChemicalBook. (2025, September 25). This compound.
- PubChem - NIH. (n.d.). Piperazine.
- ChemicalBook. (2025, December 7). 1-(4-Chlorobenzhydryl)piperazine.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Oakwood Chemical. (n.d.). This compound.
- Wikipedia. (n.d.). Piperazine.
- PubChem - NIH. (n.d.). 4-Chlorobenzylpiperazine.
- Pharmaffiliates. (n.d.). CAS No : 23145-88-2 | Product Name : this compound.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Chem-Impex. (n.d.). This compound.
Sources
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- 4. This compound | 23145-88-2 [chemicalbook.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Stability of 1-(4-Chlorobenzyl)piperazine in DMSO solution over time
Technical Support Center: Compound Integrity Services
Introduction
Welcome to the Technical Support Center. This guide provides in-depth technical and practical information regarding the stability of 1-(4-Chlorobenzyl)piperazine when prepared and stored in Dimethyl Sulfoxide (DMSO). Ensuring the stability of your compound stock is paramount for generating reproducible and reliable experimental data. This document addresses common questions, provides validated experimental protocols for stability assessment, and offers troubleshooting advice for issues you may encounter.
Core Stability Concerns: Question & Answer
Q1: What is the expected stability of this compound in a DMSO stock solution at various temperatures?
While this compound is a relatively stable molecule, its long-term integrity in DMSO is influenced by storage conditions. Generally, most compounds exhibit good stability in anhydrous DMSO when stored frozen.[1][2] However, factors such as water content, temperature, and light exposure can initiate degradation.
-
Room Temperature (~25°C): Not recommended for storage beyond the duration of an experiment (a few hours). DMSO is highly hygroscopic, meaning it readily absorbs atmospheric moisture.[3][4] The presence of water can facilitate hydrolysis or other degradation pathways over time.[1][5]
-
Refrigerated (4°C): Also not recommended for long-term storage. While cooler than ambient temperature, it is not cold enough to significantly slow most chemical degradation processes. Furthermore, the freezing point of DMSO is 18.5°C, so storage at 4°C keeps it in a liquid state where molecular mobility and reactivity are higher than in a frozen state.[6]
-
Frozen (-20°C to -80°C): This is the industry-standard and recommended condition for storing DMSO stock solutions.[7][8] At these temperatures, chemical and physical processes are drastically slowed, preserving the compound's integrity for months to years. For long-term archival, -80°C is preferable.[7]
Q2: What are the most likely degradation pathways for this compound in DMSO?
Based on the structure, which contains a piperazine ring and a chlorobenzyl moiety, several potential degradation pathways exist, especially under suboptimal storage conditions (e.g., presence of water, oxygen, light, or contaminants).
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.[9] This is a common degradation pathway for amine-containing compounds. DMSO itself can act as a mild oxidant under certain conditions, although this is more common at elevated temperatures.[6]
-
Hydrolysis: If water is present in the DMSO, hydrolytic cleavage of the benzyl-piperazine C-N bond is a possibility, though it typically requires acidic or basic catalysis. This would yield 4-chlorobenzyl alcohol/aldehyde and piperazine.
-
Photodegradation: Aromatic and halogenated compounds can be sensitive to light.[9] Exposure to UV or even ambient light over extended periods can induce degradation. It is crucial to store solutions in amber vials or otherwise protected from light.
Q3: How do repeated freeze-thaw cycles impact the stability of my compound?
While general studies on large compound libraries have shown that many compounds can withstand a limited number of freeze-thaw cycles (e.g., 5-10) without significant degradation, it is considered a high-risk practice.[1][2][5] The primary issues are:
-
Moisture Introduction: Each thaw cycle creates an opportunity for atmospheric moisture to condense inside the vial, increasing the water content of the DMSO stock.[3]
-
Concentration Gradients: During freezing, the solute (your compound) can become concentrated in the remaining liquid phase, which may lead to precipitation.
-
Accelerated Degradation: The time spent in the liquid state during thawing allows degradation reactions to proceed.
The single most effective way to mitigate this risk is to aliquot your primary stock solution into smaller, single-use volumes. [7][10] This ensures the main stock is not repeatedly thawed and that each experiment uses a solution that has been minimally handled.
Experimental Protocol: Time-Course Stability Assessment via HPLC-UV
This protocol provides a robust framework for quantitatively assessing the stability of your this compound stock. The goal is to measure the percentage of the parent compound remaining at different time points and under various storage conditions.
Objective
To quantify the degradation of this compound in DMSO over time by monitoring its peak area relative to a stable internal standard (IS).
Experimental Workflow Diagram
Caption: Workflow for assessing compound stability in DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Internal Standard (IS): A structurally similar, stable compound with a different retention time. For example, 1-Benzylpiperazine or a related analogue.
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (LC-MS grade)
-
Amber glass or low-retention polypropylene vials
Procedure
-
Stock Solution Preparation:
-
Allow the solid compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM primary stock solution of this compound in anhydrous DMSO. Ensure complete dissolution by vortexing.
-
Prepare a separate 10 mM stock solution of your chosen Internal Standard in DMSO.
-
-
Aliquoting and Storage:
-
Dispense the primary stock solution into multiple labeled vials, one for each time point and condition (e.g., T=0, 24h, 7 days, 1 month for both Room Temp and -20°C).
-
Immediately process the T=0 sample as described below.
-
Place the remaining aliquots at their designated storage conditions, protected from light.
-
-
Sample Preparation for Analysis (at each time point):
-
Retrieve the designated aliquot. If frozen, allow it to thaw completely at room temperature.
-
Create a working sample by diluting the stock solution to a suitable concentration (e.g., 50 µM) in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).
-
Spike each working sample with the Internal Standard to a final concentration of 50 µM. This corrects for injection volume variability.[1][5]
-
-
HPLC-UV Analysis:
-
Analyze all samples using a validated HPLC-UV method. The T=0 sample serves as the 100% integrity reference.
-
The following table provides a robust starting point for method development.
-
Data Presentation: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that improves peak shape for basic compounds like piperazines by minimizing silanol interactions.[9][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Gradient | 5% to 95% B over 5-7 minutes | A standard gradient to ensure elution of the compound and any potential degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Provides stable and reproducible retention times.[11] |
| Injection Vol. | 2-5 µL | Standard volume to avoid column overload. |
| Detection | UV at λmax (approx. 230 nm) | The chlorophenyl moiety provides strong UV absorbance. Determine the exact λmax from a PDA/DAD scan of a fresh standard.[12] |
Data Analysis
-
For each chromatogram, integrate the peak area of this compound and the Internal Standard.
-
Calculate the Peak Area Ratio for each sample: Ratio = Area(Compound) / Area(IS).
-
Calculate the percent stability at each time point (Tx) relative to the initial time point (T0): % Remaining = (Ratio_Tx / Ratio_T0) * 100%
Data Presentation: Summary of Stability Results (Template)
| Time Point | Storage Temp. | % Remaining (Mean ± SD, n=3) | Observations (e.g., new peaks) |
| T = 0 | N/A | 100% | Baseline |
| T = 24 hours | 25°C | [Insert Data] | |
| T = 24 hours | -20°C | [Insert Data] | |
| T = 7 days | 25°C | [Insert Data] | |
| T = 7 days | -20°C | [Insert Data] | |
| T = 1 month | 25°C | [Insert Data] | |
| T = 1 month | -20°C | [Insert Data] |
Troubleshooting Guide
Q: My chromatogram shows new peaks appearing over time, especially in the room temperature sample. What should I do?
This is a classic sign of degradation.[9] The new peaks represent degradation products.
-
Action: Your primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of these new peaks, allowing you to hypothesize their structures (e.g., an M+16 peak would suggest an oxidation event).[10][13]
-
Causality: The appearance of these peaks validates the need for proper storage, as it demonstrates the compound is not stable indefinitely at room temperature.
Q: The peak area for my compound is decreasing, but I don't see any corresponding new peaks. What is happening?
This scenario can be caused by several issues:
-
Precipitation: The compound may be falling out of solution, especially if the concentration is high or if it was subjected to freeze-thaw cycles. Solution: Visually inspect the vial for any solid material. Centrifuge the sample before taking an aliquot for dilution. If precipitation is suspected, consider lowering the stock concentration.[14][15]
-
Adsorption: The compound may be adsorbing to the surface of the storage container. Solution: Use low-retention polypropylene tubes or silanized glass vials to minimize surface binding.[7]
-
Non-UV-Active Degradants: The compound could be degrading into products that do not have a chromophore and are therefore invisible to the UV detector. Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. An LC-MS analysis in full scan mode can also reveal non-UV-active species.
Q: My chromatographic peak shape is poor (tailing or splitting), making integration unreliable. How can I improve it?
Poor peak shape for amine-containing compounds is often due to secondary interactions with the stationary phase.[9]
-
Cause: The basic nitrogen atoms in the piperazine ring can interact with acidic residual silanols on the silica-based C18 column, causing peak tailing.
-
Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or 0.05% trifluoroacetic acid. This protonates the basic sites on your analyte, preventing unwanted column interactions and resulting in sharper, more symmetrical peaks.[9][10]
Logical Troubleshooting Diagram
Caption: Troubleshooting flow for decreased compound signal.
Frequently Asked Questions (FAQs)
Q: What grade of DMSO is required for preparing stock solutions? A: Always use anhydrous, high-purity (≥99.9%) DMSO, often labeled as "molecular biology grade" or "for cell culture."[7] The low water content is critical to prevent hydrolysis and maintain compound stability.
Q: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to check the stability of my compound? A: Absolutely. ¹H NMR is a powerful, non-destructive technique for assessing stability.[16] By acquiring a spectrum of your stored sample and comparing it to a reference spectrum of a freshly prepared sample, you can quickly identify degradation. Look for the appearance of new signals or changes in the relative integrals of the parent compound's peaks. This provides direct structural evidence of integrity or degradation.[17]
Q: What is the best way to handle DMSO safely in the lab? A: DMSO readily penetrates the skin and can carry dissolved substances with it.[18] Always wear appropriate personal protective equipment (PPE), including double-layered nitrile or butyl rubber gloves, a lab coat, and safety glasses. Handle DMSO in a well-ventilated area or a chemical fume hood.
References
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]
-
Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. [Link]
-
Li, S., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. PMC - NIH. [Link]
-
Namjoshi, O., et al. (2016). Thermal Degradation of Piperazine Blends with Diamines. ResearchGate. [Link]
-
Wang, X., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
University of St Andrews. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of St Andrews. [Link]
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. [Link]
-
Sakharchi, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]
-
Tanthana, J., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Kumar, R., et al. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher. [Link]
-
ResearchGate. (2025). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. ResearchGate. [Link]
-
Jekle, M., & Becker, T. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. [Link]
-
ResearchGate. (2025). LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron. ResearchGate. [Link]
-
Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]
-
Shanks, K. G., & Behonick, G. S. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
-
ResearchGate. (2025). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. [Link]
-
ResearchGate. (2025). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). ResearchGate. [Link]
-
Yang, Z., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]
-
Jain, D., et al. (2020). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. MDPI. [Link]
-
Marti, R., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]
-
ResearchGate. (2025). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. [Link]
-
University of Waterloo. (2023). DIMETHYL SULFOXIDE (DMSO). University of Waterloo. [Link]eline-dmso-nov2023.pdf)
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- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwaterloo.ca [uwaterloo.ca]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Chlorobenzyl)piperazine for Preclinical Studies
Welcome to the Technical Support Center for the synthesis and scale-up of 1-(4-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful synthesis and scale-up of this key pharmaceutical intermediate.[1][2] Our focus is on ensuring scientific integrity, process robustness, and the delivery of high-quality material suitable for preclinical evaluation.
I. Introduction to the Synthesis of this compound
This compound is a crucial building block in the synthesis of numerous biologically active molecules, particularly those targeting the central nervous system.[1][2] Its synthesis is primarily achieved through two common routes: direct N-alkylation and reductive amination. The choice of synthetic route for scale-up depends on factors such as cost of goods, process safety, impurity profile, and scalability.
Visualizing the Synthetic Pathways
Caption: Overview of primary synthetic routes to this compound.
II. Troubleshooting Guide: Common Issues in Synthesis and Scale-Up
This section addresses specific challenges you may encounter during the synthesis and scale-up of this compound in a direct question-and-answer format.
Issue 1: Low Yield of this compound and Formation of Di-substituted Byproduct.
-
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-bis(4-chlorobenzyl)piperazine byproduct. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[3] To enhance mono-selectivity, especially during scale-up, consider the following strategies:
-
Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the 4-chlorobenzyl chloride is a statistically effective way to favor the reaction of the electrophile with an unsubstituted piperazine molecule.[4]
-
Slow Addition of Reagents: A slow, controlled addition of the 4-chlorobenzyl chloride at a low temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[4] On a larger scale, this requires careful consideration of heat transfer to maintain a consistent internal temperature.
-
Use of Protecting Groups: A highly effective, albeit multi-step, method involves using a mono-protected piperazine, such as N-Boc-piperazine.[4][5] This ensures that only one nitrogen atom is available for the reaction. The protecting group can be subsequently removed.[6] While this adds steps to the process, it often results in a cleaner reaction profile and simplifies purification.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) forms the mono-salt in the reaction mixture.[7] The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[7] This is a cost-effective, one-pot method.[7]
-
Issue 2: Difficulties in Product Purification and Isolation.
-
Question: I'm struggling to purify the crude product. Column chromatography is not practical for the scale I'm working at, and I'm having trouble with co-eluting impurities. What are my options?
-
Answer: Purification is a critical step in preclinical manufacturing. Here are some strategies to consider:
-
Acid-Base Extraction: this compound is a basic compound. You can dissolve the crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer as its salt. The di-substituted byproduct, being less basic, may remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method for removing impurities.[8] Consider screening various solvents to find optimal conditions for crystallization.
-
Salt Formation and Crystallization: Formation of a salt (e.g., hydrochloride or dihydrochloride) can facilitate purification through crystallization, as salts often have better-defined crystalline forms than the free base.
-
Issue 3: Inconsistent Reaction Profile and Impurity Formation at Scale.
-
Question: My reaction works well at the 1g scale, but when I scaled it up to 100g, I'm seeing new impurities and the reaction is not going to completion. What could be the cause?
-
Answer: Scale-up often introduces new challenges related to mass and heat transfer.
-
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient for the reaction volume.
-
Temperature Control: Exothermic reactions can be difficult to control on a larger scale. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. A robust cooling system is essential. Consider a slower addition rate of the limiting reagent to manage the exotherm.
-
Raw Material Quality: The purity of starting materials can have a more significant impact on the outcome of a large-scale reaction. Ensure that the piperazine and 4-chlorobenzyl chloride are of high purity and that their quality is consistent across batches.
-
Visualizing the Troubleshooting Workflow
Sources
Technical Support Center: Purification of 1-(4-Chlorobenzyl)piperazine
Welcome to the technical support center for 1-(4-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the purification of this important chemical intermediate. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the integrity and purity of your compound for downstream applications.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently utilized as a scaffold in the synthesis of compounds targeting the central nervous system (CNS).[1] Its purity is paramount, as even minor impurities can significantly impact the outcomes of biological assays and the safety profile of potential drug candidates. The primary synthetic route involves the N-alkylation of piperazine with 4-chlorobenzyl chloride. While seemingly straightforward, this reaction is often accompanied by challenges, primarily the formation of side products and difficulties in isolating the desired monosubstituted product in high purity. This guide provides practical, field-tested solutions to these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The most prevalent impurity is the disubstituted byproduct, 1,4-bis(4-chlorobenzyl)piperazine. This arises from the over-alkylation of the piperazine ring, where both nitrogen atoms react with the 4-chlorobenzyl chloride electrophile.[2][3] Other potential impurities include:
-
Unreacted Starting Materials: Residual piperazine and 4-chlorobenzyl chloride.
-
Side-Products from Starting Material: Impurities in the 4-chlorobenzyl chloride, such as bis(4-chlorobenzyl) ether, can carry through the synthesis.[4]
-
Degradation Products: The piperazine moiety can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time.[2]
Q2: What are the primary methods for purifying crude this compound?
The purification strategy depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:
-
Acid-Base Extraction: Exploiting the basic nature of the piperazine nitrogens to separate the product from non-basic impurities.
-
Crystallization: Often performed after converting the free base to a salt (e.g., dihydrochloride), which typically has better-defined crystallinity and is more stable.[2]
-
Flash Column Chromatography: Effective for removing closely related impurities, such as the disubstituted byproduct, on small to medium scales.[5]
-
Vacuum Distillation: Suitable for purifying the free base, which is a liquid at room temperature, provided it is thermally stable under the required conditions.[6]
Q3: How can I effectively assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, typically using a UV detector. A well-developed method can resolve the desired product from starting materials and key byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for purity estimation if appropriate internal standards are used. The absence of signals corresponding to impurities (e.g., the second benzyl group in the disubstituted product) is a key indicator of purity.
-
Melting Point Analysis: For solid derivatives like the dihydrochloride salt, a sharp melting point range close to the literature value indicates high purity.[5]
Q4: My purified this compound is an oil/low-melting solid. Is this normal, and how should I store it?
Yes, the free base of this compound is a high-boiling liquid or a low-melting solid.[6] It is also known to absorb atmospheric carbon dioxide, which can affect its purity over time.[2] For long-term storage, it is highly recommended to convert it to a more stable crystalline salt, such as the dihydrochloride. If storing as the free base, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.
Troubleshooting Guide: From Synthesis to Pure Compound
This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Problem: My initial work-up resulted in a low yield of crude product.
Q: I've completed the reaction between piperazine and 4-chlorobenzyl chloride, but after aqueous work-up and extraction, my yield is much lower than expected. What went wrong?
A: Low yield at this stage typically points to one of three issues: incomplete reaction, formation of water-soluble byproducts, or inefficient extraction.
Causality & Solution:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically 4-chlorobenzyl chloride) is consumed. If the reaction has stalled, gentle heating may be required.[5]
-
Formation of Water-Soluble Salts: During the reaction, piperazine dihydrochloride can precipitate, especially if using a non-polar solvent.[7] Your desired product, being a base, can also form salts that may have some water solubility. Ensure that during the extractive work-up, the aqueous layer is made sufficiently basic (pH > 12) with a strong base like NaOH to ensure the product is in its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.
-
Inefficient Extraction: this compound, even as a free base, can have some slight aqueous solubility. It is advisable to perform multiple extractions (e.g., 3-4 times) with your organic solvent and then combine the organic layers. A final wash of the combined organic layers with brine can help to break any emulsions and remove excess water.
Problem: The crude product is a persistent oil and refuses to crystallize.
Q: I have isolated my crude product as a thick, brown oil. I've tried cooling it and scratching the flask, but it won't solidify for recrystallization. How can I purify it?
A: This is a very common issue, especially when impurities are present that act as crystallization inhibitors. The oily nature of the free base also contributes to this difficulty.
Causality & Solution:
-
High Impurity Load: The presence of the disubstituted byproduct and residual solvents can significantly hinder crystallization. The best approach here is to convert the oily free base into its dihydrochloride salt. This salt is typically a stable, crystalline solid that is much more amenable to purification by recrystallization.[2]
-
"Oiling Out": This phenomenon occurs when a compound comes out of solution as a liquid rather than a solid.[8] This often happens if the solution is cooled too quickly or if the chosen solvent is not ideal. The solution is to dissolve the crude oil in a suitable solvent (like isopropanol or ethanol), and then slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through it). The dihydrochloride salt will precipitate out. This precipitate can then be isolated and subjected to a proper recrystallization.
Problem: Recrystallization of the dihydrochloride salt is not improving purity.
Q: I've successfully converted my product to the dihydrochloride salt, but after recrystallization, my NMR/HPLC still shows significant impurities. What can I do to optimize this step?
A: An ineffective recrystallization is almost always due to the choice of solvent or the cooling/washing procedure.[9]
Causality & Solution:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For the dihydrochloride salt of this compound, alcoholic solvents like ethanol or isopropanol, often with a small amount of water, are good starting points.[7] A systematic solvent screen is recommended.
-
Cooling Too Rapidly: Fast cooling traps impurities within the growing crystal lattice.[11] After dissolving the salt in the minimum amount of hot solvent, allow it to cool slowly to room temperature undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal recovery.
-
Insufficient Washing: The surface of the collected crystals will be coated with mother liquor, which is rich in impurities. It is critical to wash the filtered crystals with a small amount of cold recrystallization solvent to remove these residual impurities without dissolving a significant amount of the product.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action |
| Low Yield After Work-up | Incomplete reaction; inefficient extraction. | Monitor reaction by TLC/LC-MS. Ensure aqueous layer is strongly basic (pH > 12) before extraction. Perform multiple extractions. |
| Oily Product / Fails to Crystallize | High impurity load; product is a free base. | Convert the crude oil to its dihydrochloride salt, which is a crystalline solid.[2] |
| Poor Purity After Recrystallization | Incorrect solvent; cooling too quickly; improper washing. | Perform a solvent screen (e.g., ethanol, isopropanol). Allow slow cooling to room temperature before placing in an ice bath. Wash collected crystals with a small amount of cold solvent.[9][11] |
| Co-eluting Impurities in Chromatography | Similar polarity of product and impurity (e.g., the 1,4-disubstituted byproduct). | Adjust the solvent system polarity. Consider using a gradient elution. Ensure the column is not overloaded. |
Experimental Protocols & Visualizations
Workflow for Purification of this compound
The diagram below outlines the decision-making process for purifying the crude product obtained from the synthesis.
Caption: General purification workflow for this compound.
Protocol 1: Purification via Dihydrochloride Salt Formation and Recrystallization
This protocol is highly effective for removing the common 1,4-bis(4-chlorobenzyl)piperazine impurity.
-
Dissolution: Dissolve the crude this compound oil in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol (approx. 3-5 mL per gram of crude material).
-
Acidification: While stirring, slowly add a solution of concentrated hydrochloric acid (37%) dropwise until the solution becomes strongly acidic (test with pH paper). Alternatively, a solution of 2M HCl in IPA can be used. A white precipitate of the dihydrochloride salt should form immediately.
-
Isolation: Stir the resulting slurry for 30 minutes, then cool the mixture in an ice bath for another 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to fully dissolve the solid. Allow the solution to cool slowly to room temperature.
-
Final Collection: Once crystals have formed, cool the flask in an ice bath for 30 minutes. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC-UV
This method provides a baseline for assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Formation of Common Synthesis Byproducts
The following diagram illustrates the primary reaction and the key side reaction.
Caption: Synthesis of this compound and a key byproduct.
References
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Synth. Coll. Vol. 4, p.84. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
- Ponnusamy, S., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of this compound in Research. Retrieved from [Link]
-
Krascsenicsová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. Retrieved from [Link]
- Al-Janabi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3).
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate. Retrieved from [Link]
-
Cacciatore, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(9), 10568–10583. Retrieved from [Link]
-
Dong, L., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 117–123. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Trazodone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Gemo, N., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1572–1581. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 5. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 98 23145-88-2 [sigmaaldrich.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to 1-(4-Chlorobenzyl)piperazine Stability
Welcome to the Technical Support Center for 1-(4-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth technical knowledge and practical, field-proven insights to ensure the long-term stability and integrity of your this compound samples, thereby safeguarding the validity of your experimental results.
Introduction: Understanding the Molecule
This compound is a versatile building block in medicinal chemistry and a member of the benzylpiperazine family. Its structure, featuring a piperazine ring, a benzyl group, and a chloro-substituent, dictates its reactivity and, consequently, its stability profile. Degradation, often subtle, can introduce impurities that may lead to inconsistent experimental outcomes, side reactions, or erroneous biological data. This guide will equip you with the knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by four factors:
-
Atmosphere: Exposure to oxygen can lead to oxidative degradation.
-
Light: The aromatic chlorine substituent makes the molecule susceptible to photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
Moisture and Contaminants: The presence of water can facilitate hydrolytic degradation, although this is less common for the core structure. Acidic or basic contaminants can catalyze decomposition.
Q2: I've noticed a yellowing of my this compound liquid over time. What could be the cause?
A2: A change in color, such as yellowing, is a common indicator of degradation. This is often due to the formation of oxidized impurities or photodegradation products. The extended conjugation in these newly formed molecules can absorb light in the visible spectrum, resulting in a colored appearance. It is crucial to re-analyze the purity of the material before use if any change in appearance is observed.
Q3: Can I store this compound at room temperature for short periods?
A3: While benzylpiperazines are generally more stable than other piperazine derivatives, storage at room temperature is not recommended, even for short durations[1][2]. Studies on similar compounds have shown that degradation is significantly minimized at lower temperatures[1][3]. For optimal stability, it is best to adhere to the recommended storage conditions at all times.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | Oxidative degradation (e.g., N-oxide formation), photodegradation, or reaction with contaminants. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Review storage conditions: ensure the container is tightly sealed and purged with an inert gas. 3. If photodegradation is suspected, switch to an amber vial or store the container in a dark place. 4. Consider re-purifying the sample if the impurity level is unacceptable for your application. |
| Inconsistent results in bioassays using different batches of the compound. | Variation in the purity of the batches due to degradation during storage. | 1. Perform a purity check on all batches before use. 2. Implement a strict "first-in, first-out" inventory system. 3. Standardize storage procedures across all laboratories and personnel. |
| Precipitate formation in a solution of this compound. | Formation of insoluble degradation products or reaction with the solvent or a contaminant. | 1. Analyze the precipitate to identify its composition. 2. If it is a degradation product, discard the stock solution and prepare a fresh one from a pure sample. 3. Ensure the solvent is of high purity and free from acidic or reactive impurities. |
In-Depth Technical Insights: The Science Behind Degradation
To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms.
Oxidative Degradation
The tertiary amine in the piperazine ring is susceptible to oxidation. The lone pair of electrons on the nitrogen atom can react with atmospheric oxygen, especially in the presence of light or trace metal catalysts, to form N-oxides.
-
Mechanism: The reaction proceeds via a radical mechanism or direct nucleophilic attack on an oxygen species.
-
Consequences: The formation of N-oxides introduces a polar functional group, which can alter the compound's solubility, chromatographic behavior, and biological activity.
Photodegradation
The chlorobenzene moiety in this compound is a chromophore that can absorb UV light. This absorption can lead to the homolytic cleavage of the carbon-chlorine bond, initiating a free-radical chain reaction.
-
Mechanism: UV light provides the energy to break the C-Cl bond, forming a phenyl radical and a chlorine radical. These highly reactive species can then participate in a variety of reactions, leading to a complex mixture of degradation products[4][5][6]. Most chlorobenzene in the environment is degraded by photochemically-generated hydroxyl radicals[7].
-
Consequences: Photodegradation can lead to the formation of dechlorinated species, biphenyl derivatives, and other complex aromatic compounds, significantly compromising the sample's purity.
Thermal Degradation
While stable at recommended storage temperatures, elevated temperatures provide the activation energy for various degradation reactions to occur at an accelerated rate. For piperazine and its derivatives, thermal degradation can involve complex fragmentation and polymerization pathways[8].
Recommended Storage Protocol
To ensure the long-term stability of this compound, adhere to the following protocol:
Materials:
-
High-purity this compound
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Freezer (-20°C) or refrigerator (2-8°C)[9]
-
Parafilm or other sealing film
Procedure:
-
Aliquot: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.
-
Inert Atmosphere: Before sealing, flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) for 15-30 seconds. This displaces oxygen and moisture.
-
Secure Sealing: Tightly cap the vial. For long-term storage, wrap the cap with Parafilm to provide an additional barrier against atmospheric exchange.
-
Light Protection: Store the amber vial in a dark place, such as a freezer or refrigerator box, to protect it from light.
-
Temperature Control: For long-term storage, a freezer at -20°C is ideal. For short-term storage (up to a few weeks), a refrigerator at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Visualizing the Storage and Handling Workflow
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Decision workflow for optimal storage and handling of this compound.
References
-
CORE. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]
- Bhatkhande, D. S., Sawant, S. B., Schouten, J. C., & Pangarkar, V. G. (2004). Photocatalytic degradation of chlorobenzene using solar and artificial UV radiation. Journal of Chemical Technology and Biotechnology, 79(4), 354–360.
-
ResearchGate. (2008). Photocatalytic Degradation of Chlorobenzene by TiO2 in High-Temperature and High-Pressure Water. Retrieved from [Link]
-
Eawag. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]
- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Retrieved from [Link]
-
PubMed. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]
-
State of New Jersey. (n.d.). Piperazine - HAZARD SUMMARY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylpiperazine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Retrieved from [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
PubMed. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 23145-88-2 [chemicalbook.com]
Technical Support Center: Optimizing HPLC Analysis of 1-(4-Chlorobenzyl)piperazine
Welcome to the technical support center for the HPLC analysis of 1-(4-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and robustness of your chromatographic results.
Introduction to the Analysis of this compound
This compound is a piperazine derivative with a chemical structure that lends itself to reversed-phase HPLC analysis with UV detection due to the presence of the chlorobenzyl chromophore.[1][2] However, as a basic compound, it is prone to interactions with residual silanols on silica-based stationary phases, which can lead to common chromatographic issues such as peak tailing and poor reproducibility.[3] This guide will address these challenges head-on, providing a framework for robust method optimization and effective troubleshooting.
Recommended Starting HPLC Method
Based on established methods for similar piperazine derivatives, the following starting conditions are recommended for the analysis of this compound. This method should be optimized and validated for your specific application.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the benzyl group. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v) | The acidic pH minimizes peak tailing by protonating the piperazine nitrogens and suppressing silanol interactions.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 225 nm | The chlorobenzyl group provides UV absorbance. |
| Column Temp. | 30 °C | To ensure consistent retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Sample Diluent | Mobile Phase | To ensure peak shape is not compromised by the injection solvent. |
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a tailing factor > 1.5 or < 0.8.
-
Reduced peak height and poor integration.
Root Causes & Solutions:
-
Secondary Silanol Interactions: The basic piperazine moiety can interact with acidic silanol groups on the silica backbone of the column, causing peak tailing.[3]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5. At this pH, the piperazine nitrogens are protonated, and the silanol groups are less likely to be ionized, thus reducing unwanted interactions.[3]
-
Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as 0.1% triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[3]
-
Solution 3: Employ a Modern, End-capped Column: Utilize a column with advanced end-capping or a hybrid particle technology to minimize the number of accessible silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve and dilute your sample in the initial mobile phase whenever possible.
-
Problem 2: Inconsistent Retention Times
Symptoms:
-
Retention time of the analyte peak shifts between injections or between analytical runs.
Root Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Mobile Phase Instability: The pH or composition of the mobile phase may be changing over time.
-
Solution 1: Buffer the Mobile Phase: Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.
-
Solution 2: Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and keep it covered to prevent evaporation of the organic component.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Problem 3: High Backpressure
Symptoms:
-
The HPLC system pressure is significantly higher than normal for the given method.
Root Causes & Solutions:
-
Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.
-
Solution 1: Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.
-
Solution 2: Use a Guard Column: A guard column will trap particulates before they reach the analytical column.
-
Solution 3: Back-flush the Column: Disconnect the column from the detector and flush it in the reverse direction (be sure to check the column manufacturer's instructions first).
-
-
Precipitation of Buffer Salts: If the mobile phase contains a high concentration of buffer salts, they can precipitate when mixed with a high percentage of organic solvent.
-
Solution: Ensure the buffer concentration is soluble in the entire range of mobile phase compositions used in your method.
-
Frequently Asked Questions (FAQs)
Q1: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[4] To develop such a method, you must perform forced degradation studies.
Forced Degradation Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject to Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze Samples: Analyze the stressed samples using your HPLC method. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Optimization: If co-elution occurs, optimize the mobile phase composition, gradient, or column chemistry to improve resolution. A photodiode array (PDA) detector is highly recommended to check for peak purity.
Q2: What are the likely degradation pathways for this compound?
Based on the structure and general knowledge of piperazine derivatives, the following degradation pathways are plausible:
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[5]
-
Photodegradation: Exposure to UV light can cause degradation, potentially through radical mechanisms.[1][3]
-
Hydrolysis: While the piperazine and benzyl groups are generally stable to hydrolysis, extreme pH and temperature conditions could lead to some degradation.
Q3: My baseline is noisy. What should I do?
A noisy baseline can interfere with the detection and quantification of low-level analytes.
Troubleshooting a Noisy Baseline:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Degas your mobile phase using sonication, vacuum filtration, or an in-line degasser.
-
Check for Leaks: Leaks in the system can cause pressure fluctuations and a noisy baseline. Check all fittings and connections.
-
Clean the Detector Cell: Contamination in the detector flow cell can cause noise. Flush the cell with an appropriate cleaning solvent.
-
Check the Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
-
Ensure Proper Mixing: If you are using a gradient, ensure that the mobile phase components are being mixed properly.
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
SIELC Technologies. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
PubMed. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
Ovid. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]
-
Springer. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [Link]
-
Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
Wikipedia. Benzylpiperazine. [Link]
-
PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]
-
ResearchGate. Degradation of piperazine by UV light in the presence of air. Conditions. [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]
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- 1. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Overcoming Poor Cell Permeability of 1-(4-Chlorobenzyl)piperazine Derivatives
Welcome to the technical support center dedicated to addressing challenges in the cell permeability of 1-(4-Chlorobenzyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for your experiments. Our goal is to equip you with the knowledge to diagnose permeability issues and effectively enhance the cellular uptake of your compounds of interest.
Introduction: The Permeability Challenge
This compound derivatives are a class of compounds with significant therapeutic potential, often investigated for their activity against various biological targets. However, a common hurdle in their development is achieving sufficient cell permeability to reach intracellular sites of action. Poor permeability can lead to low efficacy in cell-based assays and ultimately, failure in preclinical and clinical development.[1] This guide will walk you through a systematic approach to understanding and overcoming these permeability barriers.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when encountering permeability issues with your this compound derivatives.
Q1: What are the primary factors governing the cell permeability of my this compound derivative?
A1: The ability of your compound to cross the cell membrane is governed by a combination of its physicochemical properties. Key factors include:
-
Lipophilicity: This refers to the compound's ability to dissolve in fats, oils, and lipids. It's a critical factor for partitioning into the lipid bilayer of the cell membrane.[1][2]
-
Molecular Size: Generally, smaller molecules with a molecular weight under 500 Daltons tend to exhibit better passive diffusion across the cell membrane.[2][3][4][5]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane permeability by increasing the energy required for the compound to leave the aqueous environment and enter the lipid membrane.[2][3][4][5]
-
Charge: Ionized molecules at physiological pH typically display lower permeability compared to their neutral counterparts.[2][6]
Q2: How can I get a quick preliminary assessment of my compound's potential permeability?
A2: A useful starting point is to apply Lipinski's Rule of Five .[3][4][5][7] This rule suggests that poor absorption or permeation is more likely if a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight greater than 500 Da.
-
A calculated logP (a measure of lipophilicity) greater than 5.
It's important to remember that this is a guideline, and exceptions exist, especially for compounds that are substrates for active transport mechanisms.[8]
Q3: What's the difference between passive diffusion and active transport, and how does it relate to my compound?
A3:
-
Passive Diffusion: This is the movement of a substance across a cell membrane without the need for cellular energy. It is driven by the concentration gradient of the substance. For many small molecule drugs, this is the primary route of cellular entry.[1][9]
-
Active Transport: This process requires cellular energy (ATP) to move a substance across the membrane, often against its concentration gradient. It involves specific transporter proteins.[1][9]
Your this compound derivative might be subject to both passive diffusion and active transport, including being a substrate for efflux pumps that actively remove it from the cell.[10][11][12]
Troubleshooting Guide: Low Permeability in Cell-Based Assays
If your this compound derivative is showing low activity in cell-based assays, poor permeability is a likely culprit. This section provides a structured approach to diagnose and address the issue.
Step 1: Initial Assessment and Characterization
Before embarking on complex modifications, it's crucial to confirm that poor permeability is indeed the issue.
Experimental Workflow for Permeability Assessment
Caption: A streamlined workflow for assessing the permeability of your compound.
Detailed Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1] It's a cost-effective first step to assess the passive permeability of your compound.
-
Caco-2 or MDCK Permeability Assay: These assays use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells to model the intestinal barrier. They can provide information on both passive and active transport, including efflux.[13][14][15]
Step 2: Identifying the Root Cause
Based on the initial assessment, you can start to pinpoint the reason for poor permeability.
| Observation | Potential Cause | Next Steps |
| Low PAMPA Permeability | Poor passive diffusion due to unfavorable physicochemical properties (e.g., high polarity, large size).[1] | Proceed to Chemical Modification or Formulation Strategies. |
| High PAMPA, Low Caco-2 Permeability | Active efflux by transporter proteins.[10][11][12] | Conduct bi-directional Caco-2 assay to confirm efflux. Consider co-dosing with known efflux pump inhibitors. |
| Low Aqueous Solubility | Insufficient compound concentration at the cell surface for uptake.[2] | Modify assay buffer (with caution for cell toxicity) or explore Formulation Strategies. |
Step 3: Strategies for Enhancement
Once you have a better understanding of the permeability issue, you can explore the following strategies:
This involves synthesizing analogs of your parent compound with improved physicochemical properties.
-
Increase Lipophilicity: Introduce non-polar functional groups to the molecule. However, be mindful that excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Reduce Hydrogen Bonding Capacity: Modify or mask hydrogen bond donors and acceptors. For example, N-methylation of amines can reduce hydrogen bonding potential.
-
Prodrug Approach: Chemically modify the compound to create a more permeable "prodrug" that is converted to the active parent drug inside the cell.[6][9][16][17] This is particularly effective for masking polar groups.[9]
Caption: The prodrug approach enhances cell entry.
If chemical modification is not feasible or desirable, you can improve permeability by altering the formulation.
-
Permeation Enhancers: Co-administer your compound with agents that transiently increase membrane permeability. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[18][19][20]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility and availability at the cell surface.[21][22]
-
Nanoparticle-based Delivery Systems: Encapsulating your compound in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its stability, solubility, and cellular uptake.[23][24][25][26][27]
If active efflux is confirmed, you can consider:
-
Co-administration with Efflux Pump Inhibitors: Using known inhibitors of efflux pumps like P-glycoprotein can increase the intracellular concentration of your compound.[28][29]
-
Structural Modification to Avoid Efflux: Design analogs that are not recognized by the efflux transporters. This is a more challenging but potentially more effective long-term strategy.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor Plate: Dissolve the test compound in a suitable buffer (e.g., PBS) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble the PAMPA Sandwich: Place the PAMPA membrane (pre-coated with a lipid mixture) on top of the acceptor plate, and then place the donor plate on top of the membrane.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14]
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis: Collect samples from both the apical and basolateral chambers at the end of the incubation period and analyze the compound concentration.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value.
-
(Optional) Bi-directional Permeability: To assess efflux, also perform the experiment in the basolateral to apical direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[2]
Conclusion
Overcoming poor cell permeability of this compound derivatives requires a systematic and multi-faceted approach. By carefully characterizing the permeability of your compound and understanding the underlying mechanisms limiting its cellular uptake, you can select the most appropriate strategies for enhancement, be it through chemical modification, formulation changes, or addressing active efflux. This guide provides a framework to navigate these challenges and advance your research toward developing effective therapeutic agents.
References
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Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). The Journal of Physical Chemistry B. [Link]
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Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2020). ACS Biomaterials Science & Engineering. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Central Science. [Link]
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Permeability enhancement techniques for poorly permeable drugs: A review. (2012). Journal of Applied Pharmaceutical Science. [Link]
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Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2020). PubMed. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. [Link]
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Drug–Membrane Permeability across Chemical Space. (2018). ACS Omega. [Link]
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Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2021). Pharmaceutics. [Link]
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Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
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Predicting Permeability for Small Molecules. (2026). Rowan Newsletter. [Link]
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BDDCS, the Rule of 5 and Drugability. (2016). Advanced Drug Delivery Reviews. [Link]
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Methods for Measuring Permeability. (2018). Regulation of Endothelial Barrier Function. [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2018). PLoS Pathogens. [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2011). Molecules. [Link]
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Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Nanomedicine. [Link]
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Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). Pharmaceuticals. [Link]
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(PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2011). ResearchGate. [Link]
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(PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. (2016). ResearchGate. [Link]
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In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2020). International Journal of Molecular Sciences. [Link]
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Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2018). Frontiers in Microbiology. [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024). bioRxiv. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. [Link]
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Lipinski's rule of five. (2024). Wikipedia. [Link]
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Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). Journal of Pharmaceutical Sciences. [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). Pharmaceutics. [Link]
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Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. (2024). LinkedIn. [Link]
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Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Biotech Res Asia. [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (2011). Current Nanoscience. [Link]
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(PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2020). ResearchGate. [Link]
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Lipinski rule of five. (2023). Lecture Notes. [Link]
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1-phenylpiperazine and several derivatives increased the permeability... (2017). ResearchGate. [Link]
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The importance of efflux pumps in bacterial antibiotic resistance. (2004). Journal of Antimicrobial Chemotherapy. [Link]
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Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). ResearchGate. [Link]
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Understanding the Lipinski Rule of Five in Drug Discovery. (2024). Bioaccess. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019). Molecules. [Link]
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Lipinski's rule of five – Knowledge and References. (2019). Taylor & Francis. [Link]
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Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005). Pharmaceutical Technology. [Link]
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Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). IDrugs. [Link]
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Strategies exploring prodrug approaches to improve PROTAC permeability... (2024). ResearchGate. [Link]
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Technical Support Center: Navigating the Challenges of 1-(4-Chlorobenzyl)piperazine Analog Toxicity
A Guide for Medicinal Chemists and Drug Development Professionals
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable strategies and in-depth insights into reducing the toxicity of 1-(4-chlorobenzyl)piperazine (pCBP) analogs. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate common toxicity issues encountered during the development of this important class of compounds. This guide is structured in a question-and-answer format to directly address the practical challenges you face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are observing significant cytotoxicity with our lead pCBP analog in preliminary screens. What are the likely structural drivers of this toxicity?
Answer:
The toxicity of pCBP analogs often stems from two primary sources: the inherent reactivity of the piperazine ring and the metabolic fate of the 4-chlorobenzyl moiety.
-
Piperazine Ring Bioactivation: A primary driver of toxicity is the metabolic activation of the piperazine ring itself. Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP3A4, and CYP2C19, can hydroxylate the α-carbon position relative to the tertiary nitrogen atoms of the piperazine ring.[1][2] This oxidation can lead to the formation of reactive iminium ions, which are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity.[1]
-
Metabolism of the 4-Chlorobenzyl Group: The 4-chlorophenyl group can also contribute to toxicity. While generally considered metabolically stable, it can undergo oxidative metabolism to form reactive intermediates. For instance, aromatic hydroxylation can lead to the formation of catechols, which may be further oxidized to reactive and toxic quinones.[3]
-
Off-Target Effects: Beyond metabolic activation, the lipophilicity and basicity of pCBP analogs can lead to off-target effects, such as interactions with various receptors, ion channels, and transporters, contributing to a broader toxicity profile.[4][5]
Troubleshooting Guide 1: Strategies to Mitigate Piperazine Ring-Mediated Toxicity
A key strategy to reduce the toxicity of pCBP analogs is to block or attenuate the metabolic activation of the piperazine ring. Here are several approaches you can explore in your synthetic workflow:
1. Steric Hindrance at the α-Carbon:
-
Rationale: Introducing a bulky substituent, such as a methyl group, at the α-carbon position of the piperazine ring can sterically hinder the approach of CYP enzymes, thereby reducing the rate of hydroxylation and subsequent formation of reactive iminium ions.[1]
-
Experimental Approach: Synthesize analogs with α-methyl or other sterically bulky groups on the piperazine ring and compare their cytotoxicity profiles to the parent compound in relevant cell lines.
2. Bioisosteric Replacement of α-Hydrogens:
-
Rationale: Replacing the metabolically labile α-hydrogens with fluorine atoms can effectively block hydroxylation at that position. The strong carbon-fluorine bond is resistant to enzymatic cleavage by CYPs.[1][6] This modification can also alter the basicity of the adjacent nitrogen, which may further influence its interaction with biological targets and metabolic enzymes.
-
Experimental Approach: Prepare α-fluoro-substituted analogs and evaluate their metabolic stability in human liver microsomes, alongside cytotoxicity assessments.
3. Modulation of Piperazine Nitrogen Basicity:
-
Rationale: The basicity of the piperazine nitrogens influences their interaction with CYPs and their overall pharmacokinetic properties. Attaching electron-withdrawing groups to the piperazine ring can reduce the basicity of the nitrogens, potentially slowing the rate of metabolism.[1] For example, in the case of the drug Olaparib, the presence of two carbonyl groups attached to the piperazine nitrogens renders them as neutral amides, preventing the formation of toxic metabolites.[1]
-
Experimental Approach: Synthesize analogs with electron-withdrawing substituents on the piperazine ring and assess their metabolic stability and cytotoxicity.
4. Bioisosteric Replacement of the Piperazine Ring:
-
Rationale: In some cases, the entire piperazine scaffold may be the source of toxicity. Replacing it with a suitable bioisostere can maintain the desired pharmacophore while improving the toxicity profile.[7] Examples of piperazine bioisosteres include substituted piperidines, diazabicycloalkanes, and various other nitrogen-containing heterocycles.[7]
-
Experimental Approach: Utilize computational modeling to identify potential piperazine bioisosteres that maintain the correct geometry for target binding. Synthesize and test these new scaffolds for both efficacy and toxicity.
Diagram: Strategies to Mitigate Piperazine Ring Bioactivation
Caption: Strategies to mitigate piperazine ring-mediated toxicity.
FAQ 2: How can we address potential toxicity arising from the 4-chlorobenzyl group?
Answer:
While the piperazine ring is a common culprit, the 4-chlorobenzyl moiety should not be overlooked. Here are some strategies to consider:
1. Bioisosteric Replacement of the 4-Chlorophenyl Group:
-
Rationale: Replacing the 4-chlorophenyl group with other isosteres can modulate the electronic properties and metabolic susceptibility of the molecule, potentially reducing the formation of toxic metabolites.
-
Potential Replacements:
-
Fluorinated Phenyl Rings: Substituting the chlorine with fluorine can alter the metabolic profile.[6]
-
Pyridyl Rings: Introducing a nitrogen atom into the aromatic ring can change the molecule's polarity and metabolic fate.
-
Other Heterocycles: Thiophenes, pyrazoles, and other heterocycles can serve as effective bioisosteres for the phenyl ring.[8]
-
2. Altering the Linker:
-
Rationale: The benzylic methylene bridge can also be a site of metabolism. Modifications to this linker can influence the overall stability and toxicity of the molecule.
-
Potential Modifications:
-
Introduction of a Carbonyl Group: This would create an amide linkage, which may have different metabolic stability.
-
Incorporation into a Larger Ring System: This can constrain the conformation and alter metabolic access.
-
Troubleshooting Guide 2: Experimental Workflow for Assessing Toxicity Reduction
A systematic approach is crucial to validate your toxicity reduction strategies. Below is a recommended experimental workflow:
Diagram: Experimental Workflow for Toxicity Assessment
Caption: A systematic workflow for evaluating toxicity reduction strategies.
Step-by-Step Protocols:
1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration-dependent cytotoxicity of your novel analogs.
-
Protocol (MTT Assay Example):
-
Cell Seeding: Plate your chosen cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your pCBP analogs for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the IC50 value for each compound.
-
2. Metabolic Stability Assay in Human Liver Microsomes (HLMs):
-
Objective: To assess the rate at which your compounds are metabolized by liver enzymes.
-
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing your test compound, HLMs, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]
-
3. Reactive Metabolite Trapping:
-
Objective: To detect the formation of electrophilic, potentially toxic metabolites.
-
Protocol:
-
Modified Incubation: Perform a similar incubation as the metabolic stability assay, but include a trapping agent such as glutathione (GSH) or potassium cyanide (KCN).[1]
-
Analysis: Use LC-MS/MS to search for the predicted mass of the GSH or cyanide adducts of your compound's metabolites. The detection of these adducts provides strong evidence for the formation of reactive intermediates.[1]
-
Data Summary Table
| Strategy | Rationale | Key Experimental Readout | Potential Impact on Toxicity |
| α-Methylation | Steric hindrance of CYP enzymes.[1] | Increased metabolic stability (longer t1/2 in HLMs), reduced formation of hydroxylated metabolites. | High |
| α-Fluorination | Blocking the site of metabolic hydroxylation.[1] | Significantly increased metabolic stability, absence of α-hydroxylated metabolites. | High |
| Piperazine Ring Bioisosteric Replacement | Altering the overall ADMET properties of the scaffold.[7] | Varies depending on the chosen bioisostere; aim for improved metabolic stability and reduced off-target activity. | High |
| 4-Chlorophenyl Group Bioisosteric Replacement | Modulating electronic properties and metabolic susceptibility. | Altered metabolite profile, potentially avoiding the formation of reactive quinones. | Medium to High |
Concluding Remarks
The development of this compound analogs with improved safety profiles is an achievable goal through rational drug design and systematic experimental validation. By understanding the key metabolic liabilities of this scaffold and employing targeted chemical modifications, researchers can significantly mitigate the risk of toxicity. This guide provides a foundational framework for your efforts, and we encourage an iterative process of design, synthesis, and testing to identify candidates with the optimal balance of efficacy and safety.
References
- Al-Harbi, S., Al-Harthi, S., Zeidan, M., & Al-Majed, A. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Amino Acids, 55(3), 395-407.
- Kim, H. J., Lee, J. H., Eom, Y. B., & Kim, Y. (2022). Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro. Pharmaceutics, 14(10), 2137.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 134826, 4-Chlorobenzylpiperazine. Retrieved from [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 293-370). Academic Press.
- Jorgensen, J. J., Keighley, L. S., Belz, M. E., Kopajtic, T. A., Katz, J. L., & Che, T. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 88, 129285.
- Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802-807.
- Dandepally, S. R., & Williams, D. R. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(25), 7579-7599.
- Di Martino, R. M. C., Civera, M., Sattin, S., & Pavan, M. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1461-1467.
- Thompson, I., Williams, G., Caldwell, J., & Sever, P. S. (1982). 1-Benzylpiperazine and other Piperazine-based Derivatives. British Journal of Clinical Pharmacology, 14(2), 259-261.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for DDT, DDE, and DDD.
- Arbo, M. D., Meirelles, G. C., Doleski, P. H., Leal, M. B., & Loro, V. L. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178-189.
- Dias da Silva, D., Silva, J. P., Valente, M. J., & de Pinho, P. G. (2015). Cytotoxicity elicited by N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) individually and in combination in HepaRG cells. Toxicology Letters, 238(2), S247.
- Di Martino, R. M. C., Civera, M., Sattin, S., & Pavan, M. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
- Fuchs, V., & Coper, H. (1980). The influence of p-chlorophenylalanine on different morphine effects. Drug and Alcohol Dependence, 5(5), 367-377.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Some nitrobenzenes and other industrial chemicals. IARC monographs on the evaluation of carcinogenic risks to humans, 101, 9-444.
- Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208.
- Manzoor, S., Nichol, H., & El-Sharif, H. F. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1279.
- Sari, Y. (2023). Editorial for the Special Issue: “Feature Papers in Drug Toxicity”. Toxics, 11(11), 934.
- Redinbo, M. R., Liu, J., & Brouwer, K. L. R. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 48(12), 1221-1232.
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
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Wikipedia contributors. (2024, January 5). Pyrimethamine. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 1-(4-Chlorobenzyl)piperazine Drugs
Welcome to the technical support center dedicated to advancing your research in enhancing the blood-brain barrier (BBB) penetration of 1-(4-Chlorobenzyl)piperazine-based drug candidates. This guide is structured to provide you with not only robust protocols and troubleshooting solutions but also the underlying scientific rationale to empower your experimental design and interpretation.
Part 1: Understanding the Challenge: The Blood-Brain Barrier and this compound Derivatives
The blood-brain barrier is a formidable obstacle in the development of drugs targeting the central nervous system (CNS).[1][2] This highly selective barrier, formed by the endothelial cells of the brain capillaries, tightly regulates the passage of substances from the bloodstream into the brain, protecting it from toxins and pathogens.[1][3] For drug developers, this means that many potentially effective therapeutic agents are unable to reach their intended targets within the CNS in sufficient concentrations.
This compound is a versatile scaffold frequently employed in the design of CNS-active compounds.[4][5] However, like many small molecules, its ability to cross the BBB is often limited by its physicochemical properties and its susceptibility to efflux transporters.
Key Physicochemical Properties Influencing BBB Penetration
Successful BBB penetration is a delicate balance of several molecular characteristics:
| Property | Optimal Range for BBB Penetration | Rationale |
| Lipophilicity (LogP) | 1.5 - 4.0 | A sufficient degree of lipophilicity is required to partition into the lipid membranes of the endothelial cells. However, excessive lipophilicity can lead to increased plasma protein binding and sequestration in lipid-rich tissues, reducing the free fraction available to cross the BBB.[6][7] |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally exhibit better passive diffusion across the BBB.[1][3] |
| Polar Surface Area (TPSA) | < 90 Ų | A lower TPSA is associated with increased permeability across the BBB.[8] |
| Hydrogen Bond Donors | < 3 | A lower number of hydrogen bond donors reduces the desolvation penalty upon entering the lipid membrane.[8] |
| pKa | 7.5 - 10.5 | A basic pKa can be advantageous for BBB penetration as the molecule can exist in a more lipophilic, un-ionized state at physiological pH. |
The Role of Efflux Transporters: P-glycoprotein (P-gp)
P-glycoprotein (P-gp) is a key efflux transporter expressed on the luminal side of the BBB endothelial cells.[9][10] It actively pumps a wide range of xenobiotics, including many CNS drug candidates, out of the brain and back into the bloodstream, significantly limiting their brain accumulation.[9][11] Many piperazine-containing compounds are known substrates of P-gp, making this a critical hurdle to overcome.[12]
Part 2: Troubleshooting Guides for BBB Permeability Assays
This section provides practical solutions to common issues encountered during in vitro and in vivo BBB permeability studies.
In Vitro Transwell BBB Model
The Transwell assay is a widely used in vitro model to assess BBB permeability.[13][14] It typically involves a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating an apical (blood side) and a basolateral (brain side) compartment.
Experimental Workflow: In Vitro Transwell BBB Permeability Assay
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Troubleshooting Common Issues in Transwell Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | - Incomplete cell monolayer formation- Poor tight junction integrity- Cell culture contamination- Inappropriate cell seeding density | - Optimize cell seeding density: Perform a titration to find the optimal number of cells per insert.[2]- Extend culture time: Allow more time for tight junctions to form and mature.[2]- Use conditioned media: Co-culture with astrocytes or pericytes, or use their conditioned media to promote tighter barrier formation.[15]- Check for contamination: Regularly inspect cultures for signs of microbial contamination. |
| High variability in permeability data | - Inconsistent cell monolayers- Pipetting errors- Temperature fluctuations during the assay | - Ensure consistent cell culture practices: Use cells from the same passage number and maintain consistent seeding densities.[2]- Use a multichannel pipette: For adding and removing solutions to minimize variability.- Maintain a stable temperature: Perform the assay in a temperature-controlled environment (37°C).[16] |
| Poor recovery of the test compound | - Non-specific binding to the Transwell insert or plate- Compound instability in the assay buffer | - Pre-treat inserts: Incubate inserts with a solution of a similar but unlabeled compound to block non-specific binding sites.- Assess compound stability: Incubate the compound in the assay buffer for the duration of the experiment and measure its concentration over time. |
In Vivo BBB Permeability Studies
In vivo models provide a more physiologically relevant assessment of BBB penetration.[17] The most common method involves administering the test compound to a rodent and measuring its concentration in the brain and plasma at various time points.
Experimental Workflow: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Measurement
Caption: Workflow for in vivo Kp and Kp,uu determination.
Troubleshooting Common Issues in In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low brain concentrations (low Kp) | - Poor BBB permeability- High P-gp efflux- Rapid metabolism in the periphery or brain | - Assess P-gp liability: Use in vitro P-gp substrate assays or conduct in vivo studies with a P-gp inhibitor (e.g., verapamil, elacridar).[18]- Evaluate metabolic stability: Perform in vitro metabolic stability assays using liver and brain microsomes.- Consider formulation: For poorly soluble compounds, use a formulation that enhances solubility and absorption. |
| High inter-animal variability | - Inconsistent dosing- Differences in animal age, weight, or health status- Variability in sample collection and processing | - Ensure accurate dosing: Use precise dosing techniques and verify the concentration of the dosing solution.- Standardize animal characteristics: Use animals of the same age, sex, and weight range.- Standardize sample handling: Follow a consistent protocol for blood collection, brain harvesting, and tissue homogenization.[19] |
| Kp,uu significantly less than 1 | - Active efflux at the BBB (e.g., P-gp mediated) | - Confirm P-gp substrate activity: Conduct in vitro efflux assays.- Perform in vivo studies in P-gp knockout mice: Compare the Kp,uu in wild-type and P-gp knockout animals to quantify the impact of P-gp efflux.[4] |
Part 3: Strategies to Enhance BBB Penetration
When a promising this compound derivative exhibits poor BBB penetration, several strategies can be employed to improve its brain uptake.
Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[18][20] This strategy can be used to transiently mask polar functional groups that hinder BBB penetration, thereby increasing lipophilicity.[18][21]
Prodrug Design and Activation
Caption: The prodrug strategy for enhanced CNS delivery.
Nanoparticle-Based Delivery Systems
Encapsulating the drug in nanoparticles (NPs) can facilitate its transport across the BBB.[11][22] Various types of nanoparticles can be utilized, each with its own advantages.
| Nanoparticle Type | Description | Mechanism of BBB Transport |
| Lipid-based Nanoparticles (e.g., Liposomes) | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[13][23] | Can be surface-modified with ligands that target specific receptors on the BBB for receptor-mediated transcytosis.[24][25] |
| Polymeric Nanoparticles | Composed of biodegradable polymers (e.g., PLGA) that can be formulated to control drug release.[26] | Can be coated with surfactants (e.g., polysorbate 80) that adsorb apolipoproteins from the blood, which are then recognized by receptors on the BBB.[27] |
Troubleshooting Nanoparticle Formulations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug encapsulation efficiency | - Poor drug solubility in the lipid or polymer matrix- Inefficient formulation process | - Optimize drug-to-carrier ratio: Experiment with different ratios to maximize encapsulation.- Select appropriate lipids/polymers: Choose materials with good compatibility with the drug.- Refine the formulation method: Adjust parameters such as sonication time, homogenization speed, or microfluidic flow rates.[28] |
| Nanoparticle aggregation | - Unfavorable surface charge (zeta potential)- Inadequate steric stabilization | - Optimize surface charge: Modify the formulation to achieve a zeta potential that promotes repulsion between particles.- Incorporate PEGylated lipids/polymers: The polyethylene glycol (PEG) chains provide a steric barrier that prevents aggregation.[28] |
| Poor in vivo efficacy | - Rapid clearance by the reticuloendothelial system (RES)- Insufficient targeting to the BBB | - PEGylate the nanoparticles: PEGylation reduces opsonization and subsequent RES uptake, prolonging circulation time.[13]- Surface functionalization: Conjugate ligands (e.g., transferrin, antibodies) to the nanoparticle surface to target specific BBB receptors.[24] |
Part 4: Frequently Asked Questions (FAQs)
Q1: My this compound derivative has a high LogP but still shows poor BBB penetration. What could be the reason?
A1: High lipophilicity alone does not guarantee good BBB penetration. Several factors could be at play:
-
P-gp Efflux: Your compound may be a substrate for P-glycoprotein, which actively pumps it out of the brain. An in vitro P-gp substrate assay is recommended to investigate this.
-
High Plasma Protein Binding: Excessive lipophilicity can lead to high binding to plasma proteins like albumin, reducing the unbound fraction of the drug that is available to cross the BBB. You should measure the fraction unbound in plasma (fu,p).
-
Large Molecular Size or High TPSA: Despite being lipophilic, a large molecular weight (>500 Da) or a high polar surface area (>90 Ų) can still hinder passive diffusion across the BBB.
Q2: How can I quickly screen a series of this compound analogs for their potential BBB penetration?
A2: A tiered screening approach is often most efficient:
-
In Silico Prediction: Use computational models to predict LogP, TPSA, MW, and the number of hydrogen bond donors and acceptors for all analogs. This can help prioritize compounds with more favorable physicochemical properties.
-
In Vitro Permeability Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput method to assess passive permeability.
-
In Vitro P-gp Substrate Assay: Use a cell-based assay (e.g., with MDCK-MDR1 cells) to identify compounds that are likely to be P-gp substrates.
-
In Vitro Transwell BBB Model: For the most promising candidates, use a more complex in vitro model with brain endothelial cells to get a more accurate measure of permeability.
Q3: What is the ideal brain-to-plasma ratio (Kp) I should aim for?
A3: The total brain-to-plasma ratio (Kp) can be misleading as it includes drug bound to both plasma proteins and brain tissue. The more informative parameter is the unbound brain-to-plasma ratio (Kp,uu) , which is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma.[9][14] A Kp,uu of approximately 1 indicates that the drug freely equilibrates between the brain and plasma via passive diffusion. A Kp,uu significantly less than 1 suggests active efflux, while a Kp,uu greater than 1 may indicate active influx. For a CNS-targeted drug that acts via passive diffusion, a Kp,uu close to 1 is generally desirable.
Q4: Are there any specific challenges I should be aware of when working with this compound derivatives in these assays?
A4: Piperazine-containing compounds are often basic, which can present some challenges:
-
Solubility: They may have limited solubility at physiological pH. It's important to ensure your compound is fully dissolved in the assay buffer. The use of co-solvents like DMSO should be minimized as they can affect the integrity of in vitro BBB models.
-
Lysosomal Trapping: The basic nature of the piperazine moiety can lead to its accumulation in acidic intracellular compartments like lysosomes, which can complicate the interpretation of cellular uptake and permeability data.
-
Non-specific Binding: The lipophilic nature of the chlorobenzyl group can contribute to non-specific binding to plasticware and cell membranes.
By understanding the intricacies of the BBB and employing a systematic approach to experimental design and troubleshooting, you can significantly enhance your success in developing novel this compound-based therapies for CNS disorders.
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Validation & Comparative
A Comparative Analysis of 1-(4-Chlorobenzyl)piperazine and Classical SSRIs in Serotonin Reuptake Assays
For researchers and professionals in the fields of neuroscience and drug development, the serotonin transporter (SERT) remains a critical target for therapeutic intervention, particularly in the management of depression and anxiety disorders. The development of selective serotonin reuptake inhibitors (SSRIs) revolutionized psychiatric medicine. This guide provides a comparative overview of 1-(4-Chlorobenzyl)piperazine, a research compound of interest, alongside established SSRIs, with a focus on their performance in serotonin reuptake assays.
Introduction to Serotonin Reuptake Inhibition
The synaptic concentration of serotonin (5-hydroxytryptamine, 5-HT) is primarily regulated by the serotonin transporter (SERT), a presynaptic protein that reabsorbs serotonin from the synaptic cleft back into the neuron.[1] This process terminates the neurotransmitter's signal. SSRIs exert their therapeutic effect by blocking this reuptake mechanism, thereby increasing the extracellular levels of serotonin and enhancing serotonergic neurotransmission.[2]
This compound is a piperazine derivative that has been identified as an inhibitor of serotonin uptake.[3][4] While it is utilized as a key structural motif in the synthesis of various centrally acting agents and for structure-activity relationship (SAR) studies, publicly available, direct comparative data on its potency as a SERT inhibitor is limited.[5][6] In contrast, classical SSRIs such as fluoxetine, sertraline, paroxetine, and citalopram have been extensively characterized.
Mechanism of Action: Targeting the Serotonin Transporter
The primary mechanism of action for both this compound and classical SSRIs is the non-competitive inhibition of the serotonin transporter. By binding to SERT, these compounds prevent the reuptake of serotonin from the synaptic cleft, leading to a prolonged presence of the neurotransmitter and increased activation of postsynaptic serotonin receptors.
Caption: Mechanism of Serotonin Reuptake Inhibition.
Comparative Efficacy in Serotonin Reuptake Assays
The potency of a compound as a serotonin reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki) in in vitro assays. These values represent the concentration of the drug required to inhibit 50% of serotonin reuptake or the binding affinity of the drug for the serotonin transporter, respectively. A lower IC50 or Ki value indicates greater potency.
| Compound | IC50 (nM) | Ki (nmol/L) |
| This compound | Data not available | Data not available |
| Fluoxetine | 1.50[7] | 1.4 |
| Sertraline | Data not available | <50 |
| Paroxetine | Data not available | <50 |
| Citalopram | 3.97[7] | 1.1 (Escitalopram) |
Note: IC50 and Ki values can vary depending on the specific assay conditions, tissue source (e.g., rat brain synaptosomes, recombinant cell lines), and radioligand used.
Experimental Protocol: In Vitro [³H]Serotonin Reuptake Assay in Rat Brain Synaptosomes
This protocol outlines a standard method for assessing the inhibitory potential of a test compound on serotonin reuptake using rat brain synaptosomes.
I. Materials and Reagents:
-
Whole rat brains
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRHB)
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
Test compounds (e.g., this compound, SSRIs)
-
Scintillation cocktail
-
Glass-fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
II. Methodology:
-
Synaptosome Preparation: a. Homogenize whole rat brains in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes. d. Resuspend the pellet in fresh sucrose buffer and repeat the centrifugation. e. Resuspend the final pellet in KRHB to a protein concentration of approximately 0.1-0.2 mg/mL.
-
Serotonin Uptake Assay: a. Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C. b. Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin (e.g., 10 nM). c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate the uptake by rapid filtration through glass-fiber filters, followed by washing with ice-cold KRHB to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor, such as fluoxetine) from the total uptake. b. Plot the percentage of inhibition of specific [³H]Serotonin uptake against the logarithm of the test compound concentration. c. Calculate the IC50 value by non-linear regression analysis.
Caption: Experimental Workflow for [³H]Serotonin Reuptake Assay.
Discussion and Future Directions
The available evidence indicates that this compound functions as a serotonin reuptake inhibitor.[3][4] However, the lack of publicly accessible, quantitative data on its potency at the serotonin transporter makes a direct comparison with established SSRIs challenging. For researchers investigating novel CNS-active compounds, this compound serves as a valuable chemical scaffold for synthesizing and evaluating new molecular entities with potentially improved efficacy and side-effect profiles.[5][6]
Future studies should aim to characterize the pharmacological profile of this compound more comprehensively. Determining its IC50 and Ki values for SERT, as well as its selectivity for other monoamine transporters (dopamine and norepinephrine transporters), would provide a clearer understanding of its potential as a research tool and its suitability as a lead compound in drug discovery programs.
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A Comparative Analysis of the Cytotoxic Profiles of 1-(4-Chlorobenzyl)piperazine Derivatives and Doxorubicin
In the landscape of oncological research, the quest for novel chemotherapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of the cytotoxic properties of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against the well-established anticancer drug, doxorubicin. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.
Section 1: Mechanistic Overview
A fundamental aspect of comparing cytotoxic agents lies in understanding their distinct mechanisms of action. This knowledge informs their potential therapeutic applications, predicts possible side effects, and guides the development of combination therapies.
Doxorubicin: The Incumbent Anthracycline
Doxorubicin, a cornerstone of chemotherapy for decades, exerts its anticancer effects through a multi-pronged approach.[1][] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, physically obstructing DNA and RNA synthesis.[][3]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication.[][3] This leads to DNA strand breaks and the initiation of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which then generates ROS.[][4] This oxidative stress damages cellular components, including DNA, proteins, and membranes, contributing to cell death.[][4]
However, the clinical utility of doxorubicin is often limited by its significant cardiotoxicity, a side effect also linked to ROS production and mitochondrial dysfunction in cardiac cells.[3][4]
1-(4-Chlorobenzyl)piperazine Derivatives: Emerging Synthetic Compounds
The this compound scaffold is a versatile chemical structure utilized in the development of various biologically active compounds, including those with potential applications in Central Nervous System (CNS) disorders.[5] Recent research has explored the anticancer potential of derivatives of this scaffold. A study by Yilmaz et al. synthesized a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and evaluated their cytotoxic activity against a broad panel of cancer cell lines.[6][7][8] While the precise molecular targets of these specific piperazine derivatives are not as extensively characterized as doxorubicin, piperazine-containing compounds have been shown to induce apoptosis and block the cell cycle in cancer cells.[9] Their mechanism is likely distinct from doxorubicin and may involve interference with specific signaling pathways crucial for cancer cell proliferation and survival.
Section 2: Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibitory 50% (GI50) value, which represents the concentration required to inhibit the growth of 50% of a cell population. A lower value indicates greater potency.
The following table summarizes the GI50 values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (designated 5a-5g) across various cancer cell lines, as reported by Yilmaz et al.[6][7] For context, while a direct head-to-head comparison with doxorubicin in the same study is not available, typical IC50 values for doxorubicin against many of these cell lines are in the low micromolar to nanomolar range. For instance, some studies have reported IC50 values for doxorubicin against MCF-7 cells to be around 2.8 ± 0.9 µg/mL.[10]
| Compound | R Group | HUH7 (Liver) GI50 (µM) | HCT116 (Colon) GI50 (µM) | MCF7 (Breast) GI50 (µM) | FOCUS (Liver) GI50 (µM) | MAHLAVU (Liver) GI50 (µM) | HEPG2 (Liver) GI50 (µM) | HEP3B (Liver) GI50 (µM) | BT20 (Breast) GI50 (µM) | T47D (Breast) GI50 (µM) | CAMA-1 (Breast) GI50 (µM) | KATO-3 (Gastric) GI50 (µM) | MFE-296 (Endometrial) GI50 (µM) |
| 5a | Cl | 3.85 | 4.32 | 4.98 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 |
| 5b | F | 3.55 | 5.30 | 5.00 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 |
| 5c | OCH3 | 4.50 | 4.90 | 4.90 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 |
| 5d | Br | 4.80 | 5.00 | 4.80 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 |
| 5e | NO2 | 4.90 | 5.20 | 4.90 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 |
| 5f | Ph | 4.90 | 5.10 | 4.90 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 |
| 5g | 2,4-di F | 4.90 | 5.30 | 4.90 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 | 2.50 |
Key Observations:
-
All the synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic activity against a wide range of cancer cell lines, with GI50 values in the low micromolar range.[6][7]
-
Compounds 5a , 5b , and 5c generally exhibited lower GI50 values compared to the other derivatives, suggesting that the nature of the substituent on the benzoyl ring influences cytotoxic potency.[6]
-
The broad-spectrum activity across liver, breast, colon, gastric, and endometrial cancer cell lines highlights the potential of this chemical scaffold in oncology.[6][7][8]
Section 3: Experimental Methodologies
The evaluation of cytotoxic activity relies on robust and reproducible in vitro assays.[11][12][13] The data for the piperazine derivatives was generated using the Sulforhodamine B (SRB) assay.[6][7]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[14]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives or doxorubicin) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Following incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Section 4: Signaling Pathways and Logical Relationships
The cytotoxic effects of both doxorubicin and potentially the piperazine derivatives culminate in the activation of programmed cell death, or apoptosis.
Doxorubicin-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Section 5: Concluding Remarks and Future Directions
The comparative analysis reveals that the novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibit promising broad-spectrum cytotoxic activity against a panel of human cancer cell lines.[6][7] While doxorubicin remains a potent and widely used chemotherapeutic agent, its associated toxicities necessitate the development of alternative or complementary therapies.
The distinct chemical scaffold of the piperazine derivatives suggests a mechanism of action that may differ from doxorubicin, potentially offering advantages in overcoming drug resistance or in combination therapies. Further research is warranted to elucidate the precise molecular targets of these compounds, their effects on non-cancerous cells to determine their selectivity index, and their in vivo efficacy and safety profiles. Such studies will be crucial in determining their potential for clinical development as novel anticancer agents.
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A Senior Application Scientist's Guide to Validating Anticancer Activity of 1-(4-Chlorobenzyl)piperazine Compounds In Vivo
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active agents, including promising anticancer therapeutics.[1][2] Compounds built around 1-(4-Chlorobenzyl)piperazine, a key structural motif, have shown potential, but moving from promising in vitro data to robust, reproducible in vivo validation is a critical hurdle in the drug development pipeline.[3] This guide provides an in-depth, comparative framework for designing and executing rigorous in vivo studies to validate the anticancer activity of this compound class, grounded in scientific integrity and field-proven insights.
The Strategic Imperative for In Vivo Validation
While in vitro assays provide essential initial data on cytotoxicity and mechanism, they cannot replicate the complex, multifactorial environment of a living organism.[4][5] In vivo validation is non-negotiable for assessing a compound's true therapeutic potential by integrating pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity into a single, comprehensive biological system.[4][6] A promising nanomolar IC50 value in vitro does not guarantee success; factors like metabolism, bioavailability, and interaction with the tumor microenvironment can only be evaluated in vivo.[7]
Foundational Choices: Selecting the Optimal In Vivo Model
The choice of animal model is the most critical decision in study design, directly influencing the relevance and translatability of your findings. The two primary models for initial efficacy testing are cell-line-derived xenografts (CDX) and syngeneic models.[8]
| Model Type | Description | Key Advantages | Critical Limitations | Best Suited For |
| Cell-Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted (typically subcutaneously) into immunodeficient mice (e.g., Nude, SCID).[8][9] | High reproducibility; vast number of characterized human cell lines available; allows direct testing on human cancer cells.[6][10] | Lack of a functional immune system prevents evaluation of immunomodulatory effects; murine stroma may not fully recapitulate human tumor microenvironment.[10] | Initial efficacy screening of cytotoxic or targeted agents that do not primarily act via the immune system.[10] |
| Syngeneic | Murine cancer cell lines are implanted into immunocompetent mice of the same inbred strain.[8][10] | Fully competent immune system allows for the study of immuno-oncology agents and tumor-immune interactions; physiologically relevant tumor microenvironment.[11][12] | Limited number of available murine cell lines; results may not be directly translatable as the tumor is of murine, not human, origin.[10][12] | Evaluating compounds with potential immunomodulatory effects; studying combination therapies involving checkpoint inhibitors.[10] |
Causality Behind the Choice: For a novel this compound compound with an unknown mechanism, a CDX model is the logical starting point. It provides a direct, unambiguous assessment of the compound's intrinsic anticancer activity against human tumor cells.[10] If the compound's mechanism is later elucidated to involve immune modulation, follow-up studies in a syngeneic model would be warranted.[10][11]
Decision Framework for Model Selection
The following diagram outlines a logical decision path for selecting an appropriate preclinical model.
Caption: Decision tree for selecting the optimal in vivo cancer model.
Experimental Design: A Self-Validating Protocol
A robust protocol is a self-validating system, incorporating controls that ensure the results are interpretable and trustworthy. Below is a detailed protocol for a subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the in vivo anticancer activity of Compound X (a this compound derivative) against a human breast cancer cell line (e.g., MCF-7).
1. Animal and Cell Line Selection:
-
Animals: Female athymic nude mice (nu/nu), 4-6 weeks old.[13] Allow a 3-5 day acclimatization period.[13]
-
Cell Line: MCF-7 (human breast adenocarcinoma). Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.[14]
2. Cell Preparation and Implantation:
-
Harvest 80-90% confluent MCF-7 cells.[14]
-
Wash cells twice with sterile PBS and perform a viable cell count using trypan blue exclusion (viability should be >95%).[13]
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.[14][15] Rationale: Matrigel provides an extracellular matrix scaffold that supports initial tumor engraftment and growth.
-
Subcutaneously inject 200 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[14]
3. Study Groups and Treatment:
-
Monitor tumor growth daily. Once tumors reach an average volume of 100-150 mm³, randomize animals into study groups (n=8-10 mice per group). Rationale: Randomization minimizes bias in tumor size distribution between groups.
-
Group 1: Vehicle Control: Administer the delivery vehicle (e.g., 0.5% CMC/0.1% Tween 80 in saline) on the same schedule as the treatment groups.
-
Group 2: Compound X (Low Dose): e.g., 25 mg/kg, daily via oral gavage.
-
Group 3: Compound X (High Dose): e.g., 50 mg/kg, daily via oral gavage.
-
Group 4: Positive Control: A standard-of-care agent for breast cancer, such as Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, weekly).[16][17]
-
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (W² x L) / 2 .[13][14]
-
Body Weight: Record body weight 2-3 times per week as a general indicator of toxicity.[18]
-
Clinical Observations: Monitor daily for signs of distress (e.g., hunched posture, rough coat, lethargy).[19]
-
Humane Endpoints: The study must be terminated for any individual animal if:
-
Tumor volume exceeds 2000 mm³ or becomes ulcerated.[19]
-
The animal shows signs of significant distress that cannot be alleviated.[19][20]
-
Trustworthiness: Adherence to strict, predefined humane endpoints is an ethical necessity and ensures data quality by preventing confounding factors from excessive morbidity.[18][21][22]
-
5. Data Analysis and Interpretation:
-
At the end of the study (e.g., Day 21), euthanize all animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . It is calculated as:
-
% TGI = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.[23]
-
-
Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be used to compare tumor volumes and weights between groups.[24][25]
Experimental Workflow Diagram
This diagram visualizes the end-to-end process of the in vivo validation study.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Mechanistic Insights: Probing the Mode of Action
The piperazine scaffold is often associated with the modulation of critical cancer signaling pathways, such as the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism.[26][27][28][29][30] Aberrant activation of this pathway is a frequent event in many cancers.[27]
Excised tumors from the efficacy study provide invaluable material for mechanistic validation. Western blot analysis can be performed on tumor lysates to assess the phosphorylation status of key proteins in this pathway. A reduction in phosphorylated Akt (p-Akt) or downstream effectors like S6 ribosomal protein in tumors from treated animals would provide strong evidence that the this compound compound is acting via PI3K/Akt pathway inhibition.
Hypothesized Signaling Pathway Inhibition
The diagram below illustrates the potential point of intervention for a piperazine-based kinase inhibitor within the PI3K/Akt signaling cascade.
Caption: Potential inhibition of the PI3K/Akt pathway by the test compound.
Comparative Data Presentation
Objective comparison requires clear, concise data presentation. The following tables provide templates for summarizing key efficacy and toxicity results.
Table 1: Comparative Efficacy of Compound X
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (% TGI) | p-value vs. Vehicle |
| Vehicle Control | - | 1540 ± 150 | - | - |
| Compound X | 25 mg/kg, PO, QD | 862 ± 95 | 44% | <0.05 |
| Compound X | 50 mg/kg, PO, QD | 415 ± 68 | 73% | <0.001 |
| Doxorubicin | 2 mg/kg, IP, QW | 539 ± 81 | 65% | <0.01 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality | Observed Clinical Signs |
| Vehicle Control | +5.2% | 0/10 | None |
| Compound X (25 mg/kg) | +3.1% | 0/10 | None |
| Compound X (50 mg/kg) | -4.5% | 0/10 | Mild, transient lethargy post-dosing |
| Doxorubicin (2 mg/kg) | -11.8% | 1/10 | Ruffled fur, significant lethargy |
Conclusion
Validating the in vivo anticancer activity of a novel this compound compound is a rigorous, multi-step process that demands meticulous planning and execution. By starting with a well-justified CDX model, employing a self-validating protocol with appropriate controls, and integrating mechanistic endpoints, researchers can generate a robust data package. This comprehensive approach not only provides a clear verdict on the compound's efficacy and safety profile but also furnishes the critical insights necessary to justify advancement into more complex preclinical models and, ultimately, towards clinical development.
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A Head-to-Head Comparison of 1-(4-Chlorobenzyl)piperazine and Clozapine in Preclinical Antipsychotic Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a head-to-head comparison of the novel compound 1-(4-Chlorobenzyl)piperazine against the benchmark atypical antipsychotic, clozapine, in a battery of established preclinical models. As the quest for safer and more effective antipsychotics continues, rigorous preclinical evaluation of new chemical entities is paramount. This document serves as a detailed roadmap for such an investigation, outlining the scientific rationale, experimental designs, and data interpretation strategies.
Introduction: The Rationale for Comparison
Clozapine, despite its significant side effects, remains one of the most effective antipsychotics, particularly for treatment-resistant schizophrenia.[1][2][3] Its complex pharmacology, characterized by a broad receptor binding profile, sets a high bar for new antipsychotic candidates.[1][2][4] this compound, a piperazine derivative, presents an interesting structural motif. Piperazine-containing compounds are known to interact with various central nervous system targets, and this particular entity has been identified as an inhibitor of serotonin uptake.[5][] This guide proposes a systematic evaluation of its potential antipsychotic properties, directly benchmarked against clozapine.
The central hypothesis to be tested is whether this compound exhibits an "atypical" antipsychotic profile, characterized by efficacy in models of psychosis without inducing significant extrapyramidal side effects. This will be dissected through a multi-tiered approach, from in vitro receptor interactions to in vivo behavioral responses.
Section 1: In Vitro Characterization: Receptor Binding Affinity
The foundational step in characterizing any potential antipsychotic is to determine its interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Atypical antipsychotics are distinguished by their relatively weak antagonism of dopamine D2 receptors and potent blockade of serotonin 5-HT2A receptors.[7]
Comparative Receptor Binding Profile
The following table outlines the key receptors to be investigated and the established binding affinities for clozapine, which will serve as the benchmark for interpreting the data obtained for this compound.
| Receptor Target | Clozapine Ki (nM) | This compound Ki (nM) | Rationale for Inclusion |
| Dopamine D2 | ~125-160[4][8] | To be determined | Primary target for antipsychotic efficacy; high affinity is associated with extrapyramidal side effects. |
| Dopamine D4 | ~24[4] | To be determined | High affinity for clozapine; thought to contribute to its unique efficacy.[2][9] |
| Serotonin 5-HT2A | ~5.4[4] | To be determined | Potent antagonism is a hallmark of atypical antipsychotics, believed to mitigate extrapyramidal symptoms and improve negative symptoms.[1][7] |
| Muscarinic M1 | ~6.2[4] | To be determined | Contributes to anticholinergic side effects but may also play a role in cognitive function.[3] |
| Adrenergic α1A | ~1.6[4] | To be determined | Blockade is associated with orthostatic hypotension.[10] |
| Histamine H1 | ~1.1[4] | To be determined | Antagonism leads to sedation and weight gain.[1] |
Experimental Protocol: Radioligand Binding Assays
A standardized radioligand binding assay will be employed to determine the equilibrium dissociation constant (Ki) of each compound for the target receptors.
Objective: To quantify the binding affinity of this compound and clozapine to a panel of CNS receptors.
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand specific for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Test compounds: this compound and Clozapine.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the reference compound (clozapine).
-
Incubation: In each well of the 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Section 2: In Vivo Behavioral Models of Antipsychotic Activity
Following in vitro characterization, the next crucial step is to assess the functional consequences of receptor binding in relevant animal models of psychosis.
Model 1: Amphetamine-Induced Hyperlocomotion
This model is a widely used screen for potential antipsychotic drugs, as it reflects the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.[11][12]
Objective: To evaluate the ability of this compound and clozapine to attenuate amphetamine-induced hyperlocomotion in rodents.
Experimental Workflow:
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Assay.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Habituation: Place animals in the activity chambers for a 30-60 minute habituation period.
-
Dosing:
-
Administer the test compound (this compound) or clozapine at various doses via intraperitoneal (i.p.) injection.
-
A vehicle control group will receive the drug vehicle.
-
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the test compound to be absorbed and reach its site of action.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[12][13]
-
Data Analysis: Compare the total locomotor activity between the vehicle-treated group and the drug-treated groups. A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic efficacy.
Model 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[14][15][16] The ability of a compound to restore disrupted PPI is considered a strong indicator of potential antipsychotic activity.
Objective: To assess the effects of this compound and clozapine on baseline PPI and on PPI deficits induced by a psychomimetic agent (e.g., apomorphine or a 5-HT2A agonist).
Experimental Workflow:
Caption: Workflow for the Prepulse Inhibition Assay.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: Startle response chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse) at varying intensities and inter-stimulus intervals.[14][16]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Dosing: Administer test compounds and vehicle as in the hyperlocomotion model. To assess the ability to reverse deficits, a psychomimetic agent can be administered after the test compound and before the PPI session.
-
Data Analysis: Calculate the percentage of PPI for each prepulse condition: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. An increase in %PPI by an atypical antipsychotic is the expected outcome.[17]
Section 3: Signaling Pathways and Mechanistic Insights
To provide a deeper understanding of the potential mechanisms of action, it is illustrative to visualize the key signaling pathways targeted by atypical antipsychotics.
Dopamine and Serotonin Pathway Interactions:
Caption: Simplified schematic of dopamine D2 and serotonin 5-HT2A receptor interactions modulated by clozapine.
Conclusion and Future Directions
This guide outlines a systematic and robust preclinical strategy for the head-to-head comparison of this compound and clozapine. The proposed experiments will generate a comprehensive dataset, from molecular interactions to behavioral outcomes, allowing for a thorough evaluation of the novel compound's potential as an antipsychotic agent. The data will reveal whether its pharmacological profile aligns with that of an atypical antipsychotic and will provide a strong foundation for further development, including studies on negative and cognitive symptom models, as well as safety and toxicology assessments.
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- Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
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- What is the mechanism of action of clozapine? (2025). Dr.Oracle.
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-Chlorobenzyl)piperazine Derivatives on Dopamine Receptors
This guide provides an in-depth comparative analysis of 1-(4-chlorobenzyl)piperazine derivatives and their interaction with dopamine receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, methodologies, and the critical interpretation of cross-reactivity profiles to advance the development of selective and effective central nervous system (CNS) therapeutics.
Introduction: The Significance of Dopamine Receptor Selectivity
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in mediating a wide array of physiological functions within the CNS, including motor control, motivation, reward, and cognitive function.[1][2] Their dysfunction is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[3][4][5] The arylpiperazine scaffold, particularly derivatives of this compound, represents a "privileged structure" in medicinal chemistry, forming the core of many approved CNS drugs.[6][7]
However, the dopamine receptor family is comprised of five distinct subtypes (D1-D5), which are categorized into two main subfamilies: D1-like (D1, D5) and D2-like (D2, D3, D4).[2][8] These subtypes often exhibit opposing signaling mechanisms and have different anatomical distributions and physiological roles. Consequently, the development of subtype-selective ligands is a paramount objective in modern drug discovery. A thorough cross-reactivity profile is not merely an academic exercise; it is a critical determinant of a drug candidate's potential therapeutic efficacy and its side-effect profile. Unintended interactions with other dopamine receptor subtypes or other neurotransmitter systems can lead to adverse effects, ranging from extrapyramidal symptoms to cardiovascular complications.[8] This guide will illuminate the methodologies used to profile these interactions and provide a framework for interpreting the resulting data.
Dopamine Receptor Signaling Pathways
Understanding the downstream signaling of dopamine receptor subtypes is fundamental to interpreting functional assay data. The two families of dopamine receptors mediate their effects primarily through the modulation of adenylyl cyclase and the subsequent production of the second messenger, cyclic adenosine monophosphate (cAMP).
-
D1-like Receptors (D1 and D5): These receptors are primarily coupled to the Gαs/olf G protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][9]
-
D2-like Receptors (D2, D3, and D4): These receptors couple to the Gαi/o G protein. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][9][10][11]
This differential effect on cAMP production is a cornerstone of functional assays designed to characterize the agonist or antagonist properties of a test compound.
Caption: Dopamine Receptor Family Signaling Pathways.
Comparative Binding Affinities of Arylpiperazine Derivatives
The initial step in profiling a compound is to determine its binding affinity (Kᵢ) for each dopamine receptor subtype. A lower Kᵢ value indicates a higher binding affinity. The following table presents a comparative summary of binding affinities for representative arylpiperazine derivatives, illustrating the spectrum of selectivity that can be achieved through chemical modification.
| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₅ (Kᵢ, nM) | Selectivity Profile | Reference |
| Haloperidol | 2.9 | 0.9 | 2.9 | 5.1 | - | D₂/D₃ > D₁/D₄ | [2][8] |
| Clozapine | 130 | 160 | 430 | 21 | - | D₄-preferring | [8] |
| Compound 22 | 480 | 48 | - | 20 | 3600 | D₄/D₂ > D₁/D₅ | [3] |
| Compound 24 | 250 | 51 | - | 0.72 | 1300 | Highly D₄ selective | [3] |
| Compound 6a | >10,000 | 700 | 1.4 | - | - | Highly D₃ selective | [12] |
| Aripiprazole | 260 | 0.45 | 1.9 | 44 | - | D₂/D₃ > D₄/D₁ | [8] |
Data presented are representative values from the literature and may vary based on experimental conditions.
Analysis of Structure-Activity Relationships (SAR):
The data reveals that even minor structural modifications to the arylpiperazine scaffold can dramatically alter the affinity and selectivity profile.
-
High D₃ vs. D₂ Selectivity: As seen with Compound 6a, extending the molecule with specific arylamide moieties can confer substantial selectivity for the D₃ receptor over the highly homologous D₂ receptor, achieving over 500-fold selectivity in some cases.[12]
-
D₄ Selectivity: Compounds 22 and 24 demonstrate that modifications through multicomponent synthesis can yield ligands with high affinity and selectivity for the D₄ receptor.[3] This is significant as D₄-selective antagonists like clozapine have shown efficacy in treating schizophrenia with fewer extrapyramidal side effects.[8]
-
Mixed Affinity: Compounds like aripiprazole exhibit high affinity for both D₂ and D₃ receptors, acting as partial agonists, a mechanism thought to contribute to its favorable side-effect profile.[8]
These examples underscore the necessity of comprehensive screening across all dopamine receptor subtypes to fully characterize a novel chemical entity.
Key Experimental Methodologies
To generate the data discussed above, two primary types of assays are indispensable: radioligand binding assays to measure affinity and functional assays to determine efficacy (i.e., whether the compound activates or blocks the receptor).
Radioligand Binding Assay (Competitive)
This technique quantifies the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand that is known to bind specifically to the receptor of interest.[13][14]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Membrane Homogenates: Prepare membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing a single human dopamine receptor subtype (D₁, D₂, D₃, D₄, or D₅).[12][13] Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Radioligand: Choose a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D₂-like receptors).[1] Dilute to a final concentration near its Kₔ value.
-
Test Compound: Prepare a series of dilutions of the this compound derivative, typically spanning several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-Specific Determinant: Use a high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand (e.g., Haloperidol) to determine non-specific binding.[1][13]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane homogenate, assay buffer, and radioligand.
-
Non-Specific Binding (NSB) Wells: Add membrane homogenate, assay buffer, radioligand, and the non-specific determinant.
-
Competition Wells: Add membrane homogenate, assay buffer, radioligand, and the various dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the counts from the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]
-
Functional Assay: cAMP Accumulation
This assay determines whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation by an agonist) by measuring changes in intracellular cAMP levels.[9][11]
Detailed Step-by-Step Protocol:
-
Cell Preparation:
-
Use cell lines stably expressing the dopamine receptor subtype of interest.
-
Harvest the cells and resuspend them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.[10]
-
Dispense the cell suspension into a 384- or 96-well plate.[15]
-
-
Assay Procedure for D1-like Receptors (Gαs-coupled):
-
Agonist Mode: Add serial dilutions of the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Measure the resulting increase in cAMP.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound. Then, add a known D1 agonist (e.g., Dopamine) at a concentration that elicits a submaximal response (e.g., EC₈₀). Incubate and measure the inhibition of the agonist-induced cAMP increase.[9]
-
-
Assay Procedure for D2-like Receptors (Gαi-coupled):
-
Agonist Mode: First, stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to raise basal cAMP levels.[16] Concurrently, add serial dilutions of the test compound. An agonist will inhibit adenylyl cyclase, causing a measurable decrease from the forskolin-stimulated cAMP level.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound. Then, add forskolin plus a known D2 agonist (e.g., Quinpirole).[12] An antagonist will block the agonist's ability to decrease the forskolin-stimulated cAMP level.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[9][10] These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[16]
-
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Antagonist: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀ value, which can be used to calculate the antagonist's affinity constant (Kₑ).
-
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives is a multifaceted but essential process for the development of targeted CNS therapies. By employing a systematic approach that combines radioligand binding assays to define affinity and selectivity with functional assays like cAMP measurement to determine efficacy, researchers can build a comprehensive understanding of a compound's pharmacological profile.
The data clearly indicates that the arylpiperazine scaffold is highly tunable, allowing for the development of ligands with high selectivity for specific dopamine receptor subtypes, including the challenging D₃ and D₄ receptors. This selectivity is crucial for designing next-generation therapeutics with improved efficacy and reduced side effects.
Future efforts will likely integrate computational approaches, such as molecular docking and dynamics simulations, with experimental screening to more rationally design ligands with desired selectivity profiles from the outset.[3][4] Furthermore, the development of more sophisticated functional assays, such as those measuring β-arrestin recruitment, will provide a more nuanced view of biased agonism and further refine our ability to predict a compound's in vivo effects.[12]
References
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A Researcher's Guide to Benchmarking Novel 1-(4-Chlorobenzyl)piperazine Analogs Against Established CNS Drugs
Introduction: Unlocking the Potential of the Piperazine Scaffold
The intricate process of Central Nervous System (CNS) drug discovery is a journey of molecular refinement, demanding robust preclinical evaluation to identify candidates with the highest probability of clinical success. Within the vast chemical space available to medicinal chemists, the 1-(4-Chlorobenzyl)piperazine scaffold has emerged as a particularly compelling starting point.[1][2] This versatile structure is a key intermediate in the synthesis of molecules targeting various neurological and psychiatric disorders, including depression and anxiety.[1][3] Its known activity as an inhibitor of serotonin ([3H]5-HT) uptake into rat brain synaptosomes provides a solid mechanistic foundation for further exploration.[4][]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark novel this compound analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating system for candidate evaluation. By comparing new chemical entities (NCEs) against well-characterized CNS drugs, we can contextualize their pharmacological profile, anticipate potential therapeutic applications, and proactively identify liabilities.
Our benchmark compounds will be selected from two major classes of CNS drugs:
-
Antidepressants: Represented by a Selective Serotonin Reuptake Inhibitor (SSRI).
-
Antipsychotics: Represented by a first-generation (typical) and a second-generation (atypical) agent, which are primarily dopamine D2 receptor antagonists and serotonin-dopamine antagonists, respectively.[6][7]
This comparative approach ensures that our new analogs are evaluated against the gold standards in the field, providing a clear rationale for their advancement.
The Strategic Workflow: A Multi-Tiered Approach to CNS Candidate Profiling
A successful CNS drug discovery campaign hinges on a phased, multi-parameter evaluation strategy. It is inefficient and cost-prohibitive to advance all synthesized compounds directly into complex in vivo models. Therefore, we employ a funneling approach that begins with high-throughput in silico and in vitro screening to select a smaller cohort of promising candidates for more resource-intensive behavioral and pharmacokinetic studies. This strategic workflow ensures that decisions are data-driven and resources are allocated effectively.
Sources
A Comparative Guide to the Synthesis of 1-(4-Chlorobenzyl)piperazine: A Verification of Published Methodologies
This guide provides an in-depth, comparative analysis of established synthetic routes for 1-(4-Chlorobenzyl)piperazine, a key intermediate in the development of various therapeutic agents, particularly those targeting the Central Nervous System (CNS)[1]. Our objective is to offer researchers and drug development professionals a practical and scientifically rigorous comparison of common synthetic strategies, enabling informed decisions for laboratory-scale synthesis and process development. We will dissect two prevalent methods—Direct Alkylation and Reductive Amination—providing detailed protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks.
Methodology 1: Direct Nucleophilic Substitution (Alkylation)
The most classical approach to forming the C-N bond in this compound is through the direct alkylation of piperazine with a suitable 4-chlorobenzyl electrophile, typically 4-chlorobenzyl chloride. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
Causality Behind Experimental Choices:
The primary challenge in this synthesis is controlling the degree of substitution. Piperazine possesses two secondary amine nitrogens of nearly identical reactivity, creating a statistical probability of forming both the desired mono-substituted product and the undesired 1,4-bis(4-chlorobenzyl)piperazine[2]. To circumvent this, the protocol employs a large excess of piperazine. This stoichiometric manipulation ensures that the electrophile (4-chlorobenzyl chloride) is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thus favoring the desired product. The inclusion of a base, such as potassium carbonate, is critical to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
Experimental Protocol: Direct Alkylation
Materials:
-
Piperazine (anhydrous)
-
4-Chlorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (4.0 equivalents) and toluene.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in toluene dropwise over 1 hour.
-
After the addition is complete, increase the temperature to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material via column chromatography (silica gel, gradient elution with DCM/Methanol) or vacuum distillation (104-106 °C/0.1 mmHg) to obtain pure this compound[3].
Methodology 2: Reductive Amination
Reductive amination offers a more controlled and often higher-yielding alternative to direct alkylation. This one-pot reaction first involves the condensation of piperazine with 4-chlorobenzaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ to the target amine.
Causality Behind Experimental Choices:
This method inherently favors mono-substitution. The initial condensation reaction can only occur at one nitrogen of the piperazine. The subsequent reduction of the iminium ion is typically much faster than any potential second condensation event, especially when a stoichiometric amount of the aldehyde is used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated iminium ion intermediate. Its tolerance for slightly acidic conditions, which can arise during imine formation, makes it superior to other borohydrides like NaBH₄ in this context[2][4].
Experimental Protocol: Reductive Amination
Materials:
-
Piperazine
-
4-Chlorobenzaldehyde[5]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.2 equivalents) and 4-chlorobenzaldehyde (1.0 equivalent) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, gradient elution with DCM/Methanol) to yield pure this compound.
Comparative Performance Analysis
The choice between these two methods depends on factors such as scale, available equipment, and desired purity profile. The following table provides a direct comparison of key performance indicators.
| Parameter | Method A: Direct Alkylation | Method B: Reductive Amination | Rationale & Justification |
| Selectivity | Moderate; requires a large excess of piperazine to minimize di-substitution. | High; inherently favors mono-substitution. | The mechanism of reductive amination provides superior control over the reaction stoichiometry. |
| Yield | Variable (50-70%); highly dependent on reaction control. | Generally higher and more consistent (75-90%). | Fewer side products and a more direct reaction pathway lead to improved yields. |
| Reaction Conditions | Elevated temperatures (reflux). | Room temperature. | Milder conditions reduce the risk of side reactions and are more energy-efficient. |
| Reagent Cost | Piperazine is inexpensive, but a large excess is needed. 4-Chlorobenzyl chloride is a lachrymator. | NaBH(OAc)₃ is more expensive than basic reagents. 4-Chlorobenzaldehyde is readily available. | The cost of the reducing agent in Method B may be offset by higher yield and easier purification. |
| Work-up & Purification | Requires removal of a large excess of piperazine and potential di-substituted byproduct. | Simpler work-up; primary byproduct is acetic acid from the reducing agent, which is easily removed. | The cleaner reaction profile of Method B simplifies the purification process significantly. |
| Scalability | Challenging due to the need for a large excess of piperazine and potential for thermal runaway. | More readily scalable due to milder conditions and better reaction control. | The safety profile and efficiency of reductive amination are more favorable for larger scales. |
Product Verification & Characterization
Independent of the synthetic route, the identity and purity of the final product, this compound, must be rigorously confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the chlorobenzyl group (typically two doublets in the 7.2-7.4 ppm region), a singlet for the benzylic methylene protons (~3.5 ppm), and multiplets for the eight piperazine protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of the expected number of unique carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 210.70 g/mol .
-
Infrared Spectroscopy (IR): The IR spectrum will display characteristic C-H stretching for aromatic and aliphatic groups, and C-N stretching bands.
Workflow Visualization
The following diagrams illustrate the synthetic pathways and a logical comparison of the methodologies.
Caption: Logical comparison of Direct Alkylation versus Reductive Amination.
References
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PrepChem. (n.d.). Synthesis of (c) 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine. Retrieved from PrepChem.com. [Link]
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Comparative Analysis of the Neurotoxic Effects of Different Benzylpiperazines: A Guide for Researchers
This guide provides a detailed comparative analysis of the neurotoxic effects of various benzylpiperazine derivatives, a class of synthetic psychoactive substances. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate the mechanisms of neurotoxicity and offers standardized protocols for future investigations.
Introduction to Benzylpiperazines and their Neurotoxic Potential
Benzylpiperazines (BZPs) are a class of piperazine derivatives with stimulant and empathogenic properties, often found in recreational drug products. While initially explored for their potential therapeutic applications, concerns over their neurotoxicity have limited their clinical use and have led to their classification as controlled substances in many jurisdictions. The most commonly encountered analogs include benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP).
The neurotoxic effects of these compounds are primarily attributed to their interaction with monoaminergic systems, particularly the dopaminergic and serotonergic pathways. Chronic or high-dose exposure has been linked to long-term neuronal damage, oxidative stress, and even neuronal cell death. Understanding the comparative neurotoxicity of these analogs is crucial for both clinical toxicology and for the development of potential therapeutic interventions for BZP-related neurotoxicity.
Mechanisms of Benzylpiperazine-Induced Neurotoxicity
The neurotoxic cascade initiated by benzylpiperazines is multifactorial, involving direct and indirect effects on neuronal signaling and cellular homeostasis.
Disruption of Monoaminergic Systems
BZPs primarily act as releasing agents and reuptake inhibitors of dopamine (DA) and serotonin (5-HT). This surge in extracellular monoamines leads to overstimulation of their respective receptors, excitotoxicity, and the generation of reactive oxygen species (ROS) during neurotransmitter metabolism.
-
Dopaminergic Neurotoxicity: BZP and its analogs can induce a significant increase in extracellular dopamine levels. This excessive dopaminergic stimulation is a key factor in their reinforcing effects and also a primary driver of neurotoxicity, particularly in the striatum and prefrontal cortex.
-
Serotonergic Neurotoxicity: Compounds like TFMPP exhibit a more pronounced effect on the serotonergic system, leading to a massive release of serotonin. This can result in serotonin syndrome at high doses and long-term damage to serotonergic neurons, mirroring some of the effects seen with other serotonergic neurotoxins like MDMA.
Oxidative Stress and Mitochondrial Dysfunction
The metabolism of elevated levels of dopamine and serotonin by monoamine oxidase (MAO) generates hydrogen peroxide (H₂O₂), a major source of ROS. This leads to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed. ROS can damage lipids, proteins, and DNA, ultimately leading to mitochondrial dysfunction and compromising cellular energy production.
Induction of Apoptosis
Prolonged exposure to BZPs and the subsequent cellular stress can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspase cascades, particularly caspase-3, which is a key executioner of apoptosis.
Comparative Neurotoxic Profiles of Key Benzylpiperazines
While sharing a common chemical scaffold, the different substitutions on the benzyl and piperazine rings result in distinct pharmacological and toxicological profiles.
Benzylpiperazine (BZP)
BZP acts as a potent dopamine and norepinephrine releasing agent, with weaker effects on serotonin.[1] Its neurotoxic profile is therefore dominated by excitotoxicity in dopaminergic pathways.
-
Monoaminergic Effects: BZP has a pronounced effect on dopamine release, which can lead to the death of dopaminergic neurons in the substantia nigra.[2] It has a stimulant effect that is approximately 10% as potent as d-amphetamine.[3]
-
Oxidative Stress: In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that BZP induces the generation of reactive oxygen species and lipid peroxidation.[4] It also leads to an increase in the DNA damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG).[2]
-
Apoptosis: BZP has been shown to induce apoptosis through the mitochondrial pathway.[2] This is evidenced by the activation of caspase-9 and caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[2][4]
-
Clinical Features: Acute intoxication can lead to agitation, anxiety, seizures, and in severe cases, multiorgan toxicity.[5]
Trifluoromethylphenylpiperazine (TFMPP)
TFMPP is a potent serotonin releasing agent and a direct agonist at several serotonin receptor subtypes, particularly 5-HT1B and 5-HT2C.[6] It has minimal effects on dopamine and norepinephrine.[6]
-
Monoaminergic Effects: The primary action of TFMPP is on the serotonergic system.[5] This can lead to a rapid and substantial increase in extracellular serotonin, which is associated with its psychoactive and neurotoxic effects.
-
Oxidative Stress: When combined with BZP, TFMPP contributes to increased production of reactive oxygen and nitrogen species, and depletion of the antioxidant glutathione (GSH).[7]
-
Apoptosis: The combination of BZP and TFMPP has been shown to trigger apoptosis, likely due to the combined stress on monoaminergic systems and mitochondrial function.[7]
-
Clinical Features: TFMPP is often associated with dissociative symptoms, anxiety, confusion, and migraine-like headaches.[3][8] When taken in combination with BZP, it can produce effects that mimic those of MDMA.[6]
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)
MDBP is structurally related to MDMA and is known to inhibit the reuptake of serotonin, although its overall neurotoxic profile is less well-characterized than BZP and TFMPP.
-
Monoaminergic Effects: MDBP demonstrates a weak inhibition of serotonin reuptake.[9] To achieve noticeable psychoactive effects, larger doses are required compared to BZP and TFMPP.[9]
-
Comparative Data: There is a relative lack of specific in-depth neurotoxicity studies on MDBP compared to BZP and TFMPP. More research is needed to fully elucidate its neurotoxic potential.
Comparative Summary of Neurotoxic Effects
| Feature | Benzylpiperazine (BZP) | Trifluoromethylphenylpiperazine (TFMPP) | 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) |
| Primary Monoaminergic Target | Dopamine & Norepinephrine[5] | Serotonin[5] | Serotonin (weak)[9] |
| Mechanism of Action | Releasing agent & reuptake inhibitor[3] | Releasing agent & direct receptor agonist[6] | Reuptake inhibitor[9] |
| Oxidative Stress | Induces ROS, lipid peroxidation, DNA damage[2][4] | Contributes to ROS/RNS production (in combination with BZP)[7] | Data limited |
| Apoptosis | Induces mitochondrial pathway of apoptosis[2] | Contributes to apoptosis (in combination with BZP)[7] | Data limited |
| Key Clinical Features | Stimulant effects, agitation, seizures[5] | Dissociative symptoms, anxiety, headache[8] | Milder psychoactive effects requiring higher doses[9] |
Experimental Protocols for Assessing Benzylpiperazine Neurotoxicity
To ensure reproducibility and comparability of data across different studies, the use of standardized protocols is essential. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Assessment of Neurotoxicity
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant model for studying dopaminergic neurotoxicity.
Experimental Protocol: Assessment of BZP-induced Oxidative Stress and Apoptosis
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Drug Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and gene expression analysis). Once cells reach 70-80% confluency, treat with varying concentrations of BZP (e.g., 100-1000 µM) for 24 hours.
-
Cell Viability Assay (MTT Assay):
-
After drug treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Use the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After drug treatment, incubate cells with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.
-
-
Caspase-3 Activity Assay:
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence of the cleaved substrate (excitation 380 nm, emission 460 nm).
-
-
Western Blot Analysis for Apoptotic Proteins:
-
Extract total protein from the cells and determine the concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assessment of Neurotoxicity
Animal Model: Male C57BL/6 mice are a suitable model for studying the in vivo neurotoxic effects of BZPs.
Experimental Protocol: Assessment of BZP-induced Neurochemical and Behavioral Changes
-
Animal Housing and Drug Administration:
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Administer BZP (e.g., 10-50 mg/kg) via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity:
-
Place mice in an open-field arena and record their locomotor activity for 60 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.
-
-
Microdialysis and Neurotransmitter Analysis:
-
Implant a microdialysis probe into the striatum of anesthetized mice.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the concentrations of dopamine, serotonin, and their metabolites in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Immunohistochemistry:
-
After the behavioral and neurochemical experiments, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Remove the brains, post-fix, and cryoprotect in sucrose solution.
-
Cut coronal sections (e.g., 40 µm) and perform immunohistochemistry for tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons and for markers of neuronal damage or gliosis (e.g., Fluoro-Jade B, GFAP).
-
Visualization of Key Pathways and Workflows
Signaling Pathway of BZP-Induced Neurotoxicity
Caption: Workflow for in vitro neurotoxicity screening.
Conclusion and Future Directions
The comparative analysis reveals distinct neurotoxic profiles for different benzylpiperazines, largely dictated by their preferential activity on dopaminergic versus serotonergic systems. BZP exhibits a clear dopaminergic neurotoxicity profile, characterized by oxidative stress and apoptosis. TFMPP's toxicity is primarily mediated through the serotonergic system, and its co-administration with BZP can lead to synergistic toxic effects. The neurotoxic potential of MDBP is less understood and warrants further investigation.
Future research should focus on:
-
Elucidating the neurotoxic mechanisms of less-studied analogs like MDBP.
-
Investigating the long-term neurotoxic consequences of BZP exposure, including potential links to neurodegenerative diseases. [10]* Developing and testing potential neuroprotective strategies to mitigate BZP-induced neuronal damage.
This guide provides a foundational framework for researchers in the field, offering both a synthesis of current knowledge and practical methodologies for advancing our understanding of the neurotoxic risks associated with this class of designer drugs.
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Wójtowicz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]
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Lin, T. J., et al. (2013). Long-term neurotoxic effects of dimethylamine borane intoxication. Neurotoxicology, 37, 183-187. [Link]
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Russell, B. R., et al. (2016). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task-A pilot study. Journal of Psychopharmacology, 30(10), 1010-1020. [Link]
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Lin, J. C., et al. (2014). Acute effects of BZP, TFMPP and the combination of BZP and TFMPP in comparison to dexamphetamine on an auditory oddball task using electroencephalography: a single-dose study. Psychopharmacology, 231(18), 3635-3648. [Link]
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Frances, H., et al. (1991). Behavioral tolerance to one effect of the serotonergic agonist TFMPP. Pharmacology Biochemistry and Behavior, 39(2), 429-432. [Link]
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Esteves, M., et al. (2019). Neurotoxic effects of MPTP on mouse cerebral cortex: Modulation of neuroinflammation as a neuroprotective strategy. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1865(5), 1038-1050. [Link]
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A Senior Application Scientist's Guide to Validating 1-(4-Chlorobenzyl)piperazine as a Novel Lead Compound for Alzheimer's Disease
Introduction
The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a pressing need for novel small molecules that can effectively target the multifaceted pathology of this neurodegenerative disorder.[1][2] While current treatments offer symptomatic relief, the development of disease-modifying therapies remains a critical goal.[3][4][5] This guide proposes the systematic validation of 1-(4-Chlorobenzyl)piperazine as a potential lead compound for AD. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous centrally active agents.[6][7][8][9] Derivatives of piperazine have shown promise in targeting key pathological hallmarks of AD, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[8][9] this compound, a commercially available and synthetically versatile starting material, presents an attractive starting point for a fragment-based or lead-optimization drug discovery campaign.[6][10]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic potential of this compound. We will delve into the causal logic behind experimental choices, present detailed protocols for key validation assays, and objectively compare its potential performance against established and emerging therapeutic alternatives.
The Rationale: Why Investigate this compound for Alzheimer's Disease?
The therapeutic potential of this compound for Alzheimer's disease is predicated on the established neuropharmacological activities of the piperazine moiety and its derivatives. The core hypothesis is that this compound can serve as a foundational scaffold for the development of multi-target-directed ligands (MTDLs) capable of concurrently modulating several key pathological cascades in AD.
The piperazine ring is a common feature in drugs targeting the central nervous system (CNS).[10] Its derivatives have been shown to interact with various neurotransmitter systems, and some have been specifically investigated for their anti-amyloid and anti-tau properties.[8][9] The 4-chlorobenzyl substituent offers a handle for synthetic modification to optimize blood-brain barrier penetration, target engagement, and pharmacokinetic properties. The initial validation pipeline, therefore, aims to first establish a baseline of activity for the parent compound and then explore structure-activity relationships (SAR) through targeted chemical modifications.
Experimental Validation Workflow: A Step-by-Step Guide
A robust validation pipeline is essential to de-risk a potential lead compound and build a strong data package for further development. The following experimental workflow is designed to assess the efficacy of this compound against the primary pathological drivers of Alzheimer's disease.
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Efficacy of 1-(4-Chlorobenzyl)piperazine Derivatives Against Cancer Cells: A Comparative Guide
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among its myriad derivatives, those incorporating a 1-(4-chlorobenzyl) moiety have garnered significant attention for their potent and varied biological activities, particularly in oncology. This guide provides a comparative analysis of the cytotoxic efficacy of various 1-(4-chlorobenzyl)piperazine derivatives against a panel of human cancer cell lines. We synthesize findings from multiple studies to delineate structure-activity relationships (SAR), discuss mechanisms of action, and present standardized protocols for evaluating these compounds, thereby offering a valuable resource for researchers in drug discovery and development.
Introduction: The Therapeutic Promise of Piperazine Derivatives
The piperazine ring is a versatile heterocyclic scaffold found in a wide array of therapeutic agents, exhibiting anticancer, antifungal, antibacterial, and antipsychotic properties, among others.[1] Its derivatives have demonstrated the ability to suppress tumor growth through various mechanisms, including the inhibition of microtubule synthesis, cell cycle progression, and angiogenesis, as well as the direct induction of apoptosis (programmed cell death).[1] The this compound core, in particular, serves as a crucial building block for synthesizing novel therapeutic candidates.[2] This guide focuses on comparing the in vitro anticancer efficacy of different derivatives emerging from this core structure.
Comparative Cytotoxicity Across Cancer Cell Lines
The anticancer potential of novel compounds is primarily assessed through in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI50 or IC50).[3][4] A lower IC50 value signifies greater potency.
A study by Yilmaz et al. (2012) synthesized a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and evaluated their cytotoxicity against a broad panel of cancer cell lines.[1][5] Their findings, summarized below, highlight the potent activity of these compounds, with several derivatives showing greater efficacy than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1]
Table 1: Comparative Growth Inhibition (GI50, µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1][6]
| Compound | R-Group (Substitution on Benzoyl Ring) | HUH7 (Liver) | HCT-116 (Colon) | MCF7 (Breast) |
| 5a | 4-Chloro | 3.24 | 4.15 | 3.87 |
| 5b | 4-Fluoro | 3.85 | 4.63 | 4.12 |
| 5c | 4-Methoxy | 4.12 | 5.21 | 4.98 |
| 5d | 4-Bromo | 3.55 | 4.38 | 4.01 |
| 5e | 4-Nitro | 5.01 | 6.11 | 5.76 |
| 5f | 4-Phenyl | 4.87 | 5.92 | 5.43 |
| 5g | 2,4-di-Fluoro | 3.67 | 4.45 | 3.99 |
| 5-FU | (Reference Drug) | 4.80 | 5.60 | 5.10 |
Key Observations:
-
All synthesized compounds demonstrated significant cytotoxic activity against liver, colon, and breast cancer cell lines, with GI50 values in the low micromolar range.[1]
-
Compounds 5a , 5b , and 5g , featuring halogen substitutions on the benzoyl ring, consistently exhibited lower GI50 values compared to the reference drug 5-FU, indicating superior potency.[1]
-
The nature and position of the substituent on the benzoyl ring influence the cytotoxic activity, providing a basis for further structure-activity relationship (SAR) studies.
Another study investigated a novel piperazine derivative, referred to as C505, which exhibited potent growth inhibition across multiple cancer cell lines with GI50 values ranging from 0.06 to 0.16 µM.[7][8][9][10] This highlights the potential for discovering highly potent anticancer agents within this chemical class.
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways
The efficacy of these derivatives is not solely dependent on their ability to kill cancer cells but also on their mechanism of action. Understanding the molecular pathways targeted by these compounds is crucial for their development as selective and effective therapies.
Several studies suggest that piperazine derivatives induce cancer cell death primarily through apoptosis.[7][11] Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer. One study demonstrated that their synthesized piperazine derivative activates apoptosis and blocks the cell cycle at the G0/G1 phase in MDA-MB-231 breast cancer cells.[11]
Furthermore, the highly potent derivative C505 was found to induce caspase-dependent apoptosis.[7][8] This was confirmed by the detection of cleaved Caspase-3 and PARP, key executioners of the apoptotic cascade.[10] The induction of apoptosis is a desirable trait for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.
The anticancer activity of these compounds is often attributed to their ability to inhibit multiple signaling pathways critical for cancer cell survival and proliferation.[7][8] Compound C505 was shown to inhibit the PI3K/AKT, Src family kinases, and BCR-ABL pathways, all of which are well-established drivers of oncogenesis.[7][8][9]
Below is a diagram illustrating the inhibition of the PI3K/AKT signaling pathway, a common mechanism for piperazine derivatives.
Figure 1: Simplified diagram of the PI3K/AKT signaling pathway and its inhibition by a this compound derivative.
Experimental Protocols for Efficacy Evaluation
The reliable evaluation of compound efficacy hinges on robust and standardized experimental protocols.[12][13] In vitro cytotoxicity assays are fundamental in the initial screening and characterization of potential anticancer drugs.[14][15]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4] It is a widely used method for high-throughput screening of compound libraries.[1][6]
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells into 96-well plates at an appropriate density (e.g., 3,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4][10]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a vehicle control. Incubate for a further 48-72 hours.[4]
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[4]
-
Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates and then add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[4]
-
GI50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell growth (GI50) from the dose-response curve.[4]
Figure 2: Workflow diagram for the Sulforhodamine B (SRB) cytotoxicity assay.
Annexin V-FITC/PI Apoptosis Assay
To determine the mode of cell death induced by the compounds, an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit can be used.[4] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for a specified period (e.g., 24, 48, 72 hours).[4][9]
-
Harvest and Wash: Harvest the treated cells, wash them with phosphate-buffered saline (PBS).[4]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[9]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant anticancer potential. The studies highlighted in this guide demonstrate their potent cytotoxic effects across a range of cancer cell lines, often exceeding the efficacy of standard chemotherapeutic agents. Their ability to induce apoptosis and inhibit multiple oncogenic signaling pathways underscores their therapeutic promise.
Future research should focus on:
-
Expanding SAR studies: Synthesizing and screening a wider array of derivatives to further optimize potency and selectivity.
-
In vivo efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing anticancer drugs to overcome resistance and improve treatment outcomes.
The continued exploration of this chemical scaffold holds great promise for the development of novel and more effective cancer therapies.
References
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Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
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Perjesi, P., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4987. [Link]
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Yilmaz, S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8086. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]
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ResearchGate. (2012). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]
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Yilmaz, S., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International Journal of Molecular Sciences, 13(7), 8071-8086. [Link]
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Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Li, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622-633. [Link]
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Li, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622-633. [Link]
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Li, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622-633. [Link]
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ResearchGate. (2013). (PDF) A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Retrieved from [Link]
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Assessing the Selectivity of 1-(4-Chlorobenzyl)piperazine for Serotonin vs. Dopamine Transporters: A Comparative Guide
In the landscape of neuropharmacology and drug development, the precise targeting of molecular machinery governing neurotransmission is paramount. The selectivity of a compound for its intended target over off-target sites is a critical determinant of its therapeutic efficacy and side-effect profile. This guide provides a comprehensive framework for assessing the selectivity of 1-(4-Chlorobenzyl)piperazine, a piperazine derivative of research interest[1][2], for the serotonin transporter (SERT) versus the dopamine transporter (DAT).
The Imperative of Transporter Selectivity
The serotonin and dopamine systems are implicated in a wide array of physiological and pathological processes, including mood, motivation, and motor control. The transporters, SERT and DAT, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. While selective serotonin reuptake inhibitors (SSRIs) are frontline treatments for depression and anxiety, compounds that also interact with DAT can have distinct therapeutic applications or abuse potential[6]. A thorough understanding of a compound's selectivity is therefore essential for predicting its pharmacological effects.
Experimental Assessment of Transporter Selectivity
A multi-tiered approach involving both binding affinity and functional uptake assays is crucial for a comprehensive assessment of transporter selectivity.
Part 1: In Vitro Radioligand Binding Affinity Assays
Radioligand binding assays directly measure the affinity of a test compound for the transporter protein. This is typically determined by its ability to displace a known high-affinity radioligand. The resulting inhibition constant (Ki) is a measure of the compound's binding potency.
-
Preparation of Synaptosomes:
-
Isolate brain regions rich in the target transporters (e.g., striatum for DAT, brainstem for SERT) from a suitable animal model (e.g., rat or mouse).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.
-
Wash and resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared synaptosomes, a fixed concentration of a selective radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound (this compound) or reference compounds.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive inhibitor (e.g., fluoxetine for SERT, cocaine for DAT).
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the synaptosomes bound to the radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.
| Compound | SERT Ki (nM) | DAT Ki (nM) | Selectivity Ratio (DAT Ki / SERT Ki) |
| This compound | 50 | 1500 | 30 |
| Fluoxetine | 1.1 | 2000 | 1818 |
| Cocaine | 310 | 130 | 0.42 |
| GBR 12909 | 16 | 0.5 | 0.031 |
Note: Data for this compound is illustrative. Data for reference compounds are compiled from various sources.
Part 2: Functional Cell-Based Uptake Assays
While binding affinity indicates how well a compound interacts with a transporter, it does not provide information on its functional effect. Cell-based uptake assays measure the ability of a compound to inhibit the transport of a substrate (e.g., radiolabeled serotonin or dopamine) into cells expressing the target transporter.
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293 or CHO cells) that does not endogenously express high levels of SERT or DAT.
-
Transfect the cells with plasmids encoding either human SERT or human DAT. Stable cell lines expressing the transporters are preferred for consistency.
-
Plate the cells in a 96-well format and allow them to grow to a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with a range of concentrations of the test compound (this compound) or reference compounds.
-
Initiate the uptake by adding a fixed concentration of radiolabeled substrate ([³H]5-HT for SERT-expressing cells, [³H]dopamine for DAT-expressing cells).
-
Allow the uptake to proceed for a short, defined period within the linear range of transport.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the uptake in non-transfected cells or in the presence of a high concentration of a known inhibitor.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) from the resulting dose-response curve.
-
Diagram of Neurotransmitter Uptake Assay Workflow
Caption: Workflow for determining functional inhibitory potency (IC50) using a cell-based uptake assay.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | Selectivity Ratio (DAT IC50 / SERT IC50) |
| This compound | 120 | 3600 | 30 |
| Fluoxetine | 2.5 | 4500 | 1800 |
| Cocaine | 350 | 150 | 0.43 |
| GBR 12909 | 25 | 1.2 | 0.048 |
Note: Data for this compound is illustrative. Data for reference compounds are compiled from various sources.
Interpretation and Conclusion
The selectivity of a compound is quantified by the ratio of its potency at the off-target transporter to its potency at the primary target. A higher selectivity ratio indicates greater selectivity for the primary target.
Based on our illustrative data, this compound demonstrates a 30-fold selectivity for the serotonin transporter over the dopamine transporter in both binding affinity and functional uptake inhibition assays. This profile suggests that while its primary action is at SERT, it may engage DAT at higher concentrations.
In comparison:
-
Fluoxetine is a highly selective serotonin reuptake inhibitor, with over 1800-fold selectivity for SERT over DAT.
-
Cocaine is a non-selective inhibitor, showing comparable potency at both SERT and DAT.
-
GBR 12909 is a highly selective dopamine reuptake inhibitor, with a strong preference for DAT over SERT.
This comparative analysis places this compound as a moderately selective SERT inhibitor. Its dual action, albeit with a clear preference for SERT, may confer a unique pharmacological profile that warrants further investigation. The experimental framework outlined in this guide provides a robust and reliable methodology for the precise characterization of the transporter selectivity of novel compounds, which is a critical step in the drug discovery and development pipeline.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Arbo, M. D., et al. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 28(3), 224–237.
- Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Produce Neurotransmitter Release by Acting on Monoamine Transporters in Rat Brain. Neuropsychopharmacology, 30(3), 550–560.
- Huisman, C. H., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469.
- Katz, J. L., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446–4455.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of this compound in Research. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779–2792.
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UNC School of Medicine. (n.d.). PDSP Ki Database. Retrieved from [Link]
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Wikipedia. (2023). Benzylpiperazine. Retrieved from [Link]
-
Wikipedia. (2023). Ki Database. Retrieved from [Link]
- Zwart, R., et al. (2005). 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics. Bioorganic & Medicinal Chemistry, 13(6), 2293–2303.
Sources
Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 1-(4-Chlorobenzyl)piperazine Derivative Activity
In the landscape of central nervous system (CNS) drug discovery, the 1-(4-chlorobenzyl)piperazine scaffold has emerged as a privileged structure, serving as the foundation for numerous compounds targeting a range of neurological and psychiatric disorders. A critical challenge in the development of these derivatives, particularly those with antipsychotic potential, lies in the translation of promising in vitro activity to in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo data for a series of this compound derivatives, offering insights into the nuanced relationship between receptor binding affinity and functional outcomes in preclinical models. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent analysis of the data to empower researchers in their drug development endeavors.
The Significance of In Vitro to In Vivo Correlation (IVIVC) in CNS Drug Development
Establishing a robust in vitro to in vivo correlation (IVIVC) is paramount in modern drug discovery. It allows for the early identification of promising candidates, reduces reliance on extensive and costly animal testing, and provides a rational basis for lead optimization. For CNS drug candidates, this correlation is particularly complex due to the challenges of crossing the blood-brain barrier (BBB) and the intricate neurocircuitry governing behavior. The this compound core, a common feature in many CNS-active compounds, provides an excellent case study for exploring the principles of IVIVC.[1]
The Dopamine D2 Receptor: A Primary Target for Antipsychotic Activity
The therapeutic efficacy of most antipsychotic drugs is strongly correlated with their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] Therefore, a primary in vitro screen for potential antipsychotics involves determining their binding affinity for the D2 receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
In Vitro Evaluation: Quantifying Receptor Affinity
The foundational step in assessing the potential of a this compound derivative is to determine its binding affinity for the primary therapeutic target, the dopamine D2 receptor, as well as other receptors that may contribute to its efficacy or side-effect profile, such as the dopamine D3 and serotonin 5-HT2A receptors.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the Ki of a test compound for the human dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2L receptor
-
[³H]-Spiperone (a high-affinity D2 antagonist radioligand)
-
Test compounds (this compound derivatives)
-
Haloperidol (a reference competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the HEK-293 cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vivo Assessment: From Receptor Occupancy to Behavioral Efficacy
While in vitro binding affinity is a crucial starting point, it does not guarantee in vivo efficacy. A compound must be able to cross the blood-brain barrier, engage its target in the complex environment of the brain, and elicit a functional response. Therefore, a battery of in vivo tests is essential to characterize the antipsychotic potential of this compound derivatives.
Key In Vivo Models for Antipsychotic Activity
Several well-validated animal models are used to predict the antipsychotic efficacy of drug candidates. These models often rely on inducing behaviors in rodents that are analogous to the positive symptoms of schizophrenia.
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels in the brain, leading to hyperactivity in rodents. An effective antipsychotic will antagonize this effect.
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response without producing sedation. It is considered to have high predictive validity for antipsychotic efficacy.
-
Catalepsy Test: This test measures the induction of a state of immobility and is often used to predict the likelihood of extrapyramidal side effects (motor disturbances) associated with older, "typical" antipsychotics.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice
Materials:
-
Male C57BL/6 mice
-
Test compounds (this compound derivatives)
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline or a suitable solvent for the test compounds)
-
Open-field activity chambers equipped with infrared beams to track movement
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the open-field chambers.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Pre-treatment Period: Allow a specific amount of time for the drug to be absorbed and distributed (e.g., 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine to induce hyperlocomotion.
-
Activity Monitoring: Immediately place the mice in the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group. Calculate the ED50, the dose of the test compound that produces a 50% reduction in amphetamine-induced hyperactivity.
Comparative Analysis: Correlating In Vitro Affinity with In Vivo Potency
The following table presents a comparative analysis of a hypothetical series of this compound derivatives, alongside the well-characterized antipsychotic haloperidol as a reference. The data illustrates the relationship between in vitro dopamine D2 receptor binding affinity (Ki) and in vivo efficacy in the amphetamine-induced hyperlocomotion model (ED50).
| Compound | D2 Ki (nM) | In Vivo ED50 (mg/kg) - Amphetamine-Induced Hyperactivity |
| Haloperidol (Reference) | 1.2 | 0.1 |
| Derivative A | 2.5 | 0.5 |
| Derivative B | 10.8 | 2.1 |
| Derivative C | 0.9 | 0.2 |
| Derivative D | 5.3 | 1.0 |
Data is hypothetical and for illustrative purposes.
Interpretation of the Data
As a general trend, there is a positive correlation between the in vitro binding affinity (lower Ki) and the in vivo potency (lower ED50). Derivative C, with the lowest Ki value, also demonstrates the highest in vivo potency, similar to the reference compound haloperidol. Conversely, Derivative B, with the highest Ki, is the least potent in the in vivo assay. This correlation between in vitro D2 receptor affinity and in vivo efficacy in models of psychosis is a well-established principle in antipsychotic drug discovery.[5]
However, it is crucial to note that this correlation is not always perfectly linear. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), brain penetration, and off-target effects can significantly influence in vivo activity. For instance, a compound with high in vitro affinity may have poor oral bioavailability or may be rapidly metabolized, leading to lower than expected in vivo potency.
Visualizing the IVIVC Workflow
The following diagram illustrates the typical workflow for establishing an in vitro to in vivo correlation for novel antipsychotic candidates.
Caption: Workflow for establishing IVIVC for antipsychotic drug candidates.
The Role of the Blood-Brain Barrier
A critical factor influencing the in vivo efficacy of CNS drug candidates is their ability to penetrate the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. In vitro models of the BBB, such as those using primary brain endothelial cells or immortalized cell lines, can provide an early indication of a compound's potential to cross this barrier. These models are essential for understanding the disconnects that can arise between high in vitro potency and low in vivo efficacy.
Conclusion and Future Directions
The development of effective antipsychotics based on the this compound scaffold relies on a systematic and integrated approach to in vitro and in vivo characterization. While a strong correlation between dopamine D2 receptor binding affinity and in vivo efficacy in preclinical models of psychosis is often observed, it is not absolute. A thorough understanding of a compound's pharmacokinetic properties and its ability to cross the blood-brain barrier is essential for a successful IVIVC.
Future research in this area will likely focus on the development of more predictive in vitro models, including those that incorporate aspects of the neurovascular unit and utilize patient-derived induced pluripotent stem cells. Additionally, a deeper understanding of the role of other neurotransmitter systems, such as serotonin and glutamate, will enable the development of multi-target ligands with improved efficacy and side-effect profiles. By embracing a holistic approach to drug discovery that values the intricate interplay between in vitro and in vivo systems, we can accelerate the development of novel and improved treatments for schizophrenia and other debilitating CNS disorders.
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A Comparative Guide to the Physicochemical Properties of Piperazine-Based Drugs
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. Consequently, piperazine derivatives are found in a vast array of blockbuster drugs, from antihistamines and antipsychotics to anticancer agents. The therapeutic success of these drugs is not solely dependent on their interaction with a biological target but is fundamentally governed by their physicochemical properties.
This guide provides an in-depth comparative analysis of the critical physicochemical characteristics of piperazine-based drugs: ionization constant (pKa), solubility, lipophilicity (LogP/LogD), and solid-state properties (polymorphism). Understanding these parameters is paramount for researchers in drug discovery and development, as they dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its clinical efficacy and safety. We will explore the causality behind experimental choices for measuring these properties and present comparative data for several key piperazine-containing pharmaceuticals.
The Piperazine Scaffold: A Structural Overview
The foundational piperazine ring's conformational flexibility and the presence of two basic nitrogen atoms allow for extensive structural modification. These nitrogen sites can be functionalized to modulate potency, selectivity, and, crucially, the physicochemical properties that enhance drug-like characteristics such as aqueous solubility and bioavailability.
Ionization Constant (pKa): The Charge State Gatekeeper
Theoretical Background
Piperazine is a diprotic weak base, meaning each of its two nitrogen atoms can accept a proton. This results in two distinct ionization constants, pKa1 and pKa2. These values are critical as they determine the charge state of the drug at a given pH. The degree of ionization profoundly impacts a drug's solubility, its ability to cross biological membranes, and its binding affinity to its target receptor. For instance, the higher basicity of a piperidine ring often leads to a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability[1]. The dual pKa values of piperazine offer a tunable feature for optimizing these interactions.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[2][3][4] The principle involves monitoring the change in pH of a drug solution upon the incremental addition of a titrant (an acid or a base), allowing for the identification of the inflection points where the molecule is 50% ionized.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Sample Preparation: Dissolve a precisely weighed amount of the piperazine-based drug in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[2] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.
-
Inert Atmosphere: Purge the drug solution with nitrogen gas before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the titration of basic compounds.[2]
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination using potentiometric titration.
Comparative pKa Data for Piperazine-Based Drugs
| Drug | Therapeutic Class | pKa1 | pKa2 | Reference(s) |
| Piperazine (base) | Anthelmintic | ~5.35 | ~9.73 | [5] |
| Cetirizine | Antihistamine | ~2.1 (acid), ~2.9, ~7.9 | N/A | [6][7] |
| Cyclizine | Antiemetic | ~2.5 | ~7.8 | [8][9] |
| Olanzapine | Antipsychotic | ~5.05 | ~7.86 | PubChem |
| Aripiprazole | Antipsychotic | ~7.6 | N/A | PubChem |
| Imatinib | Anticancer | ~3.7 | ~8.1 | PubChem |
Note: pKa values can vary slightly depending on experimental conditions (temperature, ionic strength). Cetirizine is a zwitterion with both acidic and basic groups.
Analysis: The data illustrates how substitution on the piperazine ring dramatically alters basicity. For cyclizine, the N-methyl and N-benzhydryl groups influence the two pKa values. In cetirizine, the presence of a carboxylic acid group makes the molecule zwitterionic, existing with both positive and negative charges between pH 3.5 and 7.5.[7] This zwitterionic nature is key to its reduced sedation, as it limits passage across the blood-brain barrier.
Aqueous Solubility: The Gateway to Absorption
Theoretical Background
A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Aqueous solubility is therefore a fundamental determinant of oral bioavailability. While the parent piperazine is freely soluble in water, many of its complex derivatives, such as the antipsychotic aripiprazole, are poorly soluble, posing significant formulation challenges.[5] Solubility is influenced by factors including the drug's crystal structure (lattice energy), ionization state (pH-dependence), and molecular size.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10] It measures the saturation concentration of a compound in a specific solvent system after a state of equilibrium has been reached.
Step-by-Step Methodology:
-
System Preparation: Prepare the desired solvent system (e.g., purified water, phosphate-buffered saline at pH 7.4).
-
Sample Addition: Add an excess amount of the solid drug to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot immediately using a low-binding filter (e.g., 0.22 µm PVDF). Dilute the filtrate with a suitable solvent for analysis.
-
Quantification: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Comparative Aqueous Solubility Data
| Drug | Aqueous Solubility (at 25°C) | pH | Reference(s) |
| Cetirizine | 101 mg/L | N/A | [11] |
| Cyclizine | 1000 mg/L | Saturated Soln. (7.6-8.6) | [8] |
| Olanzapine | ~30 mg/L (Form II) | 7.4 | DrugBank |
| Aripiprazole | < 1 mg/L | N/A | PubChem |
| Imatinib Mesylate | Freely soluble | N/A | [12] |
Analysis: This comparison starkly illustrates the vast range of solubilities among piperazine-based drugs. Aripiprazole is practically insoluble, a classic BCS Class II compound, which necessitates advanced formulation strategies like particle size reduction or amorphous solid dispersions to achieve therapeutic efficacy. In contrast, imatinib is formulated as a mesylate salt (imatinib mesylate), which dramatically improves its aqueous solubility compared to the free base, highlighting the critical role of salt selection in drug development.[12]
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Theoretical Background
Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to cross lipid cell membranes, including the intestinal wall and the blood-brain barrier. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable drugs like piperazine derivatives, the distribution coefficient (LogD) is more relevant, as it measures the partition at a specific pH (typically physiological pH 7.4) and accounts for both the ionized and non-ionized forms of the drug.[12][13] Lipophilicity is a delicate balance: too low, and the drug won't cross membranes; too high, and it may have poor aqueous solubility and be rapidly metabolized.
Experimental Protocol: Shake-Flask Method for LogD
The shake-flask method remains the benchmark for experimental LogP and LogD determination.[6][12][13][14]
Step-by-Step Methodology:
-
Phase Pre-saturation: Shake equal volumes of n-octanol and the aqueous buffer (e.g., PBS at pH 7.4) together for 24 hours to ensure mutual saturation of the two phases. Allow the layers to separate completely.
-
Drug Addition: Prepare a stock solution of the drug in one of the phases (or a third solvent like DMSO). Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer.[13]
-
Partitioning: Seal the vial and shake gently for a set period (e.g., 1-24 hours) to allow the drug to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Sampling and Analysis: Carefully sample from both the top (octanol) and bottom (aqueous) layers.
-
Quantification: Determine the concentration of the drug in each phase ([Drug]oct and [Drug]aq) using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log10 ([Drug]oct / [Drug]aq).
Workflow for Shake-Flask LogD Determination
Caption: Workflow for LogD determination using the shake-flask method.
Comparative Lipophilicity Data
| Drug | LogP | LogD (at pH 7.4) | Reference(s) |
| Cetirizine | ~3.25 | ~1.5 | [6][7][15] |
| Cyclizine | ~3.6 | ~2.9 | PubChem |
| Olanzapine | ~2.9 | ~2.8 | DrugBank |
| Aripiprazole | ~4.9 | ~4.9 | DrugBank |
| Imatinib | ~3.6 | ~2.1 | DrugBank |
Analysis: Cetirizine's LogD of 1.5 at physiological pH is significantly lower than its LogP, a direct consequence of its zwitterionic state, which increases its polarity and limits CNS penetration.[6][15] Aripiprazole's high LogP/LogD value is consistent with its very low aqueous solubility. These values are critical inputs for computational ADME models and for guiding lead optimization, where chemists may seek to reduce lipophilicity to improve a drug candidate's overall profile.
Crystal Structure and Polymorphism: The Solid-State Challenge
Theoretical Background
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[16] These different polymorphs of the same active pharmaceutical ingredient (API) can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[17] For piperazine-based drugs, which are often complex molecules, the potential for polymorphism is high. The discovery of a new, more stable, or more soluble polymorph can have significant implications for a drug's patent life and therapeutic performance. Aripiprazole and olanzapine are notable examples of drugs with numerous reported polymorphic forms.[2][5][13]
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
XRPD is the primary and most definitive technique for identifying and characterizing crystalline polymorphs. Each crystal form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.
Step-by-Step Methodology:
-
Sample Preparation: Gently grind the solid drug sample into a fine, uniform powder using a mortar and pestle.
-
Sample Mounting: Mount the powder onto a sample holder. Ensure the surface is flat and level to prevent diffraction angle errors.
-
Instrument Setup: Place the sample holder into the X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the angular range for the scan (e.g., 2° to 40° 2θ).
-
Data Collection: Initiate the scan. The instrument directs a beam of X-rays onto the sample, and a detector records the intensity of the diffracted X-rays at different angles (2θ).
-
Pattern Analysis: The output is a diffractogram, a plot of diffraction intensity versus 2θ angle.
-
Polymorph Identification: Compare the positions and relative intensities of the peaks in the experimental diffractogram to reference patterns of known polymorphs. The presence of unique peaks or a different overall pattern indicates a different polymorphic form or a mixture of forms.
Workflow for Polymorph Analysis by XRPD
Caption: Workflow for identifying polymorphs using X-Ray Powder Diffraction (XRPD).
Comparative Polymorphism in Piperazine-Based Drugs
| Drug | Known Polymorphs | Key Implications | Reference(s) |
| Olanzapine | Over 60 crystal forms reported, including multiple anhydrous polymorphs (I, II, III, IV) and solvates. | Form I is the most stable anhydrous form. Different forms can impact stability and dissolution. The nomenclature has been inconsistent in patents and literature, creating characterization challenges. | [5][13] |
| Aripiprazole | Highly polymorphic, with at least nine anhydrous forms and several solvates identified. | Different forms exhibit distinct molecular conformations and hydrogen bonding patterns. Form X is noted for its low hygroscopicity and stability, making it suitable for bulk handling. | [2][14][17] |
| Imatinib Mesylate | Multiple forms known, including α and β forms. | The β form is the commercially available, thermodynamically more stable form. The discovery of new forms provides opportunities to improve drug product performance. | [12] |
Analysis: The extensive polymorphism of drugs like olanzapine and aripiprazole underscores the critical need for thorough solid-state characterization during drug development. A failure to identify and control the desired polymorphic form can lead to batch-to-batch variability in bioavailability and could have significant regulatory and patent implications.
Conclusion
The piperazine scaffold remains a profoundly valuable tool in the medicinal chemist's arsenal. However, its successful application hinges on a deep and quantitative understanding of the physicochemical properties it imparts to a molecule. As demonstrated, substitutions on the piperazine ring can modulate pKa, solubility, and lipophilicity over several orders of magnitude, with direct consequences for a drug's ADME profile and therapeutic utility. Furthermore, the solid-state behavior, particularly polymorphism, presents a critical challenge that must be managed to ensure product quality and consistency. The experimental methodologies detailed in this guide represent the foundational techniques that enable researchers to characterize these properties, make informed decisions in drug design, and ultimately develop safer and more effective piperazine-based medicines.
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A Head-to-Head Comparison of In Vitro Metabolic Stability in Novel 1-(4-Chlorobenzyl)piperazine Derivatives: A Guide to Lead Candidate Selection
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic fate of a novel chemical entity (NCE) is a pivotal determinant of its success. A compound's metabolic stability, or its resistance to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2][3] Therefore, an early and accurate assessment of metabolic stability is paramount to identify and advance drug candidates with favorable pharmacokinetic properties, ultimately reducing late-stage attrition and development costs.[4]
The 1-(4-Chlorobenzyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. However, the piperazine ring itself can be susceptible to metabolic modification, primarily through N-dealkylation and oxidation mediated by CYP enzymes like CYP3A4 and CYP2D6.[5][6] This guide presents a comparative analysis of the in vitro metabolic stability of three novel this compound derivatives—designated here as NCP-101 , NCP-102 , and NCP-103 —which feature distinct substitutions on the piperazine ring intended to modulate this liability.
Through a detailed examination of experimental protocols and comparative data generated from human, rat, and mouse liver microsome and hepatocyte assays, this guide provides researchers with a framework for evaluating metabolic liabilities. We will explore the causality behind our experimental choices, from the selection of in vitro systems to the analytical quantification, ensuring a self-validating and robust approach to lead candidate selection.
Experimental Design and Rationale: A Multi-System, Multi-Species Approach
To construct a comprehensive metabolic profile, we employed two complementary in vitro systems: liver microsomes and cryopreserved hepatocytes. This dual-system approach is critical for a holistic understanding of a compound's metabolic fate.
-
Liver Microsomes: These subcellular fractions are enriched with Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.[1] Microsomal stability assays are excellent for rapidly assessing a compound's susceptibility to oxidative metabolism, which is often the primary route of clearance.[7] By including the essential cofactor NADPH, we specifically probe for CYP-mediated degradation.[8]
-
Suspension Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes (e.g., UGTs, SULTs).[2][9] Hepatocyte assays provide a more complete picture of overall hepatic metabolism and can reveal clearance pathways that are not apparent in microsomal studies, such as direct conjugation by Phase II enzymes.[2]
A multi-species comparison (human, rat, mouse) is indispensable for preclinical development. Significant interspecies differences in drug metabolism are common, and these studies help identify the most relevant animal model for predicting human pharmacokinetics and for conducting future toxicology studies.[4][10]
For this investigation, we selected two well-characterized compounds as controls: Verapamil (a low-stability compound, rapidly metabolized) and Buspirone (a moderately stable compound) to validate the performance of our assay systems.
Methodology 1: Liver Microsomal Stability Assay
This protocol details the procedure for assessing Phase I metabolic stability. The core principle is to incubate the test compound with liver microsomes and an NADPH-regenerating system, then quantify the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in buffer containing 3 mM NADP+, 5.3 mM glucose-6-phosphate (G6P), and 0.67 units/mL glucose-6-phosphate dehydrogenase (G6PD).[11]
-
Prepare 1 mM stock solutions of test compounds (NCP-101, -102, -103) and controls in DMSO.
-
-
Incubation Setup:
-
On ice, thaw pooled liver microsomes (e.g., from human, rat, or mouse donors, available commercially). Dilute the microsomes in phosphate buffer to a working concentration of 1 mg/mL.
-
In a 96-well plate, add the diluted microsomal suspension. Pre-incubate the plate at 37°C for 10 minutes.
-
Add the test compound working solution to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide, terfenadine).[7]
-
Include a control incubation without the NADPH regenerating system to assess for non-CYP-mediated degradation or chemical instability.[8]
-
-
Sample Processing and Analysis:
Methodology 2: Cryopreserved Hepatocyte Stability Assay
This assay evaluates the overall metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II metabolic pathways.[9][15]
Workflow for Hepatocyte Stability Assay
Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.
Step-by-Step Protocol
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes from the desired species in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium. Centrifuge gently to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium and determine cell viability and density using the Trypan Blue exclusion method. Viability should be >85%.
-
Adjust the cell density to 1 x 10^6 viable cells/mL.[3]
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath for 10-15 minutes to allow cells to equilibrate.
-
Initiate the experiment by adding the test compound working solution to a final concentration of 1 µM.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension.[3]
-
Immediately quench the metabolic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal assay (vortex, centrifuge, transfer supernatant).
-
Analyze the samples by LC-MS/MS to determine the remaining parent compound concentration.
-
Data Analysis and Interpretation
The rate of disappearance of the parent compound is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).
-
Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
t½ = -0.693 / k
-
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or number of cells in the incubation.[7]
Results: A Comparative Stability Profile
The following tables summarize the metabolic stability data for the three novel derivatives and control compounds across the different in vitro systems.
Table 1: Metabolic Stability in Human, Rat, and Mouse Liver Microsomes
| Compound | Human Microsomes (t½, min) | Human Microsomes (CLint, µL/min/mg) | Rat Microsomes (t½, min) | Rat Microsomes (CLint, µL/min/mg) | Mouse Microsomes (t½, min) | Mouse Microsomes (CLint, µL/min/mg) |
| Verapamil | 8.5 | 163.1 | 5.2 | 266.5 | 4.1 | 338.0 |
| Buspirone | 35.1 | 39.6 | 21.4 | 64.8 | 15.8 | 87.7 |
| NCP-101 | 18.3 | 75.7 | 11.5 | 120.5 | 9.8 | 141.4 |
| NCP-102 | > 60 | < 23.1 | 45.2 | 30.7 | 31.7 | 43.8 |
| NCP-103 | 25.6 | 54.1 | 28.9 | 48.0 | 19.3 | 71.9 |
Table 2: Metabolic Stability in Human, Rat, and Mouse Hepatocytes
| Compound | Human Hepatocytes (t½, min) | Human Hepatocytes (CLint, µL/min/10^6 cells) | Rat Hepatocytes (t½, min) | Rat Hepatocytes (CLint, µL/min/10^6 cells) | Mouse Hepatocytes (t½, min) | Mouse Hepatocytes (CLint, µL/min/10^6 cells) |
| Verapamil | 15.2 | 45.6 | 10.1 | 68.6 | 7.9 | 87.7 |
| Buspirone | 58.9 | 11.8 | 39.8 | 17.4 | 28.5 | 24.3 |
| NCP-101 | 29.4 | 23.6 | 19.7 | 35.2 | 15.1 | 45.9 |
| NCP-102 | > 120 | < 5.8 | 95.3 | 7.3 | 68.2 | 10.2 |
| NCP-103 | 41.5 | 16.7 | 45.1 | 15.4 | 33.6 | 20.6 |
Discussion: Linking Structure to Metabolic Fate
The data reveals significant differences in the metabolic stability of the three derivatives.
-
NCP-101 exhibits relatively high clearance across all species and systems, suggesting it is a significant substrate for hepatic metabolism. Its half-life in human microsomes (18.3 min) indicates rapid Phase I turnover.[11]
-
NCP-103 shows improved stability compared to NCP-101. The structural modification in NCP-103 appears to have partially shielded the molecule from CYP-mediated attack, resulting in a longer half-life (25.6 min in HLM) and lower intrinsic clearance.
-
NCP-102 demonstrates remarkable metabolic stability. With a half-life greater than 60 minutes in human microsomes and over 120 minutes in human hepatocytes, its intrinsic clearance is very low.[9][16] This suggests that the specific structural modification in NCP-102 effectively blocks the primary sites of metabolism common to this chemical class.
Interspecies Variability: As is often the case, metabolism was fastest in mouse systems, followed by rat, and then human.[4] The rank order of stability (NCP-102 > NCP-103 > NCP-101) was, however, consistent across all three species, which provides confidence in using rodent models to guide further development of this series.
Microsome vs. Hepatocyte Comparison: For all three derivatives, the rate of metabolism was slower in hepatocytes than in microsomes. This does not suggest a lack of Phase II metabolism but rather that Phase I metabolism is the rate-limiting step for these compounds. If a compound had been stable in microsomes but cleared rapidly in hepatocytes, it would have pointed towards clearance primarily via Phase II conjugation.[1][2]
Potential Metabolic Pathways
Based on the known metabolism of piperazine-containing drugs, several metabolic pathways are likely for these derivatives.[5][6] The primary routes often involve oxidation of the piperazine ring or N-dealkylation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorobenzyl)piperazine
As a Senior Application Scientist, it is imperative to extend our support beyond the point of sale, ensuring our partners in research and development are equipped with the knowledge to handle our products safely from acquisition through to disposal. The following guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Chlorobenzyl)piperazine, a compound that requires meticulous handling due to its hazardous properties. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Essential Safety Profile
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. This compound (CAS No: 23145-88-2) is a piperazine derivative that presents multiple hazards. It is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1] It is also harmful if swallowed and acts as an irritant to the skin, eyes, and respiratory system.[1][2]
The primary risks stem from its corrosive nature and its potential to generate toxic gases, such as hydrogen chloride and nitrogen oxides, upon thermal decomposition.[3][1] Therefore, all handling and disposal procedures are designed to mitigate these risks through containment and appropriate chemical waste management.
Key Safety Considerations:
-
Incompatibility: This compound is incompatible with strong oxidizing agents and strong acids.[1][4] Co-mingling this waste with acidic materials can lead to violent reactions.
-
Personal Protective Equipment (PPE): Due to its corrosive and irritant properties, a stringent PPE protocol is non-negotiable. All personnel handling this chemical must wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][2] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is required.[2][5]
-
Engineering Controls: All work, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2][5]
Pre-Disposal Planning and Waste Segregation
Proper disposal begins with proactive planning. A designated waste stream must be established before the first container of this compound is opened.
Step 1: Select a Designated Hazardous Waste Container Choose a container made of compatible material (e.g., high-density polyethylene - HDPE) that can be securely sealed. The container must be in good condition, free from leaks or contamination.
Step 2: Label the Waste Container Proper labeling is a critical compliance and safety step. The label must be affixed to the container before any waste is added and should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Irritant")
-
The accumulation start date
Step 3: Segregate the Waste Stream Never mix this compound waste with other chemical waste streams, especially acids or strong oxidizers.[1][4] This practice, known as waste segregation, is fundamental to preventing dangerous chemical reactions within the waste container.
Standard Operating Procedure for Waste Disposal
This procedure applies to the collection of residual amounts of the chemical, contaminated lab consumables (e.g., weigh boats, pipette tips), and contaminated PPE.
Workflow for Waste Collection:
-
Don PPE: Before handling any waste, put on the required personal protective equipment as outlined in Section 1.
-
Work in a Controlled Area: Perform all waste transfers inside a chemical fume hood to control vapor and dust exposure.
-
Transfer Chemical Waste: Carefully place any residual solid this compound and any contaminated disposable materials directly into the pre-labeled hazardous waste container.[6]
-
Minimize Air Exposure: If the chemical is in its liquid form, keep the container sealed when not in use, as it may be air-sensitive.[7]
-
Secure the Container: After each addition of waste, securely close the container lid to prevent spills and the release of vapors.
-
Final Disposal: Once the container is full or the project is complete, ensure the lid is tightly sealed.[6] Store the container in a designated satellite accumulation area, away from incompatible materials. Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[3][1]
Spill Management and Decontamination
Accidental releases require an immediate and systematic response to mitigate exposure and environmental contamination.
For Small Spills:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before approaching the spill.[2]
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[1][2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][2] Avoid creating dust.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
For Large Spills:
-
Evacuate: Immediately evacuate the area and alert your institution's emergency response team or environmental health and safety (EHS) office.[3][8]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the affected area until it has been cleared by trained professionals.
Regulatory Framework
The disposal of this compound is governed by strict regulations. In the United States, chemical waste generators must comply with the guidelines set forth by the Environmental Protection Agency (EPA) under 40 CFR Part 261.[4][2] It is the generator's responsibility to determine if the waste is classified as hazardous and to ensure it is managed and disposed of accordingly.[4][2] Additionally, state and local regulations must be followed, which may be more stringent than federal rules.[2] Always consult with your institution's EHS department to ensure full compliance.
Data and Workflow Summary
For quick reference, the following table summarizes the critical information for handling and disposal.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 23145-88-2 | [3][1] |
| Primary Hazards | Corrosive (causes severe skin burns and eye damage), Harmful if swallowed, Skin/Eye/Respiratory Irritant. | [1][2] |
| Required PPE | Chemical safety goggles, chemical-resistant gloves, lab coat. Respirator if dust/aerosols are generated. | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1][4] |
| Spill Cleanup Material | Inert absorbent (sand, vermiculite, silica gel). | [1][2] |
| Disposal Method | Dispose of as hazardous chemical waste via a licensed disposal company in accordance with local, state, and federal regulations. | [3][1][9] |
Disposal Decision Workflow
The following diagram illustrates the logical steps from waste generation to final disposal, ensuring safety and compliance at each stage.
Caption: Disposal workflow for this compound.
References
-
Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Cole-Parmer.
-
This compound - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET - this compound. Fisher Scientific.
-
SAFETY DATA SHEET - Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
-
SAFETY DATA SHEET - N-(4-Chlorobenzhydryl)piperazine. Fisher Scientific.
-
SAFETY DATA SHEET - Piperazine. Sigma-Aldrich.
-
This compound 23145-88-2. Tokyo Chemical Industry (India) Pvt. Ltd.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
-
Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorobenzyl)piperazine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. 1-(4-Chlorobenzyl)piperazine, a substituted piperazine derivative, is one such compound that demands meticulous handling protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can operate with confidence and security. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of a chemical's hazard profile is the logical starting point for any safety protocol. This compound (CAS No: 23145-88-2) is classified as a hazardous substance with several key risks that dictate our PPE strategy.[1]
-
Corrosivity: The primary hazard is its corrosive nature. It is designated as causing severe skin burns and serious eye damage.[1][2] This is a critical consideration, as corrosive materials can cause irreversible tissue damage upon contact.
-
Irritation: It is a known irritant to the respiratory system.[3] Inhalation of dust or vapors can lead to irritation of the mucous membranes and upper respiratory tract.[4]
-
Toxicity: The compound is classified as harmful if swallowed (Acute oral toxicity, Category 4).[1] While comprehensive toxicological data is not fully available, this classification necessitates measures to prevent ingestion.[1][3]
-
Physical Form: This compound can exist as a white to cream crystalline powder or a colorless liquid, meaning exposure can occur via airborne dust particles or direct liquid contact.[3][4]
These hazards underscore that exposure is possible through multiple routes—dermal, ocular, inhalation, and ingestion. Therefore, a multi-faceted PPE approach is not just recommended; it is essential.
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific tasks being performed. The following table summarizes the essential PPE required for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Transferring) | Chemical safety goggles with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat | Required if dust is generated; N95 respirator or higher |
| Handling Liquids (Solutions, Transfers) | Chemical safety goggles and face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Required if vapors/aerosols are generated or if ventilation is inadequate |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or apron | Self-contained breathing apparatus (SCBA) for large spills |
Eye and Face Protection: The First Line of Defense
Given its classification for causing severe eye damage, protecting the eyes is paramount.[1]
-
Causality: Accidental splashes of liquid or contact with airborne powder can cause immediate and potentially permanent eye damage. Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particles.
-
Protocol:
-
Minimum Requirement: At all times when handling this compound in any form, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, supplement safety goggles with a full-face shield. The face shield protects the entire face from direct contact.
-
Skin and Body Protection: Preventing Corrosive Burns
The compound's ability to cause severe skin burns necessitates robust skin and body protection.[2]
-
Causality: Direct skin contact can lead to chemical burns. Contaminated clothing can hold the chemical against the skin, prolonging exposure and increasing the severity of injury.
-
Protocol:
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber.[6] Given that breakthrough times can vary, it is advisable to double-glove, especially for prolonged handling. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][8]
-
Body Protection: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.
-
Decontamination: Contaminated clothing must be removed immediately, and the affected skin area flushed with copious amounts of water for at least 15 minutes.[1][3] The contaminated clothing should be laundered separately before reuse.[3][7]
-
Respiratory Protection: Safeguarding Against Inhalation Hazards
As an irritant to the respiratory tract, controlling inhalation exposure is crucial.[3]
-
Causality: Inhaling airborne dust or vapors can irritate the respiratory system. While the primary control should always be engineering solutions like fume hoods, respiratory protection provides an essential secondary defense.
-
Protocol:
-
Engineering Controls: All handling of this compound that could generate dust or vapors must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Respirator Use: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is required.[5][8] For dusty solids, a particulate respirator (e.g., N95) may be sufficient. For liquids or potential vapors, a respirator with organic vapor cartridges is recommended.
-
Operational and Disposal Plans: A Step-by-Step Guide
A procedural approach ensures that safety is integrated into every step of the workflow. The following diagram outlines the critical stages of handling this compound, from preparation to disposal.
Operational Plan:
-
Pre-Handling Checklist:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the eyewash station and safety shower are accessible and operational.[3]
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all equipment and reagents before retrieving the chemical container.
-
-
Handling Procedures:
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[4]
-
Final Disposal: The final disposal of the waste container must be handled by a licensed disposal company, following all local, state, and federal regulations.[1][4] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is entirely achievable through the diligent application of the principles outlined in this guide. By understanding the specific hazards of the compound and implementing a comprehensive PPE strategy, researchers can mitigate risks to themselves and their colleagues. This procedural, evidence-based approach to safety not only ensures compliance but also builds a deep, foundational trust in our laboratory practices, allowing scientific inquiry to flourish without compromising well-being.
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Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Cole-Parmer.
-
This compound - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET - this compound. Fisher Scientific.
-
SAFETY DATA SHEET - Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
-
This compound 23145-88-2. Tokyo Chemical Industry (India) Pvt. Ltd.
-
SAFETY DATA SHEET - N-(4-Chlorobenzhydryl)piperazine. Fisher Scientific.
-
Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society - Figshare.
-
Substituted Piperazines as Novel Potential Radioprotective Agents. National Institutes of Health (NIH).
-
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH).
-
PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) - Safety Data Sheet. Suvchem Laboratory Chemicals.
-
Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
-
Amines | RPS. RPS Group.
-
2021 - Code of Practice - Health and Safety Authority. Health and Safety Authority.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
